Product packaging for Boc-amino-PEG3-SSPy(Cat. No.:)

Boc-amino-PEG3-SSPy

Cat. No.: B12427160
M. Wt: 418.6 g/mol
InChI Key: OGIQCMJCRMSZRE-UHFFFAOYSA-N
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Description

Boc-amino-PEG3-SSPy is a useful research compound. Its molecular formula is C18H30N2O5S2 and its molecular weight is 418.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30N2O5S2 B12427160 Boc-amino-PEG3-SSPy

Properties

Molecular Formula

C18H30N2O5S2

Molecular Weight

418.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C18H30N2O5S2/c1-18(2,3)25-17(21)20-8-9-22-10-11-23-12-13-24-14-15-26-27-16-6-4-5-7-19-16/h4-7H,8-15H2,1-3H3,(H,20,21)

InChI Key

OGIQCMJCRMSZRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCSSC1=CC=CC=N1

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Boc-amino-PEG3-SSPy: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-amino-PEG3-SSPy is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[1][2] Its structure is meticulously designed with three key components: a tert-butoxycarbonyl (Boc) protected amine, a flexible tri-polyethylene glycol (PEG3) spacer, and a thiol-reactive pyridyl disulfide (SSPy) group. This guide provides an in-depth exploration of the mechanism of action of this compound, offering insights into its application in creating precisely engineered biomolecular conjugates.

The strategic design of this linker allows for a two-step conjugation process. The pyridyl disulfide moiety enables the initial, highly specific reaction with a thiol-containing molecule, such as a cysteine residue on a protein. Subsequently, the Boc protecting group can be removed under mild acidic conditions to expose a primary amine, which is then available for further modification. The PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[3]

Core Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism of action of the SSPy group on this compound is the thiol-disulfide exchange reaction . This is a nucleophilic substitution reaction where a thiolate anion (-S⁻) from a biomolecule, typically a cysteine residue on a protein or peptide, attacks one of the sulfur atoms of the pyridyl disulfide bond.[3]

This reaction proceeds via an SN2-like transition state, resulting in the formation of a new, stable disulfide bond between the linker and the target biomolecule. A key feature of this reaction is the release of 2-pyridinethione, a chromogenic byproduct that allows for real-time monitoring of the conjugation reaction by spectrophotometry at approximately 343 nm.

The reaction is highly specific for thiol groups, which minimizes off-target reactions with other amino acid residues. The efficiency of the thiol-disulfide exchange is influenced by several factors, including pH, temperature, and the steric accessibility of the thiol group on the target molecule. Higher pH increases the concentration of the more nucleophilic thiolate anion, thus accelerating the reaction rate.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Linker Boc-amino-PEG3-S-S-Py Conjugate Boc-amino-PEG3-S-S-Biomolecule Linker->Conjugate Forms Byproduct 2-Pyridinethione Linker->Byproduct Releases Biomolecule Biomolecule-SH Biomolecule->Linker Thiolate Attack

Figure 1. Thiol-Disulfide Exchange Reaction.

Orthogonal Deprotection of the Boc Group

Following the thiol-disulfide exchange, the Boc-protected amine at the other end of the linker provides a latent functional group for a secondary conjugation. The Boc group is stable under the conditions required for the thiol-disulfide exchange but can be efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).

This deprotection step exposes a primary amine, which can then be used for a variety of subsequent reactions, such as amide bond formation with an activated carboxylic acid (e.g., an NHS ester) of another molecule. This orthogonal protection strategy is fundamental to the utility of this compound, as it allows for the controlled, stepwise assembly of complex bioconjugates.

Boc_Deprotection_Workflow Start Boc-Protected Conjugate Acid_Treatment Treat with Mild Acid (e.g., TFA) Start->Acid_Treatment Deprotected_Conjugate Amine-Terminated Conjugate Acid_Treatment->Deprotected_Conjugate Second_Conjugation React with NHS-ester of Molecule 2 Deprotected_Conjugate->Second_Conjugation Final_Conjugate Dual-Labeled Conjugate Second_Conjugation->Final_Conjugate

Figure 2. Boc Deprotection and Subsequent Conjugation.

Quantitative Data Summary

Table 1: Representative Reaction Parameters for Thiol-Disulfide Exchange

ParameterTypical Value/ConditionNotes
Optimal pH 6.5 - 7.5Balances thiolate formation and protein stability.
Reaction Time 1 - 4 hoursDependent on concentration and temperature.
Temperature 4 - 25 °CLower temperatures can be used to minimize side reactions.
Linker:Thiol Ratio 5:1 to 10:1A molar excess of the linker drives the reaction to completion.
Conjugation Efficiency > 80%Highly dependent on the accessibility of the thiol on the biomolecule.

Table 2: Representative Conditions for Boc Deprotection

ParameterTypical Reagent/ConditionNotes
Deprotection Reagent 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)A commonly used and effective reagent combination.
Reaction Time 30 - 60 minutesTypically a rapid reaction at room temperature.
Temperature 25 °C (Room Temperature)Elevated temperatures are generally not required.
Deprotection Efficiency > 95%Boc deprotection is usually a high-yield reaction.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in a two-step bioconjugation.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced cysteines) in a suitable buffer (e.g., PBS, pH 7.2).

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

  • Purification system (e.g., size-exclusion chromatography or dialysis).

  • UV-Vis Spectrophotometer.

Procedure:

  • Protein Preparation: If necessary, reduce the disulfide bonds of the protein to generate free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Purify the reduced protein to remove the reducing agent.

  • Linker Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: a. In a reaction vessel, add the reduced protein in the reaction buffer. b. Add the desired molar excess of the this compound stock solution to the protein solution. c. Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4 °C overnight.

  • Monitoring the Reaction: The release of 2-pyridinethione can be monitored by measuring the absorbance at 343 nm.

  • Purification: Remove the excess linker and the 2-pyridinethione byproduct by size-exclusion chromatography or extensive dialysis against the desired storage buffer.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling (linker-to-protein ratio) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Protocol 2: Boc Deprotection of the Conjugate

Materials:

  • Boc-protected protein conjugate.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Neutralization buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

  • Purification system (e.g., dialysis or desalting column).

Procedure:

  • Lyophilization: If the conjugate is in an aqueous buffer, lyophilize it to dryness.

  • Deprotection Reaction: a. Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM. b. Incubate at room temperature for 30-60 minutes with occasional gentle mixing.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Neutralization and Purification: a. Resuspend the dried, deprotected conjugate in a suitable aqueous buffer. b. Immediately purify the conjugate using dialysis or a desalting column equilibrated with the desired final buffer to remove any residual acid and salts.

  • Characterization: Confirm the removal of the Boc group and the integrity of the conjugate using mass spectrometry or other appropriate analytical techniques. The deprotected, amine-terminated conjugate is now ready for the second conjugation step.

Experimental_Workflow cluster_step1 Step 1: Thiol Conjugation cluster_step2 Step 2: Boc Deprotection Protein_Prep Prepare Thiolated Protein Conjugation Incubate Protein and Linker Protein_Prep->Conjugation Linker_Prep Dissolve this compound Linker_Prep->Conjugation Purification1 Purify Conjugate (SEC/Dialysis) Conjugation->Purification1 Lyophilize Lyophilize Conjugate Purification1->Lyophilize Deprotect Treat with TFA/DCM Lyophilize->Deprotect Remove_Solvent Evaporate Solvent Deprotect->Remove_Solvent Purification2 Neutralize and Purify (Desalting) Remove_Solvent->Purification2

Figure 3. Overall Experimental Workflow for Two-Step Conjugation.

Conclusion

This compound is a versatile and powerful tool for the construction of well-defined bioconjugates. Its mechanism of action, centered on a specific thiol-disulfide exchange reaction and an orthogonal Boc deprotection strategy, provides researchers with a high degree of control over the conjugation process. By understanding the core principles of its reactivity and the key parameters that influence the conjugation and deprotection steps, scientists and drug developers can effectively leverage this linker to create novel and impactful biomolecular constructs for a wide range of applications in research and medicine.

References

The Technical Application of Boc-amino-PEG3-SSPy as a Heterobifunctional Crosslinker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of Boc-amino-PEG3-SSPy, a versatile heterobifunctional crosslinker. This document details its core functions, provides structured data on its application, outlines detailed experimental protocols, and visualizes key chemical processes.

Introduction to this compound: A Versatile Heterobifunctional Crosslinker

This compound is a heterobifunctional crosslinking reagent that plays a pivotal role in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and a thiol-reactive pyridyl disulfide group, allows for a controlled, sequential conjugation of two different molecules. This strategic design addresses the critical need for precision and stability in the construction of complex biomolecular architectures.

The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for its temporary masking, preventing unwanted side reactions during the initial conjugation step. This group can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to a second molecule. The pyridyl disulfide (SSPy) moiety provides a reactive site for the formation of a stable, yet cleavable, disulfide bond with a thiol-containing molecule, such as a cysteine residue on an antibody. The PEG3 spacer, consisting of three ethylene glycol units, enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.

Core Functionality and Mechanism of Action

The utility of this compound as a crosslinker stems from its two distinct reactive ends, enabling a two-step conjugation strategy.

Step 1: Thiol-Disulfide Exchange. The primary reaction involves the pyridyl disulfide group, which readily reacts with a free sulfhydryl (thiol) group on a target molecule, such as a reduced cysteine residue on an antibody. This reaction proceeds via a thiol-disulfide exchange mechanism, forming a new disulfide bond and releasing pyridine-2-thione. This reaction is highly specific for thiols and proceeds efficiently at physiological pH.

Step 2: Boc Deprotection and Amine Coupling. Following the initial conjugation, the Boc protecting group is removed from the amine terminus of the crosslinker. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA). The newly exposed primary amine is then available for conjugation to a second molecule, which could be a cytotoxic drug, a fluorescent probe, or another biomolecule, typically through the formation of an amide bond with an activated carboxyl group.

The resulting conjugate is linked by a disulfide bond, which is relatively stable in the bloodstream. However, upon internalization into a target cell, the higher intracellular concentration of reducing agents, such as glutathione, leads to the cleavage of the disulfide bond, releasing the payload molecule in its active form. This targeted release mechanism is a cornerstone of the therapeutic strategy for ADCs.

Quantitative Data and Performance Metrics

The efficiency and stability of conjugation reactions using this compound are critical for the successful development of bioconjugates. The following tables summarize key quantitative data related to the performance of this crosslinker.

Table 1: this compound Physicochemical Properties
Property Value
Molecular Weight418.57 g/mol
PurityTypically >95%
SolubilitySoluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.
Table 2: Typical Reaction Conditions for Boc Deprotection
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Concentration 20-50% TFA in DCM
Temperature Room Temperature
Reaction Time 30-60 minutes
Quenching Evaporation of TFA/DCM or precipitation of the product
Table 3: Thiol-Disulfide Exchange Reaction Parameters
Reactants Pyridyl disulfide moiety and a thiol-containing molecule
pH 6.5 - 7.5
Temperature 4 - 25 °C
Reaction Time 1 - 4 hours
Monitoring Spectrophotometric measurement of pyridine-2-thione release at 343 nm
Table 4: Stability of Disulfide Linkage in ADCs
Environment Half-life
Human PlasmaSeveral days
Intracellular (High Glutathione)Minutes to hours

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of an Antibody-Drug Conjugate. Optimization of specific parameters may be required depending on the antibody, drug, and desired final product characteristics.

Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody

Materials:

  • Antibody with accessible thiol groups (e.g., reduced interchain disulfides or engineered cysteines)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.2

  • Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP or DTT)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS with EDTA)

Procedure:

  • Antibody Reduction (if necessary):

    • Dissolve the antibody in PBS to a final concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP).

    • Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.

    • Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.

  • Conjugation Reaction:

    • Dissolve this compound in DMSO to prepare a 10-20 mM stock solution.

    • Add a 5-10 fold molar excess of the this compound solution to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

    • Monitor the reaction by measuring the release of pyridine-2-thione at 343 nm.

  • Purification:

    • Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.

    • Characterize the resulting antibody-linker conjugate to determine the degree of labeling (linker-to-antibody ratio) using techniques such as UV-Vis spectroscopy and mass spectrometry.

Protocol 2: Boc Deprotection and Drug Conjugation

Materials:

  • Antibody-linker conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Activated drug molecule (e.g., NHS-ester of a cytotoxic drug)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Boc Deprotection:

    • Lyophilize the antibody-linker conjugate to remove aqueous buffer.

    • Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the TFA and DCM by rotary evaporation or nitrogen stream.

  • Drug Conjugation:

    • Dissolve the deprotected antibody-linker in an anhydrous aprotic solvent.

    • Add a 3-5 fold molar excess of the activated drug molecule.

    • Add a 10-20 fold molar excess of a tertiary amine base to neutralize any residual TFA and facilitate the reaction.

    • Incubate at room temperature for 2-4 hours, or overnight at 4°C.

  • Final Purification and Characterization:

    • Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.

    • Characterize the ADC to determine the final drug-to-antibody ratio (DAR), purity, and aggregation state using methods such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the application of this compound.

G A This compound C Conjugate 1 (Molecule 1-SS-PEG3-amino-Boc) A->C Thiol-Disulfide Exchange B Thiol-containing Molecule 1 (e.g., Antibody) B->C E Deprotected Conjugate 1 (Molecule 1-SS-PEG3-NH2) C->E Boc Deprotection D TFA/DCM D->E G Final Conjugate (Molecule 1-SS-PEG3-NH-Molecule 2) E->G Amide Bond Formation F Activated Molecule 2 (e.g., Drug-NHS) F->G

Caption: General workflow for sequential bioconjugation using this compound.

G cluster_0 Extracellular Space (Bloodstream) cluster_1 Intracellular Space (Target Cell) A ADC with Disulfide Linker (Stable) B ADC Internalization A->B Targeting & Endocytosis D Cleavage of Disulfide Bond B->D C High Glutathione (GSH) Concentration C->D E Released Payload (Active Drug) D->E

Caption: Mechanism of intracellular drug release from an ADC with a disulfide linker.

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional crosslinker for the construction of well-defined bioconjugates. Its sequential reactivity, coupled with the stability and cleavability of the resulting disulfide bond, makes it an invaluable tool in the development of targeted therapies, particularly in the rapidly advancing field of antibody-drug conjugates. The detailed protocols and structured data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this powerful chemical tool.

The Strategic Role of the Boc Protecting Group in Boc-amino-PEG3-SSPy: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IV. An In-depth Technical Guide on the Core

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and targeted therapeutics, the selection of appropriate linker molecules is paramount. This guide provides a detailed examination of Boc-amino-PEG3-SSPy, a heterobifunctional linker increasingly utilized in the synthesis of antibody-drug conjugates (ADCs). At the heart of this linker's functionality is the tert-butoxycarbonyl (Boc) protecting group, which plays a critical role in ensuring controlled and efficient conjugation. This document will elucidate the chemistry of the Boc group, its strategic importance in the context of the entire linker, and provide detailed experimental protocols and logical workflows relevant to its application.

The Chemistry and Function of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, particularly in peptide and bioconjugate chemistry.[1] Its primary function is to temporarily block the reactivity of a primary or secondary amine, preventing it from participating in unintended side reactions during a multi-step synthesis.[2]

The Boc group is chemically stable under a variety of conditions, including basic and nucleophilic environments, making it compatible with many standard coupling reactions.[3] However, its key advantage lies in its lability under mild acidic conditions.[4] Treatment with an acid such as trifluoroacetic acid (TFA) efficiently removes the Boc group, regenerating the free amine.[5][6] This deprotection reaction proceeds via the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to the amine and carbon dioxide.[2][7] This selective and clean removal is crucial for sequential and site-specific conjugation strategies.[1]

The Molecular Architecture of this compound

This compound is a heterobifunctional linker composed of three key components:

  • Boc-protected Amine: This end of the linker provides a latent reactive site. The Boc group ensures the amine remains unreactive until its strategic removal is desired.[8][9]

  • Polyethylene Glycol (PEG) Spacer (PEG3): The short chain of three ethylene glycol units enhances the solubility and biocompatibility of the linker and the resulting conjugate.[] The PEG spacer also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[8]

  • Pyridyl Disulfide (SSPy): This group is reactive towards free thiol (sulfhydryl) groups, such as those found in the cysteine residues of antibodies.[11] The resulting disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage by reducing agents like glutathione, which is present in higher concentrations inside cells.[12][13] This feature enables the targeted release of a conjugated payload within the intracellular environment.

Below is the chemical structure of this compound:

Caption: Chemical Structure of this compound.

The Strategic Importance of the Boc Group in ADC Synthesis

The Boc group in this compound is instrumental in the controlled, stepwise synthesis of antibody-drug conjugates. Its presence allows for a defined conjugation strategy, which is a critical aspect of developing effective and safe ADCs.[4]

A typical workflow for synthesizing an ADC using this linker involves several distinct steps where the Boc group's protective role is essential. The following diagram illustrates this logical workflow.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Preparation cluster_final_conjugation Final ADC Assembly Linker This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Linker->Deprotection 1. Acidic Treatment Amino_Linker H2N-PEG3-SSPy Deprotection->Amino_Linker Linker_Drug Drug-PEG3-SSPy Amino_Linker->Linker_Drug 2. Conjugation Drug Cytotoxic Drug (with reactive group) Drug->Linker_Drug Final_Conjugation Conjugation Linker_Drug->Final_Conjugation Antibody Monoclonal Antibody (mAb) Reduction Disulfide Bond Reduction (e.g., TCEP) Antibody->Reduction 3. Mild Reduction Reduced_Ab mAb with free thiols Reduction->Reduced_Ab Reduced_Ab->Final_Conjugation 4. Thiol-Disulfide Exchange ADC Antibody-Drug Conjugate (ADC) Final_Conjugation->ADC Purification Purification (e.g., Chromatography) ADC->Purification

Caption: Logical workflow for ADC synthesis using this compound.

By protecting the amine, the Boc group allows for the initial conjugation of a cytotoxic drug to the deprotected amine of the linker. Only after this step is the antibody's disulfide bonds reduced to generate free thiols for the final conjugation reaction with the pyridyl disulfide end of the linker-drug construct. This prevents unwanted reactions and ensures a more homogenous final product.

Experimental Protocols

The following are representative experimental protocols for the key steps involving the this compound linker. These protocols are based on established methods for Boc deprotection and ADC conjugation.[4][5][14]

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of starting material).

  • To the stirred solution, add TFA (e.g., 10-20 equivalents, or a 20-50% solution of TFA in DCM).[5]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected amino-PEG3-SSPy.

ParameterConditionSource
Solvent Dichloromethane (DCM)[5]
Reagent Trifluoroacetic acid (TFA)[5][6]
TFA Concentration 20-50% in DCM[5][15]
Reaction Time 1-4 hours[5]
Temperature Room Temperature[4]
Work-up Neutralization with NaHCO₃[5]
Representative Yield >95% (crude)[14]
Conjugation of Deprotected Linker to a Drug Payload

Objective: To conjugate the free amine of the linker to a carboxyl-containing cytotoxic drug.

Materials:

  • Amino-PEG3-SSPy (from step 4.1)

  • Carboxyl-containing cytotoxic drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the cytotoxic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to activate the carboxyl group.

  • Add a solution of amino-PEG3-SSPy (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the drug-linker conjugate by preparative HPLC.

ParameterConditionSource
Solvent N,N-Dimethylformamide (DMF)[16]
Coupling Agent DCC/NHS or HATU[16]
Reaction Time 12-24 hours[16]
Temperature Room Temperature[16]
Purification Preparative HPLC[14]
Representative Yield 60-80%[11]
Conjugation of Drug-Linker to a Monoclonal Antibody

Objective: To conjugate the pyridyl disulfide end of the drug-linker construct to the free thiols of a reduced monoclonal antibody.

Materials:

  • Drug-PEG3-SSPy conjugate

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Dissolve the mAb in PBS.

  • Add a solution of TCEP (e.g., 5-10 equivalents per disulfide bond) to the mAb solution to reduce the interchain disulfide bonds.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove excess TCEP by buffer exchange using an SEC column.

  • Immediately add the Drug-PEG3-SSPy conjugate (e.g., 5-10 equivalents per mAb) to the reduced mAb solution.

  • Incubate the reaction at room temperature for 2-4 hours.

  • Purify the resulting ADC by SEC to remove unconjugated drug-linker and other impurities.

  • Characterize the ADC for drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) and mass spectrometry.

ParameterConditionSource
Reducing Agent TCEP[9]
Reaction Buffer PBS, pH 7.4[9]
Reaction Time 2-4 hours[11]
Temperature Room Temperature[11]
Purification Size-Exclusion Chromatography[9]
Representative DAR 2-4[9]

Application in Targeted Cancer Therapy: The HER2 Signaling Pathway

ADCs synthesized using linkers like this compound are often designed to target specific cancer cell surface receptors. A prominent example is the human epidermal growth factor receptor 2 (HER2), which is overexpressed in certain types of breast and gastric cancers.[1][14] An ADC targeting HER2 will bind to the receptor, be internalized by the cell, and release its cytotoxic payload, leading to cell death. The following diagram illustrates the HER2 signaling pathway and the point of intervention by a HER2-targeting ADC.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor Internalization Internalization HER2->Internalization PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS ADC HER2-Targeting ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload Released Payload Lysosome->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Simplified HER2 signaling pathway and ADC mechanism of action.

The binding of the ADC to HER2 can block the downstream signaling pathways (PI3K/AKT/mTOR and RAS/RAF/MEK/ERK) that promote cell growth and survival. Following internalization, the linker is cleaved in the lysosome, releasing the cytotoxic drug which then induces apoptosis.

Conclusion

The Boc protecting group is a cornerstone of the functionality of the this compound linker. Its ability to be selectively removed under mild acidic conditions enables a controlled and sequential approach to the synthesis of complex biomolecules like antibody-drug conjugates. This level of control is essential for producing homogenous and effective targeted therapies. Understanding the role of the Boc group, in conjunction with the PEG spacer and the cleavable disulfide linkage, provides drug development professionals with the chemical rationale to effectively design and synthesize next-generation ADCs for a variety of therapeutic applications.

References

The Pyridyl Disulfide Group: A Technical Guide to Thiol-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridyl disulfide group is a cornerstone of modern bioconjugation, offering a robust and versatile method for linking molecules to proteins, peptides, and other biomolecules through a cleavable disulfide bond. This guide provides an in-depth exploration of the core chemistry, applications, and practical considerations for utilizing this powerful tool in research and drug development.

Core Principles: The Thiol-Disulfide Exchange Reaction

The utility of the pyridyl disulfide group lies in its efficient and specific reaction with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. This reaction, known as thiol-disulfide exchange, is a reversible nucleophilic substitution.[1][2]

The key features of this reaction are:

  • Specificity: It selectively targets free thiols, minimizing off-target reactions with other amino acid residues.

  • Driving Force: The reaction is driven forward by the formation of a stable and unreactive leaving group, pyridine-2-thione.[3] This byproduct has a strong absorbance at 343 nm, which provides a convenient method for monitoring the reaction progress in real-time.[4][5]

  • pH Dependence: The reaction rate is pH-dependent, with optimal rates typically observed between pH 7 and 8.[4][6] This is because the reactive species is the thiolate anion (R-S⁻), and its concentration increases with pH above the pKa of the thiol group.

The Mechanism of Thiol-Disulfide Exchange

The reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the pyridyl disulfide group. This forms a transient mixed disulfide intermediate, which then rearranges to release the stable pyridine-2-thione leaving group, resulting in the formation of a new, stable disulfide bond between the two molecules of interest.

Thiol_Disulfide_Exchange cluster_intermediate Transition State Molecule_SH Biomolecule-SH (e.g., Protein-Cys) Intermediate Biomolecule-S-S(R)-Pyridyl (Mixed Disulfide Intermediate) Molecule_SH->Intermediate + Pyridyl_SSR R-S-S-Pyridyl (Pyridyl Disulfide Reagent) Pyridyl_SSR->Intermediate Conjugate Biomolecule-S-S-R (Bioconjugate) Intermediate->Conjugate + Leaving_Group Pyridine-2-thione (Leaving Group) Intermediate->Leaving_Group

Caption: Mechanism of the thiol-disulfide exchange reaction.

Applications in Bioconjugation

The pyridyl disulfide group is widely employed in various bioconjugation applications, primarily due to the cleavable nature of the resulting disulfide bond.

  • Antibody-Drug Conjugates (ADCs): This is a prominent application where potent cytotoxic drugs are linked to monoclonal antibodies.[7] The disulfide linker is stable in the bloodstream but is cleaved in the reducing environment of the tumor cell's cytosol, releasing the drug precisely at the target site.[5][8][] The intracellular concentration of glutathione (GSH), a key reducing agent, is significantly higher (1-10 mM) compared to the blood (2-10 µM), providing the basis for this targeted release.[3][8]

  • Drug Delivery Systems: Pyridyl disulfide chemistry is used to attach drugs to various carriers like polymers, nanoparticles, and liposomes.[7][10][11] This approach enables the development of redox-responsive drug delivery systems that release their cargo in specific cellular compartments.[12]

  • Protein Modification and Labeling: This chemistry is used to attach labels such as fluorescent dyes, biotin, or polyethylene glycol (PEG) to proteins for various research purposes.

Stability of the Disulfide Linker

The stability of the disulfide bond formed is a critical factor, especially in drug delivery applications.

EnvironmentGlutathione (GSH) ConcentrationDisulfide Bond StabilityRationale
Bloodstream (Extracellular) Low (2-10 µM)StableThe low reducing potential of the blood ensures the integrity of the bioconjugate during circulation.[5][8]
Cytosol (Intracellular) High (1-10 mM)Labile / CleavableThe high concentration of GSH and other reducing agents facilitates the cleavage of the disulfide bond, releasing the conjugated molecule.[3][8]
Tumor Microenvironment Higher than normal cellsMore LabileCancer cells often have even higher reductive potential, further enhancing the targeted release of drugs from ADCs.[5][8]

Factors influencing the stability of the disulfide bond include steric hindrance around the bond. Introducing bulky groups, such as methyl groups, adjacent to the disulfide can increase its stability and resistance to premature cleavage.[13]

Experimental Protocols

A. Protein Modification using SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)

SPDP is a heterobifunctional crosslinker containing an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive pyridyl disulfide group. This allows for the conjugation of a molecule with a free thiol to a protein's primary amines (e.g., lysine residues).

Materials:

  • Protein to be modified (1-5 mg/mL in amine-free buffer)

  • SPDP reagent

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column

  • Thiol-containing molecule for conjugation

Procedure:

  • Prepare SPDP Solution: Dissolve the SPDP reagent in DMSO or DMF to prepare a stock solution (e.g., 20 mM).[14]

  • Activate Protein:

    • Dissolve the protein in the reaction buffer.

    • Add the SPDP stock solution to the protein solution. A 10-20 fold molar excess of SPDP to protein is a common starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[4][14]

  • Remove Excess SPDP: Pass the reaction mixture through a desalting column to remove non-reacted SPDP and the NHS leaving group.

  • Conjugation with Thiol-Molecule:

    • Add the thiol-containing molecule to the purified, SPDP-activated protein.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Monitor Reaction: The release of pyridine-2-thione can be monitored spectrophotometrically by measuring the absorbance at 343 nm.[4][5]

  • Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the pyridine-2-thione and any unreacted molecules.

SPDP_Workflow Start Start: Protein with Primary Amines and Thiol-containing Molecule Prepare_SPDP Prepare SPDP Stock Solution (in DMSO or DMF) Start->Prepare_SPDP Activate_Protein Activate Protein with SPDP (pH 7.2-8.0, RT, 30-60 min) Start->Activate_Protein Prepare_SPDP->Activate_Protein Desalt Remove Excess SPDP (Desalting Column) Activate_Protein->Desalt Conjugate Conjugate with Thiol-Molecule (RT, 1-2 hours) Desalt->Conjugate Monitor Monitor Reaction (Absorbance at 343 nm) Conjugate->Monitor Purify Purify Bioconjugate (e.g., SEC) Monitor->Purify End End: Purified Bioconjugate Purify->End

Caption: Experimental workflow for protein modification using SPDP.

B. Quantification of Thiols with 4,4'-Dithiodipyridine (4-PDS)

4,4'-Dithiodipyridine (also known as 4,4'-dipyridyl disulfide or 4-PDS) is an alternative to Ellman's reagent (DTNB) for quantifying free thiols. It offers the advantage of being effective over a broader and lower pH range.[15]

Materials:

  • Sample containing free thiols

  • 4-PDS solution in a suitable solvent (e.g., ethanol)

  • Assay Buffer (e.g., phosphate buffer, pH 5.5)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine or glutathione).

  • Add the sample containing the unknown thiol concentration to the assay buffer.

  • Add the 4-PDS solution to the sample.

  • Incubate for a short period (typically a few minutes) at room temperature.

  • Measure the absorbance of the released 4-thiopyridone at 324 nm.[15]

  • Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The molar extinction coefficient of 4-thiopyridone is approximately 19,800 M⁻¹cm⁻¹ to 21,000 M⁻¹cm⁻¹.[15]

Factors Affecting the Thiol-Disulfide Exchange Reaction

Several factors can influence the efficiency and specificity of the conjugation reaction.

Affecting_Factors center_node Thiol-Disulfide Exchange Efficiency pH pH pH->center_node Optimal at 7-8 Steric_Hindrance Steric Hindrance Steric_Hindrance->center_node Can reduce rate Temperature Temperature Temperature->center_node Higher T increases rate Concentration Reactant Concentration Concentration->center_node Higher conc. increases rate Solvent Solvent Solvent->center_node Affects solubility & reactivity

Caption: Key factors influencing the thiol-disulfide exchange reaction.

  • pH: As mentioned, the reaction is pH-dependent. While optimal rates are between pH 7-8, performing the reaction at a slightly lower pH (e.g., 6.5-7.0) can sometimes improve specificity by minimizing the reactivity of less accessible thiols.

  • Steric Hindrance: The accessibility of the thiol group is crucial.[6] Thiols buried within the three-dimensional structure of a protein may react slowly or not at all. The size of the molecule being conjugated can also affect the reaction kinetics.[6]

  • Reducing Agents: The reaction buffer must be free of extraneous reducing agents (e.g., DTT, TCEP) as they will compete for the pyridyl disulfide group.

Conclusion

The pyridyl disulfide group remains a vital tool in the bioconjugation toolbox. Its specificity for thiols, the ability to monitor the reaction in real-time, and the cleavable nature of the resulting disulfide bond make it particularly well-suited for the development of targeted therapeutics and other advanced biomaterials. A thorough understanding of the underlying chemistry and careful optimization of reaction conditions are key to harnessing the full potential of this versatile technology.

References

A Technical Guide to Boc-amino-PEG3-SSPy in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant advancement. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker connecting the monoclonal antibody to the potent cytotoxic payload. This technical guide provides an in-depth examination of Boc-amino-PEG3-SSPy, a heterobifunctional and cleavable linker, and its applications in the targeted delivery of therapeutic agents. This document details the linker's core attributes, experimental protocols for its use, and the underlying biological pathways influenced by the delivered payloads.

Introduction to this compound

This compound is a versatile linker molecule designed for the synthesis of ADCs. Its structure comprises three key functional components:

  • Boc-protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be selectively deprotected under acidic conditions. This allows for the controlled, sequential conjugation of a cytotoxic drug.

  • PEG3 Spacer: A three-unit polyethylene glycol (PEG) spacer enhances the linker's hydrophilicity. This is crucial for improving the solubility and pharmacokinetic properties of the resulting ADC, as many cytotoxic payloads are hydrophobic. The PEG spacer can also help to reduce aggregation and potential immunogenicity.

  • Pyridyl Disulfide (SSPy): This functional group reacts with free thiol groups, such as those on cysteine residues of a monoclonal antibody, to form a cleavable disulfide bond. This disulfide linkage is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space, primarily through the action of glutathione.

This combination of features allows for a controlled and site-specific conjugation process, leading to the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Core Attributes and Physicochemical Properties

The fundamental properties of this compound are summarized below. While specific values may vary slightly between suppliers, the following table provides representative data.

PropertyValueSource(s)
Molecular Weight 418.57 g/mol [1]
Molecular Formula C18H30N2O5S2[1]
Purity Typically ≥95%[2]
Appearance Solid[1]
Solubility Soluble in DMSO, DMF, DCM, THF[3][4]
Storage Conditions -20°C, keep in dry and avoid sunlight[5]

Mechanism of Action in Targeted Drug Delivery

The strategic design of this compound facilitates a multi-stage process for targeted drug delivery, culminating in the release of the cytotoxic payload within the target cancer cell.

ADC Synthesis and Characterization

The synthesis of an ADC using this compound is a two-stage process. First, the pyridyldithio group of the linker is conjugated to the antibody. Following purification, the Boc protecting group is removed, and the cytotoxic drug is attached to the newly exposed amine.

Intracellular Cleavage and Payload Release

The disulfide bond within the linker is designed to be cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (GSH) is significantly higher (1–10 mM) than in the blood plasma (~5 µM)[6]. This differential stability is a key feature of disulfide linkers, ensuring that the cytotoxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity[6][7]. Upon internalization of the ADC into the target cell, the high intracellular GSH concentration facilitates the reduction of the disulfide bond, releasing the drug to exert its cytotoxic effect.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of ADCs using this compound.

Synthesis of Antibody-Linker Conjugate
  • Antibody Reduction (Partial):

    • Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) containing EDTA.

    • Add a controlled molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to partially reduce the interchain disulfide bonds, exposing free thiol groups.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove the excess reducing agent by dialysis or using a desalting column.

  • Linker Conjugation:

    • Dissolve this compound in an organic co-solvent like DMSO.

    • Add the linker solution to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.

    • The pyridyldithio group of the linker will react with the free thiols on the antibody via a disulfide exchange reaction.

  • Purification:

    • Purify the antibody-linker conjugate using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker and other small molecules[8].

Boc Deprotection and Drug Conjugation
  • Boc Deprotection:

    • To the purified antibody-linker conjugate, add a solution of trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM) to achieve a final concentration of 20-50% TFA[9].

    • Incubate at room temperature for 30-60 minutes to remove the Boc protecting group, exposing the primary amine.

    • Neutralize the reaction and remove the TFA by buffer exchange.

  • Payload Conjugation:

    • Activate the carboxylic acid group of the cytotoxic payload using a coupling agent such as N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC).

    • Add the activated payload to the deprotected antibody-linker conjugate.

    • Allow the conjugation reaction to proceed at room temperature for 4-12 hours.

  • Final Purification:

    • Purify the final ADC using hydrophobic interaction chromatography (HIC) to separate ADCs with different DARs and to remove any remaining unconjugated antibody or free drug[10][11].

Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR) Determination:

    • Use techniques like UV-Vis spectroscopy, reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry (MS) to determine the average number of drug molecules conjugated to each antibody[][13].

  • Purity and Aggregation Analysis:

    • Employ size-exclusion chromatography (SEC-HPLC) to assess the purity of the ADC and to quantify the presence of aggregates.

  • In Vitro Plasma Stability:

    • Incubate the ADC in human plasma at 37°C for several days.

    • At various time points, analyze samples by ELISA or LC-MS to quantify the amount of conjugated antibody and released drug, thereby assessing the linker's stability[14][15].

  • In Vitro Cytotoxicity Assay:

    • Culture target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC for 72-96 hours.

    • Assess cell viability using assays such as MTT or CellTiter-Glo.

    • Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency and specificity of the ADC[3][16].

Quantitative Data Presentation

The following tables summarize representative quantitative data for ADCs constructed with disulfide-containing PEG linkers. It is important to note that specific values will vary depending on the antibody, payload, and precise experimental conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

ADC ComponentMethodAverage DARReference(s)
Trastuzumab-SSPy-DM1HIC-HPLC3.8[17]
Anti-CD22-SSPy-MMAELC-MS4.0[18]

Table 2: Representative In Vitro Stability and Drug Release Data

Linker TypeMatrixTime Point% Intact ADCReference(s)
SSPy-PEGHuman Plasma7 days>90%[19][20]
SSPy-PEGMouse Plasma7 days~85%[19]
ConditionTime Point% Drug ReleaseReference(s)
ADC in presence of 5 mM Glutathione24 hours~60%[13]
ADC in presence of 10 mM Glutathione24 hours>80%[13]

Signaling Pathways and Experimental Workflows

The ultimate mechanism of action of an ADC is determined by the cytotoxic payload. The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by common payloads and the experimental workflow for ADC development.

Signaling Pathways

Signaling_Pathway_Tubulin_Inhibitor cluster_Extracellular Extracellular cluster_Intracellular Intracellular ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Tubulin Inhibitor (e.g., MMAE, DM1) Lysosome->Payload Linker Cleavage (GSH) Tubulin Tubulin Dimer Payload->Tubulin Inhibition Microtubule Microtubule Polymerization Payload->Microtubule Disruption of Polymerization Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway for ADCs with tubulin inhibitor payloads.

Signaling_Pathway_PBD_Dimer cluster_Extracellular Extracellular cluster_Intracellular Intracellular ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload PBD Dimer Lysosome->Payload Linker Cleavage (GSH) DNA Nuclear DNA Payload->DNA Minor Groove Binding Crosslink DNA Interstrand Cross-linking DNA->Crosslink Replication_Stall Replication Fork Stall Crosslink->Replication_Stall DDR DNA Damage Response (ATM/ATR) Crosslink->DDR Apoptosis Apoptosis Replication_Stall->Apoptosis DDR->Apoptosis

Caption: Signaling pathway for ADCs with PBD dimer payloads.

Experimental Workflow

Experimental_Workflow cluster_Synthesis ADC Synthesis cluster_Characterization Characterization cluster_Evaluation In Vitro Evaluation Ab_Reduction Antibody Reduction Linker_Conj This compound Conjugation Ab_Reduction->Linker_Conj Purify1 Purification 1 (SEC/TFF) Linker_Conj->Purify1 Boc_Deprotect Boc Deprotection Purify1->Boc_Deprotect Payload_Conj Payload Conjugation Boc_Deprotect->Payload_Conj Purify2 Purification 2 (HIC) Payload_Conj->Purify2 DAR_Analysis DAR Analysis (UV-Vis, LC-MS) Purify2->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC-HPLC) Purify2->Purity_Analysis Stability_Assay Plasma Stability Purity_Analysis->Stability_Assay Cytotoxicity_Assay Cytotoxicity Assay Stability_Assay->Cytotoxicity_Assay

Caption: Experimental workflow for ADC synthesis and evaluation.

Conclusion

This compound is a well-designed heterobifunctional linker that enables the controlled synthesis of antibody-drug conjugates. Its key features, including a Boc-protected amine for sequential drug attachment, a hydrophilic PEG spacer, and a glutathione-cleavable disulfide bond, contribute to the development of ADCs with improved homogeneity, stability, and targeted payload release. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the field of targeted cancer therapy. Further research into novel linker technologies will continue to refine the efficacy and safety profiles of next-generation ADCs.

References

An In-Depth Technical Guide to PEGylation with Boc-amino-PEG3-SSPy Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Boc-amino-PEG3-SSPy linkers in PEGylation, a critical bioconjugation technique for enhancing the therapeutic properties of biomolecules. This document details the linker's structure, mechanism of action, and provides detailed experimental protocols for its application, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound Linkers

The this compound linker is a trifunctional molecule designed for the precise and controlled conjugation of a payload molecule (e.g., a cytotoxic drug) to a biomolecule, typically a protein such as a monoclonal antibody. Its structure consists of three key components:

  • Boc (tert-Butyloxycarbonyl) protected amine: A terminal amine group protected by a Boc group. The Boc group is a widely used protecting group in organic synthesis, known for its stability under a variety of conditions and its facile removal under mild acidic conditions. This allows for the selective deprotection and subsequent conjugation of a payload molecule.

  • PEG3 (Triethylene glycol) spacer: A short polyethylene glycol chain composed of three ethylene glycol units. The PEG spacer is hydrophilic, which enhances the solubility and reduces the aggregation of the resulting conjugate.[1] It also provides a flexible linkage, minimizing steric hindrance between the conjugated molecules.[2]

  • SSPy (2-Pyridyl disulfide) group: A terminal reactive group that specifically reacts with free thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins, to form a cleavable disulfide bond.[3] This disulfide linkage is relatively stable in the bloodstream but can be cleaved in the reducing environment inside a cell, enabling the targeted release of the payload.[][5]

The combination of these three components makes the this compound linker a versatile tool for creating advanced bioconjugates with controlled drug loading and targeted release mechanisms.

Mechanism of Action

The utility of the this compound linker lies in its sequential reactivity, allowing for a step-wise construction of an antibody-drug conjugate. The general workflow involves:

  • Payload Attachment: The process begins with the deprotection of the Boc group to reveal a primary amine. A payload molecule, typically activated with an N-hydroxysuccinimide (NHS) ester, is then reacted with the free amine to form a stable amide bond.

  • Antibody Conjugation: The SSPy end of the linker-payload construct is then reacted with a thiol group on a monoclonal antibody. These thiols are often generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region.[6] This reaction results in the formation of a new disulfide bond between the linker and the antibody, releasing pyridine-2-thione as a byproduct.[7]

  • Payload Release: Once the ADC binds to its target antigen on a cancer cell, it is internalized.[8] The higher concentration of reducing agents, such as glutathione, inside the cell cleaves the disulfide bond, releasing the payload to exert its cytotoxic effect.[]

Quantitative Data

ParameterValueReference
Boc Deprotection Efficiency >95%General protocol
NHS Ester Conjugation Efficiency 80-95%[]
Pyridyl Disulfide Conjugation Efficiency >90%[7][11]

Table 1: Representative Reaction Efficiencies

Linker TypeHalf-life in Human PlasmaCleavage ConditionsReference
Unhindered DisulfideLow (hours)1-10 mM Glutathione[12]
Sterically Hindered DisulfideHigh (days)1-10 mM Glutathione[12][13]
Pyridyl Disulfide ConjugateGenerally stable, dependent on steric hindranceDTT, TCEP, Glutathione[]

Table 2: Stability and Cleavage of Disulfide Linkers

Experimental Protocols

The following are detailed, generalized protocols for the key steps in utilizing the this compound linker. It is crucial to optimize these protocols for specific payloads and antibodies.

Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the this compound linker in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amino-PEG3-SSPy linker.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Activation of Payload with NHS Ester and Conjugation to Deprotected Linker

This protocol describes the activation of a carboxyl-containing payload and its conjugation to the deprotected linker.

Materials:

  • Payload with a carboxylic acid group

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Deprotected amino-PEG3-SSPy linker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HPLC for purification

Procedure:

  • Payload Activation:

    • Dissolve the payload (1 equivalent), NHS (1.1 equivalents), and DCC or EDC (1.1 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the formation of the NHS ester by TLC or LC-MS.

  • Conjugation:

    • In a separate flask, dissolve the deprotected amino-PEG3-SSPy linker (1 equivalent) and TEA or DIPEA (2 equivalents) in anhydrous DMF.

    • Add the activated payload solution to the linker solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the resulting payload-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

    • Characterize the product by mass spectrometry.

Antibody Reduction and Conjugation with Payload-Linker

This protocol details the partial reduction of an antibody and its conjugation to the payload-linker construct.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Payload-linker construct with SSPy group

  • Desalting column (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) column for analysis

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the antibody in PBS with EDTA.

    • Add a calculated amount of TCEP or DTT solution (typically 2-5 molar equivalents per antibody) to achieve the desired degree of reduction (e.g., 4 or 8 free thiols per antibody).[6]

    • Incubate at 37°C for 30-90 minutes.[14]

    • Immediately purify the reduced antibody using a desalting column equilibrated with PBS with EDTA to remove the reducing agent.

  • Conjugation:

    • Immediately add the payload-linker construct (typically 1.5-2 molar equivalents per free thiol) to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

    • The reaction can be monitored by the release of pyridine-2-thione, which absorbs at 343 nm.[15]

  • Purification and Characterization:

    • Purify the resulting ADC using a desalting column to remove unreacted payload-linker and byproducts.

    • Further purification to remove aggregates can be performed using size-exclusion chromatography (SEC).

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC and/or mass spectrometry.[16]

Cleavage of the Disulfide Bond

This protocol describes the in vitro cleavage of the disulfide bond to release the payload.

Materials:

  • Purified ADC

  • PBS, pH 7.4

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • LC-MS for analysis

Procedure:

  • Prepare a solution of the ADC in PBS.

  • Add a solution of DTT or GSH to a final concentration of 1-10 mM.

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots of the reaction mixture and analyze by LC-MS to monitor the release of the payload from the antibody.

Visualizations

Signaling Pathway: HER2-Targeted ADC Mechanism of Action

The following diagram illustrates the mechanism of action of an ADC targeting the HER2 receptor, a common target in breast cancer therapy.[17][18]

HER2_ADC_Pathway ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 1. Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization 2. Internalization Signaling HER2 Signaling (PI3K/Akt, MAPK) HER2->Signaling CellSurface Cancer Cell Surface Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Disulfide Cleavage (High Glutathione) Lysosome->Cleavage 3. Trafficking & Degradation Payload Free Payload (e.g., Cytotoxin) Cleavage->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxic Effect

Caption: Mechanism of action of a HER2-targeted antibody-drug conjugate.

Experimental Workflow: Synthesis of an ADC using this compound Linker

The following diagram outlines the key steps in the synthesis and characterization of an ADC using the this compound linker.[19][20]

ADC_Synthesis_Workflow Start Start BocDeprotection 1. Boc Deprotection of This compound Start->BocDeprotection PayloadActivation 2. Payload Activation (e.g., NHS Ester) Start->PayloadActivation LinkerPayloadConjugation 3. Linker-Payload Conjugation BocDeprotection->LinkerPayloadConjugation PayloadActivation->LinkerPayloadConjugation Purification1 Purification (HPLC) LinkerPayloadConjugation->Purification1 ADCConjugation 5. ADC Conjugation Purification1->ADCConjugation Purified Linker-Payload AntibodyReduction 4. Antibody Reduction (e.g., with TCEP) AntibodyReduction->ADCConjugation Purification2 Purification (SEC) ADCConjugation->Purification2 Characterization 6. ADC Characterization Purification2->Characterization DAR_Analysis DAR Analysis (HIC, MS) Characterization->DAR_Analysis Purity_Analysis Purity/Aggregate Analysis (SEC) Characterization->Purity_Analysis End Final ADC Product Characterization->End

Caption: General workflow for the synthesis and characterization of an ADC.

Conclusion

The this compound linker is a powerful and versatile tool in the field of bioconjugation, enabling the development of sophisticated therapeutic agents like ADCs. Its well-defined structure allows for a controlled, stepwise synthesis process, while the cleavable disulfide bond facilitates targeted drug release. A thorough understanding of the reaction mechanisms and careful optimization of the experimental protocols are essential for the successful application of this technology in the development of next-generation biotherapeutics.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of Boc-amino-PEG3-SSPy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Boc-amino-PEG3-SSPy, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery system development. Given the absence of a specific Material Safety Data Sheet (MSDS) for this novel compound, this document synthesizes available data from structurally similar molecules and general principles of laboratory safety for handling polyethylene glycol (PEG) containing reagents. The information herein is intended to empower researchers to work safely and effectively with this versatile chemical tool.

Section 1: Compound Profile and Physicochemical Properties

This compound, or tert-butyloxycarbonyl-amino-triethylene glycol-dithiodipyridine, is a valuable reagent for introducing a protected amine functionality and a reactive disulfide bond. The pyridyl disulfide group specifically reacts with free sulfhydryl groups to form a stable disulfide linkage, a cornerstone of many bioconjugation strategies. While specific quantitative data for this compound is not publicly available, the properties of analogous compounds provide a reasonable baseline for handling and storage.

Table 1: Physicochemical Properties of Structurally Similar PEGylated Compounds

PropertyBoc-amino-PEG3-SS-acid[1][2]Boc-Amino-PEG3-Amine[3][4][5]General PEG Properties[6][7][8]
Molecular Formula C16H31NO7S2[1][2]C13H28N2O5[3][4][5](C2H4O)n+1H2O
Molecular Weight 413.56 g/mol [1]292.38 g/mol [5]Variable
Physical Form Colorless oil[1]Colorless to light yellow/orange clear to cloudy liquidLiquid or waxy solid
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[1]Soluble in Water, DMSO, DCM, DMF[4]Generally water-soluble, solubility decreases with increasing molecular weight
Purity >95%[1] or >96%[2]>96.0% (GC)[5]Variable
Storage Conditions -20°C[1]Frozen (-20°C), store under inert gas[4][5]-5°C, keep in dry and avoid sunlight[3][9]
Conditions to Avoid Not specifiedLight Sensitive, Moisture Sensitive, Heat Sensitive[5]Not specified

Section 2: Hazard Identification and General Safety Precautions

While specific toxicity data for this compound is unavailable, the constituent functional groups suggest potential hazards that warrant careful handling. The pyridyl disulfide moiety can release pyridine-2-thione upon reaction, which may be irritating. The Boc-protected amine is generally stable but can be cleaved under acidic conditions. As a general principle for any novel chemical, it should be treated as potentially hazardous.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in its powdered form or when preparing solutions.

  • Avoid Inhalation, Ingestion, and Skin Contact: Prevent direct contact with the skin and eyes. Do not inhale dust or vapors.

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Section 3: Experimental Protocols for Safe Handling

The following protocols outline a general workflow for the safe handling of this compound in a research laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the compound name and structure on the label match the order.

  • Storage: Store the compound in a tightly sealed container at the recommended temperature of -20°C, protected from light and moisture.[4][5] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation.[5]

Solution Preparation
  • Pre-weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a chemical fume hood.

  • Dissolution: Add the appropriate solvent (e.g., DMSO, DMF, DCM) to the compound.[1][4] Ensure the chosen solvent is compatible with the subsequent experimental steps. Mix gently until fully dissolved.

Waste Disposal
  • Collection: Collect all waste materials containing this compound in a designated, labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Section 4: Visualizing Workflows and Mechanisms

Safe Handling Workflow

The following diagram illustrates the logical progression of steps for safely handling this compound from receipt to disposal.

G Safe Handling Workflow for this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Preparation cluster_disposal Waste Disposal Receipt Receive Compound Inspect Inspect Container Receipt->Inspect Verify Verify Label Inspect->Verify Store Store at -20°C (Inert Atmosphere) Verify->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Prepare Solution Weigh->Dissolve Collect Collect Waste Dissolve->Collect Dispose Dispose per Regulations Collect->Dispose G Mechanism of Thiol-Disulfide Exchange cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Biomolecule Biomolecule-SH (e.g., Protein, Peptide) Reaction + Biomolecule->Reaction PEG_Reagent Boc-amino-PEG3-S-S-Py PEG_Reagent->Reaction Conjugate Biomolecule-S-S-PEG3-amino-Boc Reaction->Conjugate Byproduct Pyridine-2-thione Reaction->Byproduct

References

Methodological & Application

Application Notes and Protocols for Boc-amino-PEG3-SSPy Reaction with Thiol Groups on Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-amino-PEG3-SSPy is a heterobifunctional crosslinker that plays a crucial role in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][][3] This reagent features a Boc-protected amine at one terminus and a pyridyl disulfide (SSPy) group at the other, connected by a 3-unit polyethylene glycol (PEG) spacer. The SSPy group selectively reacts with free thiol (sulfhydryl) groups on proteins, forming a stable, yet cleavable, disulfide bond.[][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[][5] The Boc-protected amine allows for subsequent, orthogonal deprotection and further modification, making it a versatile tool in the construction of complex biomolecules.[6][7]

These application notes provide a detailed protocol for the reaction of this compound with protein thiol groups, methods for purification and characterization of the conjugate, and a summary of typical reaction parameters.

Principle of Reaction

The core of the conjugation chemistry lies in the thiol-disulfide exchange reaction between the pyridyl disulfide group of this compound and a thiol group on a protein, typically from a cysteine residue. In this reaction, the protein's thiol group attacks the disulfide bond of the SSPy reagent, leading to the formation of a new disulfide bond between the protein and the linker. This reaction releases pyridine-2-thione, a chromophore that can be monitored spectrophotometrically at 343 nm to follow the reaction's progress.[4]

The reaction is highly selective for thiol groups over a wide pH range, though optimal reactivity is generally observed between pH 6.5 and 7.5.[4]

Applications

The primary application of this compound is in the construction of ADCs, where it serves as a cleavable linker to attach a cytotoxic drug to a monoclonal antibody.[1][] The disulfide bond is relatively stable in circulation but can be cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells, leading to targeted drug release.[3]

Other applications include:

  • Protein-peptide conjugation: Linking peptides to proteins to enhance their stability or to study protein-protein interactions.

  • Surface modification: Immobilizing proteins onto surfaces functionalized with thiol groups.

  • PEGylation: Although this specific reagent has a short PEG chain, the principle can be extended to longer PEG linkers for increasing the hydrodynamic radius and serum half-life of proteins.[8]

Experimental Protocols

Materials and Reagents
  • Protein containing free thiol groups (e.g., antibody, enzyme)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA to chelate heavy metal ions that can catalyze thiol oxidation.

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound.

  • Reducing agent (optional, for proteins with existing disulfide bonds that need to be reduced): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent (optional): L-cysteine or 2-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.[9][]

  • Spectrophotometer capable of measuring absorbance at 280 nm and 343 nm.

  • Mass spectrometer for conjugate characterization.

Protocol for Protein Modification
  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein's thiol groups are present as disulfide bonds, they must be reduced prior to conjugation. This can be achieved by incubating the protein with a 10-20 fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.

    • Crucially , if a reducing agent is used, it must be completely removed before adding this compound. This is typically done by desalting or dialysis against the Reaction Buffer.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[11] The optimal molar ratio may need to be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[11]

    • The progress of the reaction can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to a final concentration of 10-20 mM to react with any excess this compound.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and reaction byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g., PBS).[12]

    • Further purification to separate the conjugated protein from the unconjugated protein can be achieved using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC), as the modification can alter the protein's surface charge and hydrophobicity.[9][]

Characterization of the Conjugate
  • Spectrophotometry: The degree of conjugation (linker-to-protein ratio) can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and 343 nm (to quantify the released pyridine-2-thione during the reaction).

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the conjugate, confirming the successful attachment of the linker.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation.

  • Functional Assays: It is essential to perform functional assays to ensure that the modification has not adversely affected the protein's biological activity (e.g., antibody binding affinity, enzyme kinetics).

Quantitative Data Summary

The following table provides typical, representative values for the reaction of this compound with protein thiols. These values may require optimization for specific proteins and applications.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can promote aggregation.
This compound Molar Excess 10 - 20 foldLower ratios may result in incomplete conjugation, while higher ratios can increase the risk of non-specific modification and make purification more challenging.[11]
Reaction pH 6.5 - 7.5Balances thiol reactivity with protein stability.[4]
Reaction Temperature Room Temperature (20-25°C)Lower temperatures (4°C) can be used to slow down the reaction and potentially improve protein stability, but will require longer incubation times.[11]
Incubation Time 1 - 2 hoursReaction progress can be monitored by absorbance at 343 nm.[11]
Reaction Efficiency 40 - 80%Highly dependent on the accessibility of the thiol groups on the protein and the specific reaction conditions.[13]

Visualizations

Reaction_Mechanism Reaction Mechanism of this compound with Protein Thiol Protein_Thiol Protein-SH Protein with accessible thiol group Thiolate_Attack Nucleophilic Attack Protein_Thiol->Thiolate_Attack Boc_Linker Boc-NH-PEG3-S-S-Py This compound Reagent Boc_Linker->Thiolate_Attack Transition_State Transition State Thiolate_Attack->Transition_State Conjugate Protein-S-S-PEG3-NH-Boc Stable Disulfide Conjugate Transition_State->Conjugate Byproduct Pyridine-2-thione Released Byproduct (Abs @ 343 nm) Transition_State->Byproduct

Reaction Mechanism

Experimental_Workflow Experimental Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein_Prep 1. Protein Preparation (Dissolve in Reaction Buffer) Reduction 2. Reduction of Disulfides (optional) (DTT or TCEP) Protein_Prep->Reduction Purification_1 3. Removal of Reducing Agent (Desalting/Dialysis) Reduction->Purification_1 Conjugation 5. Conjugation Reaction (Mix Protein and Reagent) Purification_1->Conjugation Reagent_Prep 4. Prepare this compound (Dissolve in DMSO/DMF) Reagent_Prep->Conjugation Monitoring 6. Monitor Reaction (Absorbance at 343 nm) Conjugation->Monitoring Quenching 7. Quench Reaction (optional) (Add L-cysteine) Monitoring->Quenching Purification_2 8. Purification of Conjugate (SEC, IEX, HIC) Quenching->Purification_2 Characterization 9. Characterization (MS, SDS-PAGE) Purification_2->Characterization Functional_Assay 10. Functional Assay (Binding, Activity) Characterization->Functional_Assay

References

Application Notes and Protocols: Deprotection of the Boc Group on Boc-amino-PEG3-SSPy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the modification of biomolecules.[1][][3] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions.[][4] This document provides detailed protocols for the deprotection of the Boc group from Boc-amino-PEG3-SSPy, a heterobifunctional linker commonly used in bioconjugation and drug delivery applications. The resulting free amine on the PEG linker can be subsequently used for conjugation to various molecules, such as proteins, peptides, or other small molecules.

The protocols outlined below primarily utilize trifluoroacetic acid (TFA), a standard and effective reagent for Boc deprotection.[1][] Additionally, this document includes information on reaction monitoring, work-up procedures, and the stability of the pyridyl disulfide (SSPy) group under the specified acidic conditions.

Chemical Structures

This compound:

amino-PEG3-SSPy (TFA salt):

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the Boc deprotection of various amino compounds using TFA. While specific data for this compound is not extensively published, these values provide a strong starting point for optimization.

Table 1: General Reaction Conditions for Boc Deprotection with TFA

ParameterValueReference
TFA Concentration25-50% in Dichloromethane (DCM)[1][][5]
TemperatureRoom Temperature (20-25 °C)[1][3][6]
Reaction Time30 minutes - 2 hours[1][7]
Equivalents of TFA5 - 10 equivalents (or used as a solvent mixture)[8][9]

Table 2: Example Protocols and Reported Yields for Boc Deprotection

SubstrateReagents and ConditionsYieldReference
Boc-Phe-Phe-OEt10 eq. TFA in Chloroform, overnight82%[9]
N-Boc Amines5 eq. TFA in DCM, 60°C (microwave)High[8]
Boc-amino acids2 eq. TFA in ionic liquid, 130°C~10 minutes for completion[10]
Boc-protected cyclosulfamides10% w/w heteropolyacid in DCM, 15-30 min>92%[11]
Boc-protected aminesOxalyl chloride (3 equiv.) in MeOH, 1-4 hup to 90%[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is a general and widely applicable method for the deprotection of Boc-protected amines.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirring solution, add an equal volume of TFA (to achieve a 1:1 TFA:DCM ratio). For example, to 10 mL of the DCM solution, add 10 mL of TFA.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion of the reaction, remove the TFA and DCM under reduced pressure using a rotary evaporator.[1]

  • The resulting residue will be the amine as its TFA salt. If the free amine is required, proceed with a basic work-up.

  • Basic Work-up (Optional):

    • Dissolve the crude residue in DCM.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the free amine, amino-PEG3-SSPy.

Protocol 2: Monitoring the Deprotection Reaction

It is crucial to monitor the progress of the deprotection to ensure complete removal of the Boc group without unnecessary exposure to strong acid, which could potentially affect other functional groups.

Methods for Monitoring:

  • Thin Layer Chromatography (TLC):

    • Spot the reaction mixture on a silica gel TLC plate alongside the starting material.

    • Elute with an appropriate solvent system (e.g., a mixture of DCM and methanol).

    • The product (the free amine) will have a lower Rf value (be more polar) than the Boc-protected starting material.

    • Visualize the spots using a suitable stain (e.g., ninhydrin for primary amines) or under UV light if the compound is UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dilute a small aliquot of the reaction mixture and inject it into the LC-MS system.

    • Monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass corresponding to the deprotected product.

Stability of the Pyridyl Disulfide (SSPy) Group

The pyridyl disulfide moiety is generally stable under the acidic conditions used for Boc deprotection. In peptide synthesis, TFA is routinely used to deprotect various side-chain protecting groups without cleaving disulfide bonds.[12] The protonation of the pyridine nitrogen at acidic pH can activate the disulfide bond towards thiol-disulfide exchange or reduction, but it does not typically lead to spontaneous cleavage in the absence of a reducing agent.[13] A study on a similar pyridyl selenosulfide (Cys(PySe)) adduct showed it to be stable in TFA.[14]

Visualizations

Boc Deprotection Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve this compound in DCM B Add TFA (e.g., 1:1 with DCM) A->B C Stir at Room Temperature (1-2 h) B->C D Monitor by TLC or LC-MS C->D E Remove Solvent (Rotary Evaporation) D->E Upon Completion F Obtain amino-PEG3-SSPy (TFA Salt) E->F G Optional: Basic Work-up (NaHCO3) F->G H Obtain Free Amine G->H

Caption: Workflow for the deprotection of this compound.

Mechanism of Boc Deprotection with TFA

G cluster_0 Mechanism A Boc-Protected Amine B Protonation of Carbonyl Oxygen A->B + H+ (from TFA) C Loss of tert-Butyl Cation B->C D Carbamic Acid Intermediate C->D E Decarboxylation D->E - CO2 F Protonated Amine (TFA Salt) E->F + H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Boc-amino-PEG3-SSPy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed for targeted cancer therapy. They combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug, connected by a chemical linker. The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.

This document provides detailed application notes and protocols for the synthesis of an ADC using Boc-amino-PEG3-SSPy , a heterobifunctional linker. This linker features a Boc-protected amine for conjugation to a drug and a pyridyl disulfide (SSPy) group for reaction with native or engineered thiol groups on an antibody. The polyethylene glycol (PEG) spacer enhances solubility and the disulfide bond allows for cleavable drug release in the reducing environment of the target cell.

Principle of the Method

The synthesis of an ADC using this compound involves a multi-step process:

  • Drug-Linker Conjugation: The cytotoxic drug, containing a reactive functional group (e.g., a carboxylic acid), is first conjugated to the deprotected amine of the this compound linker. This step typically involves the deprotection of the Boc group followed by an amide bond formation.

  • Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol (-SH) groups. This is a critical step that needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

  • Antibody-Drug Conjugation: The thiol groups on the reduced antibody react with the pyridyl disulfide group of the drug-linker complex via a disulfide exchange reaction, forming a stable disulfide bond and releasing pyridine-2-thione.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker, free drug, and antibody fragments. The purified ADC is then characterized to determine its concentration, drug-to-antibody ratio (DAR), aggregation level, and in vitro stability.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to the this compound linker.

Materials:

  • Cytotoxic drug with a carboxylic acid group

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA. The product is the amine-PEG3-SSPy TFA salt.

  • Amide Coupling:

    • Dissolve the cytotoxic drug and the amine-PEG3-SSPy TFA salt in anhydrous DMF.

    • Add DIPEA to neutralize the TFA salt and create a basic environment.

    • Add PyBOP as the coupling agent.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure drug-linker conjugate.

Protocol 2: Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sephadex G-25 desalting column

Procedure:

  • Prepare a stock solution of the reducing agent (DTT or TCEP) in water.

  • To the antibody solution, add EDTA to a final concentration of 1-2 mM to chelate any metal ions that could re-oxidize the thiols.

  • Add the reducing agent to the antibody solution. The molar excess of the reducing agent will determine the extent of reduction and the final DAR. A typical starting point is a 10-fold molar excess of DTT over the antibody.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Remove the excess reducing agent by passing the solution through a pre-equilibrated Sephadex G-25 desalting column using PBS with 1 mM EDTA as the mobile phase.

  • Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent (DTNB).

Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-linker to the reduced antibody.

Materials:

  • Reduced antibody solution

  • Drug-linker conjugate solution in an organic co-solvent (e.g., DMSO or DMA)

  • PBS with 1 mM EDTA, pH 7.4

Procedure:

  • Cool the reduced antibody solution on ice.

  • Slowly add the drug-linker solution to the antibody solution with gentle stirring. The final concentration of the organic co-solvent should typically be below 10% (v/v) to avoid antibody denaturation. A molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used.

  • Allow the reaction to proceed on ice or at room temperature for 1-4 hours.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted drug-linker.

Protocol 4: ADC Purification and Characterization

Purification:

  • Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF).

  • For further purification to separate unconjugated antibody and different DAR species, chromatography techniques such as Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX) can be employed.[1]

Characterization:

  • Concentration Determination: Determine the protein concentration of the purified ADC using a BCA assay or by measuring the absorbance at 280 nm.

  • Drug-to-Antibody Ratio (DAR) Calculation by UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance of the drug (A_drug_max).[2][][4]

    • Calculate the DAR using the following equations, where ε represents the molar extinction coefficient:

      Correction factor (CF) = ε_drug_280 / ε_drug_max

      C_Ab (mg/mL) = (A280 - (A_drug_max * CF)) / ε_Ab_280

      C_Drug (M) = A_drug_max / ε_drug_max

      DAR = (C_Drug / (C_Ab / MW_Ab))

      (MW_Ab is the molecular weight of the antibody)

  • Aggregation Analysis: Analyze the level of aggregation in the ADC sample by Size Exclusion Chromatography (SEC).[5]

  • In Vitro Stability Assay:

    • Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C.[6][7]

    • At various time points (e.g., 0, 24, 48, 72 hours), take aliquots and analyze the amount of conjugated drug remaining on the antibody. This can be done by various methods, including ELISA or LC-MS.[7]

Data Presentation

The following tables provide examples of how to structure quantitative data for ADC characterization.

Table 1: Drug-to-Antibody Ratio (DAR) Determination

ADC BatchA280A_drug_max (at λ_max nm)Antibody Conc. (mg/mL)Drug Conc. (µM)Calculated DAR
ADC-0011.2500.4500.9845.04.1
ADC-0021.3100.4851.0248.54.2
Control mAb1.0500.0151.00N/AN/A

Note: Extinction coefficients for the antibody and drug are required for this calculation. The values presented are for illustrative purposes only.

Table 2: ADC Quality Control Parameters

ADC BatchProtein Conc. (mg/mL)DAR% Monomer (by SEC)% Aggregate (by SEC)
ADC-0011.04.198.51.5
ADC-0021.04.299.10.9

Table 3: In Vitro Plasma Stability

ADC BatchTime (hours)% Intact ADC Remaining
ADC-0010100
2495.2
4889.8
7285.1

Visualizations

The following diagrams illustrate the key processes in ADC synthesis and its mechanism of action.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_purification Purification & Characterization drug Cytotoxic Drug (with COOH) coupling Amide Coupling (PyBOP, DIPEA) drug->coupling linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection deprotection->coupling drug_linker Drug-Linker Conjugate coupling->drug_linker conjugation Disulfide Exchange Reaction drug_linker->conjugation mAb Monoclonal Antibody (mAb) reduction Antibody Reduction (DTT or TCEP) mAb->reduction reduced_mAb Reduced mAb (with -SH) reduction->reduced_mAb reduced_mAb->conjugation crude_ADC Crude ADC conjugation->crude_ADC purification Purification (SEC/HIC) crude_ADC->purification final_ADC Purified ADC purification->final_ADC characterization Characterization (DAR, Purity, Stability) final_ADC->characterization

Caption: Experimental workflow for the synthesis of an antibody-drug conjugate.

ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) binding Binding ADC->binding receptor Tumor Cell Surface Antigen receptor->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome cleavage Disulfide Cleavage (e.g., by Glutathione) lysosome->cleavage drug_release Drug Release cleavage->drug_release cytotoxicity Cytotoxicity & Apoptosis drug_release->cytotoxicity

Caption: General mechanism of action for a cleavable ADC.

References

Application Notes and Protocols for Site-Specific Antibody Modification using Boc-amino-PEG3-SSPy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody modification is a critical technology in the development of next-generation antibody-drug conjugates (ADCs) and other targeted therapeutics. Precise control over the location and stoichiometry of payload conjugation leads to homogeneous products with improved pharmacokinetic properties and a wider therapeutic window. Boc-amino-PEG3-SSPy is a heterobifunctional linker that enables the site-specific conjugation of payloads to antibodies through a cleavable disulfide bond. This linker contains a Boc-protected amine for payload attachment and a pyridyl disulfide (SSPy) group for reaction with free thiols on the antibody. The PEG3 spacer enhances solubility and provides spatial separation between the antibody and the payload.

These application notes provide detailed protocols for the site-specific modification of antibodies using this compound, including antibody preparation, conjugation, purification, and characterization.

Core Principles

The conjugation strategy involves a two-stage process:

  • Payload-Linker Synthesis: The Boc-protected amine of this compound is first deprotected, and the desired payload (e.g., a cytotoxic drug) is attached to the free amine.

  • Antibody Conjugation: The pyridyl disulfide group of the payload-linker construct reacts with a free thiol group on a partially reduced or engineered antibody via a thiol-disulfide exchange reaction. This reaction forms a stable disulfide bond between the antibody and the linker, releasing pyridine-2-thione, which can be monitored spectrophotometrically to track the reaction progress.

Experimental Protocols

Protocol 1: Antibody Reduction for Site-Specific Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

Materials:

  • Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)

Procedure:

  • Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

  • Add a molar excess of TCEP to the antibody solution. The optimal molar ratio of TCEP to antibody needs to be determined empirically but typically ranges from 2 to 10-fold molar excess.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Remove excess TCEP using a pre-equilibrated desalting column according to the manufacturer's instructions.

  • Immediately proceed to the conjugation step to prevent re-oxidation of the thiol groups.

Protocol 2: Payload-Linker Conjugation to Reduced Antibody

This protocol details the conjugation of a payload-linker construct (Payload-PEG3-SSPy) to the reduced antibody.

Materials:

  • Reduced antibody from Protocol 1

  • Payload-PEG3-SSPy construct dissolved in a compatible solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • To the reduced antibody solution, add the Payload-PEG3-SSPy construct. A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody.

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Monitor the progress of the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm. The reaction is complete when the absorbance at 343 nm plateaus.

  • The molar concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (ε at 343 nm = 8,080 M⁻¹cm⁻¹).

  • Once the reaction is complete, quench any unreacted thiols on the antibody by adding a 10-fold molar excess of N-ethylmaleimide and incubating for 15 minutes at room temperature.

  • Proceed immediately to the purification of the antibody conjugate.

Protocol 3: Purification of the Antibody Conjugate

This protocol describes the purification of the antibody conjugate from unreacted payload-linker and other small molecules.

Materials:

  • Crude antibody conjugate from Protocol 2

  • Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200)

  • Hydrophobic Interaction Chromatography (HIC) system (optional, for separating different DAR species)

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Size Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with purification buffer.

    • Load the crude conjugation reaction mixture onto the column.

    • Elute with purification buffer and collect fractions corresponding to the antibody conjugate, which will elute first. Unconjugated payload-linker and other small molecules will elute later.

    • Pool the fractions containing the purified antibody conjugate.

  • Hydrophobic Interaction Chromatography (HIC) (Optional):

    • HIC can be used to separate antibody species with different drug-to-antibody ratios (DAR).

    • The separation is based on the increased hydrophobicity of the antibody with a higher number of conjugated payloads.

    • A salt gradient (e.g., ammonium sulfate) is typically used for elution.

Protocol 4: Characterization of the Antibody Conjugate

This protocol outlines the key characterization methods to assess the quality of the final antibody conjugate.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectrophotometry: The DAR can be estimated by measuring the absorbance of the antibody at 280 nm and the payload at its specific maximum absorbance wavelength. The molar extinction coefficients of both the antibody and the payload are required for this calculation.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different DARs, and the average DAR can be calculated from the relative peak areas.

    • Mass Spectrometry (LC-MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced and deglycosylated antibody conjugate can provide a precise determination of the DAR and the distribution of different drug-loaded species.

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric antibody conjugate and to quantify any aggregates or fragments.

  • Confirmation of Conjugation Site (Advanced):

    • Peptide mapping using LC-MS/MS can be performed to confirm the specific cysteine residues that have been conjugated.

Data Presentation

Table 1: Summary of a Typical Antibody Reduction and Conjugation Reaction

ParameterCondition/Value
Antibody Reduction
Antibody Concentration5 mg/mL
TCEP:Antibody Molar Ratio5:1
Incubation Time90 minutes
Incubation Temperature37°C
Conjugation
Payload-Linker:Antibody Molar Ratio8:1
Reaction Time3 hours
Reaction TemperatureRoom Temperature
Characterization
Average DAR (HIC)3.8
Monomer Purity (SEC)>98%
Aggregate Content (SEC)<2%
Free Payload-Linker (SEC)Not Detected

Visualizations

G cluster_prep Antibody Preparation cluster_conj Conjugation cluster_purification Purification cluster_char Characterization Ab Antibody (IgG) TCEP TCEP Reduction Ab->TCEP Reduced_Ab Partially Reduced Antibody (Free Thiols) Conjugation Thiol-Disulfide Exchange Reduced_Ab->Conjugation TCEP->Reduced_Ab Payload_Linker This compound + Payload Payload_Linker->Conjugation Crude_ADC Crude Antibody Conjugate Conjugation->Crude_ADC SEC Size Exclusion Chromatography (SEC) Crude_ADC->SEC Purified_ADC Purified Antibody Conjugate SEC->Purified_ADC DAR DAR Determination (HIC, LC-MS) Purified_ADC->DAR Purity Purity/Aggregation (SEC) Purified_ADC->Purity

Caption: Experimental workflow for site-specific antibody modification.

G cluster_payload Payload-Linker Synthesis Boc_Linker This compound Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Amine_Linker H2N-PEG3-SSPy Deprotection->Amine_Linker Coupling Amide Coupling Amine_Linker->Coupling Payload Payload (e.g., Drug) Payload->Coupling Payload_Linker Payload-NH-PEG3-SSPy Coupling->Payload_Linker

Purification of Antibody-Drug Conjugates Synthesized with a Cleavable Disulfide Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of antibody-drug conjugates (ADCs) synthesized using the Boc-amino-PEG3-SSPy linker. This cleavable linker contains a terminal pyridyl disulfide group for conjugation to thiol-containing moieties on the antibody, a polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for potential further modification. Effective purification is critical to remove process-related impurities such as unconjugated antibody, excess linker-payload, and aggregates, ensuring a final product with a well-defined drug-to-antibody ratio (DAR) and optimal therapeutic window.

The primary purification strategies for ADCs, including those synthesized with PEGylated disulfide linkers, involve a multi-step chromatographic approach. The most common and effective methods are Hydrophobic Interaction Chromatography (HIC) for the separation of ADC species with different DARs and Size Exclusion Chromatography (SEC) for the removal of aggregates and small molecule impurities.

Impurity Profile of Crude ADC Mixtures

Following the conjugation reaction, the crude mixture typically contains the desired ADC along with several impurities that need to be removed. Understanding this profile is key to designing an effective purification strategy.

Table 1: Typical Impurity Profile of a Crude ADC Reaction Mixture

Impurity TypeDescriptionReason for Removal
Aggregates High molecular weight species of the ADC or unconjugated antibody.Can induce immunogenicity and alter pharmacokinetic properties.
Unconjugated Antibody Antibody that has not been conjugated with the linker-payload.Reduces the overall potency of the ADC therapeutic.
Excess Linker-Payload Unreacted this compound linker conjugated to the cytotoxic drug.Can cause off-target toxicity.
Free Cytotoxic Drug Unconjugated payload.Highly toxic and can lead to severe side effects.
Reaction Byproducts Small molecules generated during the conjugation reaction.Potential for off-target effects and interference with formulation.

Purification Workflow

A typical purification workflow for an ADC synthesized with the this compound linker involves a two-step chromatographic process. The initial capture and primary purification are often achieved using Hydrophobic Interaction Chromatography (HIC) to separate the ADC based on its drug load. This is followed by a polishing step using Size Exclusion Chromatography (SEC) to remove aggregates and any remaining small molecule impurities.

ADC_Purification_Workflow Crude_ADC Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (HIC) Crude_ADC->HIC SEC Size Exclusion Chromatography (SEC) HIC->SEC ADC Fractions Impurities_HIC Unconjugated Antibody, Excess Linker-Payload HIC->Impurities_HIC Separated Impurities Purified_ADC Purified ADC SEC->Purified_ADC Impurities_SEC Aggregates, Residual Small Molecules SEC->Impurities_SEC Separated Impurities

Caption: A typical two-step chromatographic workflow for ADC purification.

Application Note 1: Separation of ADC Species by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography is a powerful technique for purifying ADCs based on the increased hydrophobicity imparted by the conjugated linker-payload.[] The this compound linker, once conjugated to a cytotoxic drug, will increase the overall hydrophobicity of the antibody, allowing for separation of species with varying drug-to-antibody ratios (DAR). Unconjugated antibody, having the lowest hydrophobicity, will elute first, followed by ADCs with increasing DAR values.

Experimental Protocol: Preparative HIC

This protocol provides a general method for the purification of an ADC synthesized with the this compound linker. Optimization of the salt concentration and gradient may be required depending on the specific antibody and payload.

Materials:

  • HIC Column: Phenyl Sepharose, Butyl Sepharose, or similar HIC resin.

  • Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.

  • Crude ADC sample

  • Chromatography System: AKTA Pure or similar preparative liquid chromatography system.

Procedure:

  • Sample Preparation: Dilute the crude ADC mixture with Buffer A to a final ammonium sulfate concentration of approximately 1 M. The final protein concentration should be between 1-5 mg/mL.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Buffer A until the UV baseline is stable.

  • Sample Loading: Load the prepared ADC sample onto the equilibrated column at a flow rate of 100-150 cm/hr.

  • Wash: Wash the column with 3-5 CV of Buffer A to remove any unbound material, including some unconjugated antibody.

  • Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 20 CV. This decreasing salt gradient will cause the elution of ADC species in order of increasing hydrophobicity (and thus, increasing DAR).

  • Fraction Collection: Collect fractions throughout the elution gradient and monitor the chromatogram at 280 nm.

  • Analysis of Fractions: Analyze the collected fractions by analytical HIC and/or SDS-PAGE to identify the fractions containing the desired ADC species.

  • Column Regeneration and Storage: Regenerate the column with 3 CV of 0.5 M NaOH followed by a wash with water and storage in 20% ethanol.

Table 2: Example Quantitative Data for HIC Purification

ParameterCrude ADC MixtureHIC Purified Pool
Average DAR 3.54.0
Purity (by analytical HIC) 70%>95%
Aggregate Content (by SEC) 8%5%
Unconjugated Antibody 15%<2%
Recovery N/A~85%

Note: The data presented in this table is representative and may vary depending on the specific ADC and process conditions.

HIC_Separation_Principle cluster_0 HIC Column cluster_1 Elution Profile p1 p2 p3 p4 DAR0 Elution Decreasing Salt Gradient DAR0->Elution Low Hydrophobicity (Elutes First) DAR2 DAR2->Elution DAR4 DAR4->Elution DAR8 DAR8->Elution High Hydrophobicity (Elutes Last)

Caption: Principle of HIC separation based on ADC hydrophobicity.

Application Note 2: Aggregate and Impurity Removal by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography separates molecules based on their hydrodynamic radius.[] It is an ideal polishing step to remove high molecular weight aggregates that may have formed during the conjugation or HIC purification steps. SEC is also effective at removing any residual small molecule impurities, such as unconjugated linker-payload or free drug, from the final ADC product.

Experimental Protocol: Preparative SEC

This protocol describes a general method for the final polishing of an ADC pool after HIC purification.

Materials:

  • SEC Column: Superdex 200, Sephacryl S-300, or similar SEC resin.

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.

  • HIC-purified ADC pool

  • Chromatography System: AKTA Pure or similar preparative liquid chromatography system.

Procedure:

  • Sample Preparation: Concentrate the HIC-purified ADC pool to a suitable concentration (typically 5-10 mg/mL). The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase (PBS) at the desired flow rate.

  • Sample Injection: Inject the concentrated ADC sample onto the column.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. The larger molecules (aggregates) will elute first, followed by the monomeric ADC, and finally any small molecule impurities.

  • Fraction Collection: Collect fractions corresponding to the main monomeric ADC peak based on the UV 280 nm chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by analytical SEC to confirm the removal of aggregates and determine the purity of the final product.

  • Column Cleaning and Storage: Wash the column with several CVs of the mobile phase and store in a suitable buffer containing an antimicrobial agent (e.g., 20% ethanol).

Table 3: Example Quantitative Data for SEC Polishing Step

ParameterPre-SEC (HIC Pool)Post-SEC (Final Product)
Purity (by analytical SEC) 95%>99%
Aggregate Content 5%<1%
Monomer Content 95%>99%
Recovery N/A~95%

Note: The data presented in this table is representative and may vary depending on the specific ADC and process conditions.

SEC_Separation_Principle cluster_0 SEC Column cluster_1 Elution Profile Aggregates Aggregates Elution Isocratic Flow Aggregates->Elution Large Size (Elutes First) Monomer Monomeric ADC Monomer->Elution Intermediate Size Small_Molecules Small Molecules Small_Molecules->Elution Small Size (Elutes Last)

Caption: Principle of SEC separation based on molecular size.

Conclusion

The successful purification of ADCs synthesized with the this compound linker is readily achievable through a combination of Hydrophobic Interaction Chromatography and Size Exclusion Chromatography. HIC is instrumental in separating ADC species with different drug-to-antibody ratios, allowing for the isolation of a more homogeneous product. SEC serves as an essential polishing step to remove aggregates and residual small molecule impurities. The protocols provided herein offer a solid foundation for developing a robust and efficient purification process, leading to a high-purity ADC suitable for further characterization and preclinical development. It is important to note that optimization of these methods is often necessary to accommodate the unique properties of each specific antibody-drug conjugate.

References

Application Notes and Protocols for the Use of Boc-amino-PEG3-SSPy in Creating Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload selectively within the tumor microenvironment or inside cancer cells.

Boc-amino-PEG3-SSPy is a heterobifunctional linker that incorporates a disulfide bond, a polyethylene glycol (PEG) spacer, a Boc-protected amine, and a pyridyl disulfide group. This linker is particularly well-suited for the development of cleavable ADCs due to its favorable properties:

  • Cleavable Disulfide Bond: The disulfide bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) compared to the extracellular space (~5 µM).[1][] This differential stability allows for targeted payload release within cancer cells.

  • PEG Spacer: The three-unit PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the selective conjugation of a cytotoxic payload to the linker prior to its attachment to the antibody. The Boc group can be removed under acidic conditions to reveal a primary amine for payload conjugation.

  • Pyridyl Disulfide Group: The 2-pyridyldithio group reacts specifically with free thiol groups on the antibody, such as those generated from the reduction of interchain disulfide bonds, to form a stable disulfide linkage.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of cleavable ADCs.

Data Presentation

Table 1: Quantitative Data on the Stability of Disulfide-Linked ADCs
ParameterADC ConstructMatrixHalf-life / % ReleaseReference
Plasma Stability Trastuzumab-vc-PABC-MMAE (DAR 4.5)Rat PlasmaDecrease in payload over 7 days[3]
Anti-CD22-DM1 (disulfide linked)Mouse Plasma~10% drug loss after 7 days for stable conjugate
In Vitro Cleavage Peptide-Disulfide Conjugate10 mM Glutathione (pH 7.2)Time-dependent release over 120 minutes[4]
Peptide-Disulfide Conjugate50 mM TCEP (pH 7)Complete release within 30 minutes[4]
Table 2: Typical Drug-to-Antibody Ratio (DAR) Distribution for Cysteine-Linked ADCs
DAR SpeciesRelative Abundance (%)
DAR 05 - 15
DAR 215 - 25
DAR 430 - 40
DAR 615 - 25
DAR 85 - 15

Note: The actual distribution can vary depending on the antibody, reduction conditions, and conjugation reaction.[1][5]

Experimental Protocols

Overall Workflow for ADC Synthesis using this compound

The synthesis of a cleavable ADC using this compound involves a multi-step process, which is illustrated in the workflow diagram below. The key stages are:

  • Preparation of the Payload-Linker Conjugate:

    • Boc deprotection of the linker.

    • Activation of the cytotoxic payload.

    • Conjugation of the payload to the deprotected linker.

    • Purification of the payload-linker conjugate.

  • Preparation of the Reduced Antibody:

    • Reduction of the antibody's interchain disulfide bonds to generate free thiol groups.

    • Removal of the reducing agent.

  • Conjugation of the Payload-Linker to the Antibody:

    • Reaction of the pyridyl disulfide group of the payload-linker with the free thiols on the reduced antibody.

  • Purification and Characterization of the ADC:

    • Removal of unreacted payload-linker and other impurities.

    • Characterization of the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation.

ADC_Synthesis_Workflow cluster_0 Payload-Linker Synthesis cluster_1 Antibody Preparation cluster_2 Final ADC Synthesis and Characterization Boc_Deprotection 1.1 Boc Deprotection of Linker Payload_Conjugation 1.3 Conjugation of Payload to Linker Boc_Deprotection->Payload_Conjugation Payload_Activation 1.2 Payload Activation (e.g., EDC/NHS) Payload_Activation->Payload_Conjugation Purify_PL 1.4 Purification of Payload-Linker Payload_Conjugation->Purify_PL Final_Conjugation 3.1 Final Conjugation Purify_PL->Final_Conjugation Antibody_Reduction 2.1 Antibody Reduction (e.g., DTT, TCEP) Remove_Reducer 2.2 Removal of Reducing Agent Antibody_Reduction->Remove_Reducer Remove_Reducer->Final_Conjugation Purify_ADC 4.1 ADC Purification (e.g., HIC, SEC) Final_Conjugation->Purify_ADC Characterize_ADC 4.2 ADC Characterization (DAR, Purity) Purify_ADC->Characterize_ADC

Caption: Overall workflow for ADC synthesis.
Protocol 1: Synthesis of the Payload-Linker Conjugate

This protocol describes the steps to deprotect the this compound linker and conjugate it to a cytotoxic payload containing a carboxylic acid group. A common payload, Monomethyl Auristatin E (MMAE), is used as an example.

Materials:

  • This compound

  • MMAE (or other carboxylic acid-containing payload)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • LC-MS for reaction monitoring and product characterization

Procedure:

  • Boc Deprotection of this compound: a. Dissolve this compound in a 1:1 mixture of TFA and DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by TLC or LC-MS. d. Upon completion, remove the solvent and excess TFA under reduced pressure. e. The resulting deprotected linker (amino-PEG3-SSPy) can be used directly in the next step.

  • Activation of MMAE with EDC/NHS: a. Dissolve MMAE (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. b. Add EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of MMAE. d. Monitor the formation of the active ester by LC-MS.

  • Conjugation of Activated MMAE to Deprotected Linker: a. To the solution containing the MMAE-NHS ester, add a solution of the deprotected amino-PEG3-SSPy (1 equivalent) in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base. c. Stir the reaction at room temperature overnight. d. Monitor the reaction progress by LC-MS.

  • Purification of the MMAE-PEG3-SSPy Conjugate: a. Upon completion of the reaction, dilute the mixture with a suitable solvent (e.g., acetonitrile/water). b. Purify the payload-linker conjugate by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[6] c. Collect the fractions containing the desired product and lyophilize to obtain the purified MMAE-PEG3-SSPy. d. Confirm the identity and purity of the product by LC-MS.

Payload_Linker_Synthesis Boc_Linker This compound TFA_DCM TFA/DCM Boc_Linker->TFA_DCM Deprotected_Linker amino-PEG3-SSPy TFA_DCM->Deprotected_Linker MMAE_Linker MMAE-PEG3-SSPy Deprotected_Linker->MMAE_Linker MMAE MMAE EDC_NHS EDC/NHS MMAE->EDC_NHS MMAE_NHS MMAE-NHS Ester EDC_NHS->MMAE_NHS MMAE_NHS->Deprotected_Linker DIPEA Purification RP-HPLC Purification MMAE_Linker->Purification

Caption: Synthesis of the payload-linker conjugate.
Protocol 2: Antibody Reduction and Conjugation

This protocol outlines the partial reduction of a monoclonal antibody to generate free thiols, followed by conjugation with the purified payload-linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purified MMAE-PEG3-SSPy

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

  • Quenching solution (e.g., N-acetylcysteine)

Procedure:

  • Antibody Reduction: a. Prepare a stock solution of TCEP or DTT in water. b. To the antibody solution (typically 5-10 mg/mL), add the reducing agent to a final concentration of 1-5 mM. The exact concentration should be optimized to achieve the desired average DAR. c. Incubate the reaction at 37°C for 1-2 hours. d. After incubation, immediately remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

  • Conjugation of MMAE-PEG3-SSPy to the Reduced Antibody: a. Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm. b. Dissolve the purified MMAE-PEG3-SSPy in a small amount of an organic solvent (e.g., DMSO) and then dilute with conjugation buffer. c. Add the payload-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the payload-linker to the antibody. d. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching the Reaction: a. To stop the conjugation reaction, add a quenching solution such as N-acetylcysteine to a final concentration of 1-5 mM. b. Incubate for an additional 30 minutes at room temperature.

Protocol 3: ADC Purification and Characterization

This protocol describes the purification of the ADC to remove unreacted payload-linker and other impurities, followed by characterization to determine the DAR and purity.

Materials:

  • Crude ADC solution from Protocol 2

  • Hydrophobic Interaction Chromatography (HIC) system

  • HIC column (e.g., Butyl or Phenyl Sepharose)

  • HIC Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0

  • HIC Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • Size Exclusion Chromatography (SEC) system

  • Mass spectrometer (for intact mass analysis)

Procedure:

  • ADC Purification by HIC: a. Equilibrate the HIC column with Mobile Phase A. b. Adjust the ammonium sulfate concentration of the crude ADC solution to be compatible with the HIC loading conditions (typically around 1 M).[7][8] c. Load the ADC sample onto the HIC column. d. Elute the ADC using a linear gradient of increasing Mobile Phase B (decreasing ammonium sulfate concentration).[8][9] Different DAR species will elute at different salt concentrations due to their varying hydrophobicity. e. Collect the fractions containing the desired ADC species. f. Pool the relevant fractions and desalt into a formulation buffer using a desalting column or tangential flow filtration.

  • ADC Characterization: a. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC: i. Analyze the purified ADC using an analytical HIC column with a similar gradient as the preparative step. ii. The chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).[1][10] iii. Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ (Peak Area % of each species × DAR of that species) / 100 b. Purity and Aggregation Analysis by SEC-HPLC: i. Analyze the purified ADC on an SEC column to determine the percentage of monomer, aggregate, and fragment. c. Intact Mass Analysis by Mass Spectrometry: i. Determine the mass of the intact ADC to confirm the conjugation and the distribution of drug loading.

Cleavage_Mechanism ADC ADC in Cytoplasm Antibody-S-S-Linker-Payload Cleavage Disulfide Cleavage ADC->Cleavage GSH Glutathione (GSH) GSH->Cleavage Released_Payload Released Payload HS-Linker-Payload Cleavage->Released_Payload Reduced_Antibody Reduced Antibody Antibody-SH Cleavage->Reduced_Antibody

Caption: Intracellular cleavage of the disulfide linker.

Conclusion

This compound is a versatile and effective linker for the construction of cleavable ADCs. The protocols and data presented in this document provide a comprehensive guide for researchers in the field of drug development. The cleavable disulfide bond, combined with the beneficial properties of the PEG spacer, allows for the creation of ADCs with a favorable therapeutic window. Careful optimization of the reaction conditions at each step of the synthesis and purification process is crucial for obtaining a homogeneous and potent ADC.

References

Application Notes and Protocols for Cell Surface Labeling using Boc-amino-PEG3-SSPy Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of Boc-amino-PEG3-SSPy as a heterobifunctional crosslinker for the targeted labeling of cell surface proteins. This reagent facilitates a two-step bioconjugation strategy, enabling the attachment of various molecules, such as fluorescent dyes, biotin, or small molecule drugs, to cell surfaces.

Introduction

This compound is a versatile crosslinker designed for a sequential, two-step bioconjugation. It features a pyridyl disulfide (SSPy) group at one end of a polyethylene glycol (PEG) spacer and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This design allows for a controlled and specific labeling process.

The initial step involves the reaction of the SSPy group with free sulfhydryl (thiol) groups present on cell surface proteins, such as cysteine residues. This reaction is based on a thiol-disulfide exchange, forming a stable, yet cleavable, disulfide bond. The PEG spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance.

The second step, which requires careful optimization and validation for live-cell applications, involves the deprotection of the Boc group to reveal a primary amine. This newly available amine can then be conjugated to a molecule of interest that has been activated with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This two-step approach prevents the undesirable polymerization and cross-reactivity often associated with single-step conjugation methods.

Principle of the Method

The bioconjugation process using this compound occurs in two distinct stages:

Step 1: Thiol-Disulfide Exchange. The pyridyl disulfide group of this compound reacts specifically with free thiol groups on the cell surface. This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the progress of the reaction in vitro.

Step 2: Amine-Reactive Conjugation (Requires Optimization for Live Cells). Following the initial labeling of the cell surface, the Boc protecting group on the amine is removed. The exposed amine then serves as a nucleophile to react with an electrophilic group, typically an NHS ester, on the desired payload molecule (e.g., a fluorescent dye or biotin).

Critical Note on Boc Deprotection for Live Cells: Standard Boc deprotection methods involve harsh acidic conditions (e.g., trifluoroacetic acid) that are incompatible with maintaining cell viability. Milder, cell-compatible methods for Boc deprotection on the cell surface are not well-established and would require significant research and development. Potential avenues for exploration could include enzymatic deprotection or the use of mildly acidic buffers, with thorough validation of cell viability and labeling efficiency. Due to this limitation, the following protocols will focus on the validated first step of cell surface thiol labeling and provide a general framework for the subsequent, unvalidated steps.

Experimental Protocols

Protocol for Labeling Cell Surface Thiols (Step 1)

This protocol details the reaction of this compound with free sulfhydryl groups on the surface of live cells.

Materials:

  • Cells in suspension (e.g., 1 x 10^6 cells/mL)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5, sterile

  • Cell culture medium

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density.

    • Harvest cells and wash them twice with ice-cold, sterile PBS to remove any residual media components.

    • Resuspend the cell pellet in ice-cold PBS at a concentration of 1-5 x 10^6 cells/mL. Keep cells on ice to minimize membrane internalization.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Note: Prepare this solution fresh immediately before use.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to achieve a final concentration in the range of 0.1-1 mM. The optimal concentration should be determined empirically for each cell type and experimental condition.

    • Incubate the reaction mixture for 30-60 minutes at 4°C with gentle agitation.

  • Washing:

    • After incubation, pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.

    • Carefully remove the supernatant containing the unreacted linker.

    • Wash the cells three times with ice-cold PBS to remove any non-covalently bound reagent.

  • Proceed to Downstream Applications or Step 2 (Experimental):

    • The cells are now labeled with Boc-amino-PEG3-. They can be used for applications that require the presence of the Boc-protected amine or can proceed to the experimental Boc-deprotection step.

Theoretical Protocol for Boc Deprotection and Secondary Labeling (Step 2 - Requires Validation)

This protocol is theoretical and requires extensive optimization and validation to ensure cell viability and labeling efficiency.

Materials:

  • Cells labeled with Boc-amino-PEG3- (from Step 1)

  • Mildly acidic buffer (e.g., citrate buffer, pH 3-5) or a candidate deprotection enzyme. (The choice and concentration of the deprotecting agent must be carefully tested for cell compatibility).

  • NHS-ester activated payload (e.g., fluorescent dye, biotin)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

Procedure:

  • Experimental Boc Deprotection:

    • Resuspend the Boc-labeled cells in a pre-chilled, mildly acidic buffer.

    • Incubate for a short duration (e.g., 5-15 minutes) on ice.

    • Crucially, monitor cell viability in parallel using a viability assay (e.g., Trypan Blue or a fluorescent viability dye).

    • Immediately neutralize the acidic buffer by washing the cells twice with a neutral pH buffer (e.g., PBS, pH 7.4).

  • Secondary Labeling Reaction:

    • Resuspend the deprotected cells in a reaction buffer (PBS, pH 7.4-8.0).

    • Add the NHS-ester activated payload at a molar excess (e.g., 10- to 50-fold) to the estimated number of available amine groups.

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light if using a fluorescent dye.

  • Final Washing:

    • Wash the cells three times with PBS to remove the unreacted payload.

    • The cells are now ready for analysis (e.g., by flow cytometry or fluorescence microscopy).

Protocol for Quantification of Cell Surface Labeling by Flow Cytometry

This protocol provides a general method to quantify the extent of cell surface labeling.

Materials:

  • Labeled cells

  • Unlabeled control cells

  • Flow cytometer

  • Fluorescently labeled secondary reagent (if applicable, e.g., fluorescently labeled streptavidin for biotinylated cells)

  • Appropriate buffers (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Sample Preparation:

    • Prepare single-cell suspensions of both labeled and unlabeled control cells in FACS buffer.

    • If a secondary detection reagent is required, incubate the cells with the fluorescently labeled secondary reagent according to the manufacturer's instructions.

    • Wash the cells to remove any unbound secondary reagent.

    • Resuspend the cells in FACS buffer at an appropriate concentration for flow cytometry analysis (e.g., 1 x 10^6 cells/mL).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, collecting fluorescence data from a sufficient number of events (e.g., 10,000-50,000 cells).

    • Use the unlabeled control cells to set the background fluorescence gate.

    • Analyze the fluorescence intensity of the labeled cell population to determine the percentage of labeled cells and the mean fluorescence intensity, which is proportional to the labeling density.

  • Quantitative Analysis (Optional):

    • For absolute quantification, commercially available calibration beads with known numbers of fluorophores per bead can be used to generate a standard curve.

    • By comparing the mean fluorescence intensity of the labeled cells to the standard curve, the average number of labeled sites per cell can be estimated.

Data Presentation

Quantitative data from labeling experiments should be summarized for clarity. Below is a template for recording and comparing results from different experimental conditions.

Condition Cell Type This compound Concentration (mM) Incubation Time (min) % Labeled Cells (Flow Cytometry) Mean Fluorescence Intensity (MFI) Calculated Molecules per Cell (Optional)
Control 1Jurkat0.130
Condition 2Jurkat0.530
Condition 3Jurkat1.030
Condition 4Jurkat0.560
Control 2HeLa0.530

Visualization of Workflows

Experimental Workflow for Cell Surface Thiol Labeling (Step 1)

G cluster_prep Cell Preparation cluster_reagent Reagent Preparation cluster_labeling Labeling Reaction cluster_wash Washing cluster_analysis Analysis cell_culture Cell Culture harvest Harvest & Wash Cells cell_culture->harvest resuspend Resuspend in PBS harvest->resuspend add_linker Add Linker to Cell Suspension resuspend->add_linker prepare_linker Prepare this compound Stock Solution (10 mM in DMSO) prepare_linker->add_linker incubate Incubate at 4°C add_linker->incubate centrifuge Centrifuge & Remove Supernatant incubate->centrifuge wash_pbs Wash 3x with PBS centrifuge->wash_pbs analysis Proceed to Downstream Application (e.g., Flow Cytometry) wash_pbs->analysis

Caption: Workflow for labeling cell surface thiols with this compound.

Theoretical Two-Step Bioconjugation Workflow

G cluster_step1 Step 1: Thiol Labeling cluster_step2 Step 2: Boc Deprotection & Secondary Labeling (Theoretical) cluster_final Final Steps thiol_labeling Label Cells with This compound boc_deprotection Boc Deprotection (Mild, Cell-Compatible Conditions - REQUIRES VALIDATION) thiol_labeling->boc_deprotection secondary_labeling Add NHS-Ester Activated Payload boc_deprotection->secondary_labeling final_wash Final Wash secondary_labeling->final_wash final_analysis Analysis (Flow Cytometry, Microscopy) final_wash->final_analysis

Caption: Theoretical workflow for two-step cell surface bioconjugation.

Troubleshooting & Optimization

How to prevent homodimer formation with Boc-amino-PEG3-SSPy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-amino-PEG3-SSPy. Our goal is to help you mitigate common issues, with a focus on preventing homodimer formation during your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation. It contains a Boc-protected amine and a pyridyl disulfide group, separated by a 3-unit polyethylene glycol (PEG) spacer. The pyridyl disulfide moiety reacts specifically with free thiol (sulfhydryl) groups, typically from cysteine residues in proteins or peptides, to form a stable disulfide bond. The Boc-protected amine can be deprotected under acidic conditions to allow for subsequent conjugation at that site. This linker is often used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Q2: What is homodimer formation and why is it a problem?

Homodimer formation is a common side reaction where two molecules of this compound react with each other. This occurs through a process called disulfide exchange, where the thiol group of one molecule attacks the pyridyl disulfide of another, resulting in a symmetrical dimer linked by a disulfide bond. This is problematic as it consumes your valuable reagent, complicates purification of the desired conjugate, and reduces the overall yield of your target molecule.

Q3: What are the main causes of this compound homodimer formation?

The primary cause of homodimer formation is the presence of free thiols that can initiate a disulfide exchange with the pyridyl disulfide group of another this compound molecule. This can be exacerbated by:

  • Sub-optimal pH: pH levels outside the ideal range can promote side reactions.

  • Presence of reducing agents: Residual reducing agents from protein purification or storage can lead to the reduction of the pyridyl disulfide, creating a free thiol on the linker that can then react with another linker molecule.

  • Incorrect order of reagent addition: Adding the linker to a solution containing other thiols without the target molecule present can increase the likelihood of homodimerization.

Troubleshooting Guide

Issue: I am observing a significant amount of homodimer in my reaction mixture.

This is a common issue that can often be resolved by optimizing your experimental conditions. Below are some potential causes and recommended solutions.

Potential Cause Recommended Solution
Incorrect Reaction pH The optimal pH for the reaction of pyridyl disulfides with thiols is between 6.5 and 7.5. At pH values above 7.5, the reaction with amines can become more prevalent, and disulfide exchange reactions can be accelerated. At pH values below 6.5, the protonation of the thiol can decrease its nucleophilicity, slowing down the desired reaction. We recommend using a phosphate buffer at pH 7.0-7.2.
Presence of Free Thiols on the Linker Ensure that your this compound has not been inadvertently reduced. Store the reagent under dry conditions and avoid exposure to reducing agents.
Sub-optimal Reactant Ratio A large excess of the this compound linker relative to your thiol-containing molecule can increase the probability of linker-linker reactions. We recommend starting with a molar ratio of 1.5:1 to 5:1 of linker to your protein/peptide. The optimal ratio should be determined empirically for your specific system.
Incorrect Order of Addition Always add the this compound solution directly to the solution containing your purified and prepared thiol-containing molecule. Avoid pre-incubating the linker in the reaction buffer for extended periods before the addition of your target molecule.
Extended Reaction Times While the reaction is generally rapid, excessively long incubation times can sometimes lead to an increase in side products. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, SDS-PAGE) to determine the optimal reaction time.

Experimental Protocols

Protocol for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general guideline for conjugating this compound to a protein with available cysteine residues. Optimization may be required for your specific protein.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.2)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM Phosphate buffer with 150 mM NaCl and 10 mM EDTA, pH 7.2

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) solution

  • Quenching solution: 1 M N-acetylcysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • If your protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with the Reaction Buffer. The removal of the reducing agent is critical to prevent the reduction of the SSPy reagent.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 3-fold) of the this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a 10-fold molar excess of N-acetylcysteine relative to the initial amount of this compound. Incubate for 20 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography or another suitable purification method.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the desired conjugation reaction versus the undesired homodimerization side-reaction.

G cluster_0 Desired Conjugation cluster_1 Undesired Homodimerization Protein_SH Protein-SH Conjugate Protein-S-S-PEG-Boc Protein_SH->Conjugate Reaction Linker_SSPy Boc-PEG-SSPy Linker_SSPy->Conjugate Linker_SSPy2 Boc-PEG-SSPy Py_SH Pyridine-2-thione Linker_SH Boc-PEG-SH (from reduction or impurity) Homodimer Boc-PEG-S-S-PEG-Boc Linker_SH->Homodimer Disulfide Exchange Linker_SSPy2->Homodimer Py_SH2 Pyridine-2-thione G start Start protein_prep 1. Prepare Protein Solution (Reduce disulfides if necessary, remove reducing agent) start->protein_prep conjugation 3. Add Linker to Protein (pH 7.0-7.2) protein_prep->conjugation linker_prep 2. Prepare this compound Solution (fresh) linker_prep->conjugation incubation 4. Incubate (RT or 4°C) conjugation->incubation quenching 5. Quench Reaction (Optional) incubation->quenching purification 6. Purify Conjugate quenching->purification analysis 7. Analyze Product purification->analysis end End analysis->end

Troubleshooting low conjugation efficiency with Boc-amino-PEG3-SSPy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Boc-amino-PEG3-SSPy Conjugation

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you overcome challenges related to low conjugation efficiency. This compound is a cleavable linker used to conjugate molecules to cysteine residues in proteins and peptides, commonly used in the development of Antibody-Drug Conjugates (ADCs).[1][2]

Troubleshooting Guide: Low Conjugation Efficiency

This section addresses the most common issues encountered during the conjugation process in a question-and-answer format.

Question 1: My conjugation yield is very low or zero. What are the primary factors I should investigate?

Low conjugation efficiency typically points to one of three areas: the thiol group on your protein/peptide, the SSPy linker itself, or the reaction conditions.

  • Problem Area 1: Insufficient or Inactive Thiols on the Target Molecule

    • Possible Cause: Cysteine residues on your protein may be forming disulfide bonds with each other (e.g., cystine), leaving no free sulfhydryl (-SH) group available for reaction.[3]

    • Solution: Before conjugation, treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to reduce existing disulfide bonds. It is critical to remove the reducing agent completely before adding the SSPy reagent, as it will compete with your protein for the linker.[3][4] Desalting columns are effective for this removal step.[3]

    • Possible Cause: The free thiol groups are present but are sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the SSPy linker.

    • Solution: Introduce a mild denaturant to your reaction buffer to partially unfold the protein and expose the cysteine residues. Use this approach with caution as it can impact protein function.

  • Problem Area 2: Issues with the this compound Reagent

    • Possible Cause: The SSPy reagent may have degraded due to improper storage or handling, particularly from exposure to moisture.

    • Solution: Store the reagent under the recommended conditions, typically at -20°C in a desiccated environment.[5][6][7][8] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Possible Cause: The reagent has low solubility in your aqueous reaction buffer, leading to precipitation.

    • Solution: While the PEG spacer enhances water solubility, highly concentrated solutions can still be problematic.[9] Prepare a fresh, concentrated stock solution of the SSPy reagent in a compatible organic solvent (like DMSO or DMF) and add it to the reaction buffer dropwise while vortexing to ensure it remains dissolved.

  • Problem Area 3: Suboptimal Reaction Conditions

    • Possible Cause: The pH of the reaction buffer is not optimal for the disulfide exchange reaction. The reactivity of the thiol group is pH-dependent, as it is the deprotonated thiolate anion (S-) that acts as the nucleophile.[10]

    • Solution: The disulfide exchange reaction with a pyridyl disulfide group is efficient over a broad pH range, but the optimal range is often cited as pH 4-5.[3][11] However, to ensure the cysteine's thiol group (pKa ~8.3) is sufficiently nucleophilic, a pH of 6.5-7.5 is a common and effective compromise.[3] Avoid highly alkaline conditions (pH > 8.5) which can favor side reactions.[3]

    • Possible Cause: The molar ratio of the SSPy linker to the protein is too low.

    • Solution: Use a molar excess of the SSPy linker to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess of the linker over the available free thiols is recommended.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the SSPy conjugation reaction? A: The reaction is a thiol-disulfide exchange. The nucleophilic thiol (specifically, the thiolate anion) on a cysteine residue of your protein attacks the disulfide bond of the SSPy reagent. This results in the formation of a new, stable disulfide bond between your protein and the PEG linker, and the release of pyridine-2-thione.[3]

Q: How can I monitor the progress of my conjugation reaction? A: The release of the byproduct, pyridine-2-thione, can be monitored spectrophotometrically.[11] This compound has a maximum absorbance at 343 nm.[3] By measuring the increase in absorbance at this wavelength, you can quantify the extent of the reaction in real-time.

Q: What buffers are compatible with this reaction? A: Use buffers that do not contain free thiols, such as phosphate-buffered saline (PBS) or MES buffer. Avoid buffers containing primary amines if there is potential for side reactions, although this is less of a concern for SSPy chemistry than for NHS-ester chemistry.[12]

Q: Is the resulting disulfide bond permanent? A: The disulfide bond is stable under normal physiological conditions but can be cleaved by reducing agents like DTT or TCEP. This cleavability is a key feature, particularly in drug delivery applications where the release of a payload is desired in the reducing environment inside a cell.[13][14]

Q: What is the purpose of the Boc and PEG components of the linker? A:

  • Boc (tert-Butyloxycarbonyl): This is a protecting group on an amine. It allows for orthogonal chemistry, where the SSPy end can be reacted first, and then the Boc group can be removed under acidic conditions to expose a primary amine for further conjugation steps.[6]

  • PEG3 (3-unit Polyethylene Glycol): This is a flexible, hydrophilic spacer. It helps to improve the water solubility of the conjugate, reduce steric hindrance between the conjugated molecules, and can decrease the immunogenicity of the final product.[9][15]

Data Presentation

Table 1: Recommended Reaction Conditions for SSPy Conjugation

ParameterRecommended RangeRationale & Notes
pH 6.5 - 7.5Balances thiol reactivity (favored at higher pH) and linker stability. A pH of 4-5 is also effective but may be slower.[3][11]
Molar Ratio (Linker:Thiol) 5:1 to 20:1A molar excess of the linker drives the reaction forward. Start with 10:1 and optimize.
Reaction Time 1 - 4 hoursMonitor reaction progress by measuring pyridine-2-thione release.[11]
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed. Avoid high temperatures to maintain protein stability.
Buffer System PBS, MES, HEPESMust be free of thiols.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

  • Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2).

  • Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.

  • Incubate at room temperature for 30-60 minutes.

  • Immediately remove the TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the desired reaction buffer (e.g., PBS, pH 7.2).

  • Proceed immediately to the conjugation protocol.

Protocol 2: Standard Conjugation of this compound to a Protein

  • Prepare the thiol-containing protein in a thiol-free buffer (pH 6.5-7.5) at a concentration of 1-5 mg/mL.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add a 10-fold molar excess of the SSPy stock solution to the protein solution. Add the linker dropwise while gently vortexing to prevent precipitation.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • (Optional) Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove excess linker and the reaction byproduct.

Protocol 3: Quantification of Conjugation Efficiency

  • Take a small aliquot of the purified conjugate.

  • Add DTT to a final concentration of 20-50 mM to cleave the newly formed disulfide bond, releasing pyridine-2-thione.

  • Measure the absorbance of the solution at 343 nm.

  • Calculate the concentration of released pyridine-2-thione using its molar extinction coefficient (ε₃₄₃ = 8,080 M⁻¹cm⁻¹).

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • The molar ratio of pyridine-2-thione to protein represents the average number of linker molecules conjugated per protein (the Drug-to-Antibody Ratio or DAR in ADC contexts).

Visualizations

G cluster_reagents Reactants cluster_products Products Protein_SH Protein-SH (Free Thiol) Conjugate Protein-SS-Linker (Desired Conjugate) Protein_SH->Conjugate Forms new disulfide bond SSPy_Linker Linker-SS-Py (this compound) SSPy_Linker->Conjugate Byproduct Pyridine-2-thione (Released Byproduct) SSPy_Linker->Byproduct Releases G start Start: Protein with Disulfide Bonds reduction Step 1: Reduction (e.g., with TCEP) start->reduction purify_reduction Step 2: Purification (Remove Reducing Agent) reduction->purify_reduction conjugation Step 3: Conjugation (Add SSPy Linker) purify_reduction->conjugation purify_conjugate Step 4: Purification (Remove Excess Linker) conjugation->purify_conjugate analysis Step 5: Analysis (e.g., SDS-PAGE, MS) purify_conjugate->analysis end End: Purified Conjugate analysis->end G start Low Conjugation Efficiency? check_thiol Are free thiols available and accessible? start->check_thiol check_reagent Is the SSPy reagent active and soluble? check_thiol->check_reagent No sol_reduce Solution: Reduce protein with TCEP/DTT, then purify. check_thiol->sol_reduce Yes check_conditions Are reaction conditions (pH, ratio) optimal? check_reagent->check_conditions No sol_reagent Solution: Use fresh reagent, dissolve in DMSO first. check_reagent->sol_reagent Yes sol_conditions Solution: Adjust pH to 6.5-7.5, increase linker molar ratio. check_conditions->sol_conditions Yes success Problem Solved check_conditions->success No sol_reduce->success sol_reagent->success sol_conditions->success

References

Technical Support Center: Optimizing Reactions with Boc-amino-PEG3-SSPy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Boc-amino-PEG3-SSPy for bioconjugation. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction of this compound with a thiol-containing molecule?

A1: The optimal pH for the thiol-disulfide exchange reaction with the 2-pyridyl disulfide (SSPy) moiety of this compound is typically in the range of pH 7.0-8.0 .[1][2][3][4] This range represents a balance between two key factors:

  • Thiol Deprotonation: The reaction proceeds through the nucleophilic attack of a thiolate anion (R-S⁻) on the disulfide bond. Higher pH values favor the deprotonation of the thiol group (e.g., on a cysteine residue) to the more reactive thiolate.

  • Pyridyl Disulfide Reactivity: While the disulfide exchange can occur at a pH as low as 4-5, physiological to slightly alkaline pH is generally preferred for bioconjugation to ensure the thiol is sufficiently deprotonated without compromising the stability of the protein or other biomolecules.[5][6]

Q2: What are suitable buffers for this reaction?

A2: Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffers at a pH of 7.0-8.0 are commonly used.[1][3][4] It is crucial to use buffers that do not contain primary amines or thiols, as these can compete with the intended reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction releases pyridine-2-thione as a byproduct, which has a maximum absorbance at 343 nm.[1][3][4] You can monitor the reaction progress spectrophotometrically by measuring the increase in absorbance at this wavelength.

Q4: What is the role of the Boc protecting group?

A4: The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine. It is stable under the conditions of the thiol-disulfide exchange reaction. The Boc group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) to expose the primary amine for subsequent conjugation steps if required.

Q5: Can the disulfide bond formed be cleaved?

A5: Yes, the newly formed disulfide bond is cleavable. It can be reduced using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] This property is often exploited in drug delivery systems for the controlled release of a payload.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect pH: The pH of the reaction buffer is outside the optimal range, leading to insufficient thiolate formation or reagent instability.Verify the pH of your reaction buffer is between 7.0 and 8.0.
Presence of interfering substances: The buffer contains primary amines (e.g., Tris) or thiols that compete with the reaction.Perform a buffer exchange of your biomolecule into a recommended buffer like PBS.
Low biomolecule concentration: The concentration of the thiol-containing molecule is too low for efficient conjugation.Concentrate your protein or peptide solution. A starting concentration of at least 0.5 mg/mL is recommended for antibodies.
Impure biomolecule: The protein or peptide sample contains impurities that interfere with the reaction.Ensure your biomolecule is of high purity (>95%). Purify the sample if necessary.
Inactive this compound: The reagent may have degraded due to improper storage (e.g., exposure to moisture).Use a fresh vial of the reagent and store it under the recommended conditions (typically at -20°C, protected from moisture).[1]
Precipitation during reaction Hydrophobicity of the conjugate: The resulting conjugate may be less soluble than the starting materials.Consider using a PEGylated version of the linker with a longer PEG chain to improve solubility. Perform the reaction at a lower concentration.
Biomolecule instability: The reaction conditions (e.g., pH, temperature) may be causing the protein or peptide to denature and precipitate.Optimize the reaction conditions to be as mild as possible while still achieving conjugation. Screen different buffer compositions.
High background or non-specific binding Excess reagent: Too much this compound was used, leading to non-specific interactions.Optimize the molar ratio of the reagent to your biomolecule.
Inadequate purification: Unreacted reagent and byproducts were not completely removed after the reaction.Ensure thorough purification of the conjugate using appropriate methods like dialysis or size-exclusion chromatography.

Experimental Protocols

General Protocol for Conjugation of a Thiol-Containing Protein with this compound

This protocol provides a general guideline. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.

Materials:

  • Thiol-containing protein (e.g., reduced antibody or cysteine-containing peptide)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0

  • Purification tools (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the thiol-containing protein into the Conjugation Buffer at a concentration of 1-5 mg/mL.[1]

    • If the protein's disulfides need to be reduced to generate free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by desalting.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve this compound in DMF or DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted this compound and the pyridine-2-thione byproduct by dialysis against the Conjugation Buffer or by size-exclusion chromatography.

  • Characterization:

    • Characterize the resulting conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of conjugation.

Visualizing the Process

Reaction Mechanism

The core of the conjugation process is the thiol-disulfide exchange reaction. The following diagram illustrates the nucleophilic attack of the thiolate anion on the pyridyl disulfide, leading to the formation of a new disulfide bond and the release of pyridine-2-thione.

G cluster_reactants Reactants cluster_products Products biomolecule Biomolecule-SH (Thiol) conjugate Boc-amino-PEG3-S-S-Biomolecule (Conjugate) biomolecule->conjugate Nucleophilic Attack linker Boc-amino-PEG3-S-S-Py (Pyridyl Disulfide) linker->conjugate byproduct Pyridine-2-thione (Byproduct) linker->byproduct Release

Caption: Thiol-disulfide exchange mechanism.

Experimental Workflow

The following diagram outlines the key steps in a typical conjugation experiment using this compound.

G prep_protein 1. Prepare Thiolated Protein (pH 7.0-8.0 Buffer) react 3. Mix and Incubate (RT, 1-2h or 4°C, overnight) prep_protein->react prep_linker 2. Prepare this compound (in DMF or DMSO) prep_linker->react purify 4. Purify Conjugate (Dialysis or SEC) react->purify analyze 5. Analyze Conjugate (SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow.

References

Strategies to improve the stability of Boc-amino-PEG3-SSPy conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the stability of Boc-amino-PEG3-SSPy conjugates. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind using this compound for bioconjugation?

A1: this compound is a heterobifunctional linker used for covalently attaching molecules to biomolecules, such as proteins or antibodies. It features two different reactive groups: a Boc-protected amine and a pyridyl disulfide (SSPy). The pyridyl disulfide group reacts specifically with free sulfhydryl (thiol) groups on a biomolecule, forming a cleavable disulfide bond. The Boc-protected amine allows for subsequent conjugation to another molecule after deprotection under acidic conditions. This enables a controlled, two-step conjugation process.[1]

Q2: What are the primary factors that influence the stability of the disulfide bond in my conjugate?

A2: The stability of the disulfide bond in your this compound conjugate is primarily influenced by the redox environment. In the reducing intracellular environment, high concentrations of glutathione (GSH) can lead to the cleavage of the disulfide bond, which is often a desired mechanism for drug delivery.[][] In contrast, the disulfide bond is generally more stable in the bloodstream due to lower concentrations of reducing agents.[4][5] Other factors include pH and steric hindrance around the disulfide bond.

Q3: How can I improve the stability of my conjugate in the bloodstream?

A3: To enhance the in vivo stability of your conjugate, you can introduce steric hindrance near the disulfide bond. This can be achieved by designing the conjugate in a way that bulky chemical groups are positioned close to the disulfide linkage, making it less accessible to reducing agents in the plasma.[6] The choice of conjugation site on a protein can also influence stability, as some sites may offer more steric protection than others.[6]

Q4: What are the main degradation pathways for my this compound conjugate?

A4: The primary degradation pathway for a this compound conjugate is the cleavage of the disulfide bond through thiol-disulfide exchange. This can be initiated by endogenous thiols such as glutathione (GSH) or cysteine in the plasma, leading to premature release of the conjugated molecule.[] Additionally, the disulfide bond can be a substrate for enzymes like thioredoxin and glutaredoxin, which catalyze its reduction.[7][8][9][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and stability assessment of this compound conjugates.

Problem Possible Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Incomplete reduction of protein disulfide bonds (if applicable).2. Hydrolysis of the SSPy linker.3. Suboptimal reaction pH.4. Steric hindrance at the conjugation site.1. Ensure complete reduction using an appropriate reducing agent like TCEP or DTT, followed by its removal before adding the linker.2. Prepare fresh solutions of the linker and use anhydrous solvents when possible.3. The pyridyl disulfide reaction has a broad pH optimum, but for thiol-disulfide exchange, a pH range of 4-5 is often optimal.[12] However, the reaction can also be performed at physiological pH.[12] 4. Consider using a linker with a longer PEG chain to reduce steric hindrance or explore alternative conjugation sites on the biomolecule.
Premature Cleavage of the Conjugate in Plasma Stability Assays 1. High concentration of reducing agents in the plasma sample.2. The disulfide bond is highly accessible and not sterically hindered.1. This is an inherent property of plasma. The goal is to quantify the rate of cleavage.2. Redesign the conjugate to introduce steric hindrance around the disulfide bond. This has been shown to significantly improve plasma stability.[6]
Inconsistent Results in Stability Assays 1. Variability in plasma samples (e.g., age, storage conditions).2. Inconsistent sample preparation and analysis.3. Aggregation of the conjugate.1. Use pooled plasma from multiple donors and handle it consistently.2. Develop and strictly follow a standardized protocol for sample preparation and LC-MS/MS analysis.[13][14][15][16] 3. Analyze for aggregation using size-exclusion chromatography (SEC). If aggregation is an issue, consider optimizing the formulation buffer or the drug-to-antibody ratio.[17]
Difficulty in Analyzing Conjugate Stability by LC-MS 1. Low sensitivity of the assay.2. Complex mixture of conjugated and unconjugated species.3. In-source fragmentation of the conjugate.1. Use immuno-capture techniques to enrich the conjugate from the plasma matrix before LC-MS analysis.[13][15][16] 2. Employ high-resolution mass spectrometry to differentiate between different species. Develop methods to analyze the average drug-to-antibody ratio (DAR).3. Optimize the mass spectrometer source conditions (e.g., use a gentler ionization method).

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
  • Protein Preparation: If the protein's target thiol is in a disulfide bond, it must first be reduced.

    • Dissolve the protein in a suitable buffer (e.g., PBS with EDTA).

    • Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP).

    • Incubate at room temperature for 30-60 minutes.

    • Remove the reducing agent using a desalting column equilibrated with a nitrogen-sparged buffer (e.g., PBS with EDTA).

  • Conjugation Reaction:

    • Immediately after desalting, add the this compound linker to the protein solution. A 5-10 fold molar excess of the linker over available thiol groups is a good starting point. The linker should be dissolved in a compatible solvent like DMSO or DMF.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.[12]

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: In Vitro Plasma Stability Assay
  • Incubation:

    • Incubate the purified conjugate in plasma (e.g., human, mouse) at 37°C.

    • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the incubation mixture and immediately store them at -80°C to stop the reaction.

  • Sample Preparation for LC-MS/MS Analysis:

    • Immuno-capture: Use an anti-human IgG antibody (for antibody conjugates) immobilized on magnetic beads to capture the conjugate from the plasma.

    • Washing: Wash the beads to remove non-specifically bound proteins.

    • Elution/Digestion: Elute the conjugate or perform on-bead digestion/cleavage to release the payload or a signature peptide for analysis. For disulfide-linked conjugates, a reducing agent like DTT or TCEP can be used to cleave the linker.[16]

  • LC-MS/MS Analysis:

    • Analyze the released payload or the change in the drug-to-antibody ratio (DAR) over time using a validated LC-MS/MS method.[13][14][15][16]

    • Quantify the amount of conjugated drug remaining at each time point to determine the stability profile and half-life of the conjugate in plasma.

Quantitative Data Summary

The stability of disulfide linkers is highly dependent on their chemical environment and structure. The following table summarizes expected trends in stability.

Condition Effect on Disulfide Bond Stability Quantitative Insight (General)
Intracellular Environment (High Glutathione) Decreased stability due to reduction.The intracellular concentration of glutathione is in the millimolar range, which is about 1000-fold higher than in the blood, leading to efficient cleavage of accessible disulfide bonds.[4]
Extracellular Environment (Low Glutathione) Increased stability.The low reducing potential of blood contributes to the relative stability of disulfide bonds in circulation.[4]
Increased Steric Hindrance Increased stability.Introducing methyl groups adjacent to the disulfide bond can significantly increase the half-life of the conjugate in plasma.[6] The stability can be modulated by the degree of steric hindrance.[6]
Acidic pH (e.g., 4-5) Faster thiol-disulfide exchange reaction rate.While the disulfide bond itself is relatively stable, the rate of exchange with a free thiol is optimal in this pH range.[12]
Physiological pH (e.g., 7.4) Slower thiol-disulfide exchange reaction rate compared to acidic pH.The reaction still proceeds but at a reduced rate.[12]

Visualizations

experimental_workflow Experimental Workflow for Conjugation and Stability Assessment cluster_conjugation Conjugation cluster_stability Stability Assessment p_prep Protein Preparation (Reduction of Disulfides) conjugation Conjugation with This compound p_prep->conjugation purification Purification (SEC or Dialysis) conjugation->purification incubation Incubation in Plasma (37°C) purification->incubation Characterized Conjugate sampling Aliquoting at Time Points incubation->sampling analysis LC-MS/MS Analysis (DAR or Free Payload) sampling->analysis

Caption: Workflow for this compound conjugation and stability testing.

degradation_pathway Primary Degradation Pathway of SSPy Conjugates conjugate Protein-S-S-PEG-R protein_sh_gsh Protein-SH conjugate->protein_sh_gsh Thiol-Disulfide Exchange mixed_disulfide GSS-PEG-R protein_sh_trx Protein-SH conjugate->protein_sh_trx Enzymatic Reduction released_linker HS-PEG-R trx_ox Trx-S2 gsh Glutathione (GSH) trx Thioredoxin (Trx-SH2)

Caption: Degradation pathways of pyridyl disulfide conjugates.

References

Impact of reaction time on Boc-amino-PEG3-SSPy conjugation yield

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for successful conjugation using Boc-amino-PEG3-SSPy. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for this compound conjugation?

The optimal reaction time for this compound conjugation can vary depending on the specific reactants, their concentrations, and the reaction conditions such as pH and temperature. Generally, the thiol-disulfide exchange reaction is rapid and can proceed to a high yield at room temperature. For many applications, a reaction time of 2 hours at room temperature or overnight at 4°C is sufficient.[1] However, in some cases, particularly with complex biomolecules, extended reaction times of up to 48 hours may be necessary to achieve complete conjugation, especially if using a minimal excess of the thiol-containing molecule.[2] It is highly recommended to monitor the reaction progress to determine the optimal time for your specific system.

Q2: How can I monitor the progress of the conjugation reaction?

The conjugation of this compound to a thiol-containing molecule results in the release of pyridine-2-thione. This byproduct has a maximum absorbance at 343 nm.[2][3] By measuring the absorbance of the reaction mixture at this wavelength, you can quantify the amount of pyridine-2-thione released and thereby monitor the progress of the reaction in real-time. This allows for precise determination of the reaction endpoint.

Q3: What is the ideal pH for the conjugation reaction?

The thiol-disulfide exchange reaction with the pyridyl disulfide moiety of this compound proceeds efficiently over a range of pH values. The optimal pH is typically between 7.0 and 8.0.[3][4] While the reaction can occur in more acidic conditions, the rate may be slower.[5] It is important to select a buffer system that is compatible with the stability of your target molecule and does not contain any interfering substances.

Q4: Can I use any buffer for this conjugation?

No, it is critical to use a buffer that is free of thiol-containing reagents, such as dithiothreitol (DTT) or 2-mercaptoethanol (BME), as these will compete with your target molecule for reaction with the SSPy group.[5] Suitable buffers include phosphate-buffered saline (PBS), borate buffer, or HEPES buffer at the desired pH.

Q5: My target molecule does not have a free thiol group. Can I still use this compound?

If your target molecule, such as a protein, has disulfide bonds, you will need to first reduce them to generate free sulfhydryl (-SH) groups. Reagents like TCEP (tris(2-carboxyethyl)phosphine) or DTT can be used for this purpose. If using DTT, it is essential to remove it completely before initiating the conjugation reaction, as it will interfere with the SSPy reagent. TCEP does not contain a thiol and often does not need to be removed, but this should be verified for your specific system.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Insufficient reaction time. Increase the incubation time. Monitor the reaction progress by measuring the absorbance of pyridine-2-thione at 343 nm to determine the optimal duration. Reaction times of up to 48 hours may be necessary in some cases.[2]
Suboptimal pH. Ensure the reaction buffer is within the optimal pH range of 7.0-8.0.[3][4]
Presence of competing thiols in the buffer. Use a thiol-free buffer. If a reducing agent like DTT was used, ensure its complete removal prior to adding the this compound.[5]
No available free thiols on the target molecule. If your molecule has disulfide bonds, perform a reduction step using TCEP or DTT to generate free sulfhydryl groups.[6] Confirm the presence of free thiols before starting the conjugation.
Degradation of the SSPy reagent. Ensure proper storage of the this compound reagent as per the manufacturer's instructions. Prepare solutions fresh before use.
Reaction Stalls or is Incomplete Steric hindrance. For large biomolecules, steric hindrance can slow down the reaction. Consider using a linker with a longer PEG spacer to improve accessibility.
Re-oxidation of thiols. If working with a molecule prone to disulfide bond reformation, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Results Variability in the number of free thiols. Quantify the number of free sulfhydryl groups on your target molecule before each experiment to ensure consistent starting material.
Inaccurate quantification of reactants. Ensure accurate concentration determination of both the this compound and your target molecule.

Impact of Reaction Time on Conjugation Yield

The following table summarizes the general relationship between reaction time and the expected yield of the this compound conjugation reaction under optimal conditions. Note that these are general guidelines, and the actual time required will depend on the specific experimental context.

Reaction Time Expected Yield Notes
30 - 60 minutes Partial to GoodSufficient for highly reactive thiols and when a large excess of one reactant is used.
2 - 4 hours Good to HighA common starting point for many standard conjugations at room temperature.
Overnight (12-18 hours) at 4°C High to Very HighOften used for convenience and to ensure high yields, especially with sensitive biomolecules.[4]
24 - 48 hours Very High to CompleteMay be required for sterically hindered molecules or when aiming for maximum conjugation efficiency.[2]

Experimental Protocol: General Procedure for Conjugation

This protocol provides a general framework for conjugating this compound to a thiol-containing protein. Optimization may be required for your specific application.

  • Preparation of the Thiol-Containing Protein:

    • If the protein contains disulfide bonds, reduce them using a suitable reducing agent (e.g., TCEP).

    • Remove the reducing agent if necessary (e.g., using a desalting column for DTT).

    • Exchange the protein into a thiol-free conjugation buffer (e.g., PBS, pH 7.4).

    • Determine the protein concentration and the concentration of free sulfhydryl groups.

  • Preparation of this compound Solution:

    • Dissolve the this compound in a suitable anhydrous organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

    • For optimization, take aliquots at different time points to measure the release of pyridine-2-thione at 343 nm.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and the pyridine-2-thione byproduct using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization:

    • Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry) to confirm successful conjugation and determine the conjugation ratio.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Protein Thiol-containing Protein Mix Mix Reactants (pH 7.0-8.0) Protein->Mix SSPy This compound Solution SSPy->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Monitor Monitor A343nm (Optional) Incubate->Monitor Purify Purification (e.g., SEC) Incubate->Purify Monitor->Incubate Adjust Time Characterize Characterization (e.g., MS) Purify->Characterize Final Final Conjugate Characterize->Final

Caption: Experimental workflow for this compound conjugation.

References

Addressing aggregation issues with ADCs made with Boc-amino-PEG3-SSPy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) synthesized using the Boc-amino-PEG3-SSPy linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

This compound is a heterobifunctional crosslinker used in the synthesis of ADCs.[1][2] It comprises three key components:

  • Boc-protected amine: The tert-butyloxycarbonyl (Boc) group protects the terminal amine, which can be deprotected under acidic conditions to allow for conjugation to a payload.[3][4][5]

  • PEG3 linker: A short polyethylene glycol (PEG) chain with three repeating units. PEG linkers are known to improve the hydrophilicity and solubility of ADCs, which can help mitigate aggregation.[][7][8][]

  • Pyridyl disulfide (SSPy): This group reacts with free thiol (sulfhydryl) groups on the antibody, such as those generated from reducing interchain disulfides, to form a cleavable disulfide bond. This disulfide bond is designed to be stable in circulation but can be cleaved inside target cells where the reducing environment is higher.[10][]

Q2: What are the primary causes of aggregation in ADCs?

Aggregation of ADCs is a common challenge that can arise from various factors throughout the development and manufacturing process.[12][13][14] Key contributors include:

  • Hydrophobicity: Many cytotoxic payloads are hydrophobic.[14][15] Attaching these to an antibody can increase the overall hydrophobicity of the ADC, leading to self-association and aggregation to minimize exposure to the aqueous environment.[12][16]

  • Conjugation Chemistry: The process of linking the payload to the antibody can introduce structural changes or expose hydrophobic patches on the antibody surface, promoting aggregation.[16]

  • Environmental Stress: Factors such as unfavorable buffer conditions (pH, salt concentration), temperature fluctuations, agitation, and freeze-thaw cycles can destabilize the ADC and induce aggregation.[14][17]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules can increase the propensity for aggregation due to increased hydrophobicity.[16]

Q3: How can the this compound linker contribute to aggregation?

While the PEG component of the linker is intended to reduce aggregation,[][7] other aspects of the ADC construction using this linker can still lead to issues:

  • Incomplete Reactions or Side Products: If the conjugation reaction is not optimized, residual unreacted SSPy groups or other side products could potentially lead to heterogeneity and instability.

  • Payload-Driven Hydrophobicity: Even with the hydrophilic PEG3 spacer, a highly hydrophobic payload can still dominate the physicochemical properties of the ADC and drive aggregation.[12][15]

  • Disulfide Bond Instability: While designed for intracellular cleavage, premature reduction of the disulfide bond in the extracellular environment could lead to the formation of heterogeneous species that may be prone to aggregation.[18][19]

Troubleshooting Guide

This guide addresses specific aggregation issues that may be encountered when working with ADCs made with this compound.

Observed Issue Potential Cause Recommended Action
Increased turbidity or visible precipitation after conjugation. High degree of aggregation due to exposed hydrophobic regions from the payload or antibody.1. Optimize the Drug-to-Antibody Ratio (DAR). A lower DAR may reduce hydrophobicity. 2. Screen different formulation buffers. The addition of excipients like polysorbates can help prevent aggregation. 3. Consider using a longer PEG chain in the linker to further enhance solubility.[8]
Appearance of high molecular weight (HMW) species on Size Exclusion Chromatography (SEC). Formation of soluble aggregates (dimers, trimers, etc.).1. Analyze samples by SEC with multi-angle light scattering (SEC-MALS) to characterize the size and distribution of aggregates.[12][20] 2. Optimize conjugation conditions (e.g., pH, temperature, reaction time) to minimize aggregate formation. 3. Employ purification techniques like preparative SEC or Hydrophobic Interaction Chromatography (HIC) to remove aggregates.[17]
ADC instability during storage (gradual increase in aggregation over time). Suboptimal formulation or storage conditions leading to conformational instability.1. Conduct a formulation screen to identify optimal buffer pH, ionic strength, and excipients (e.g., sugars, amino acids) for long-term stability. 2. Perform stress testing (e.g., thermal stress, agitation) to accelerate degradation pathways and identify robust formulations.[21] 3. Ensure proper storage conditions (temperature, protection from light) are maintained.[12]
Poor peak shape and resolution during SEC analysis. Non-specific interactions between the hydrophobic ADC and the SEC column stationary phase.1. Modify the mobile phase by adding an organic modifier (e.g., 15% isopropanol) to disrupt hydrophobic interactions.[21] 2. Select an SEC column with a stationary phase designed to minimize non-specific binding of hydrophobic molecules.[22]

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomeric ADC from aggregates based on their hydrodynamic volume.[12][21]

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or similar.

    • Column: AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm or equivalent.[21]

    • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV at 280 nm.

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas for the monomer and any high molecular weight (HMW) species.

    • Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of HMW peaks / Total Area of all peaks) * 100

Protocol 2: Stress-Induced Aggregation Study

Objective: To assess the stability of the ADC under thermal and pH stress.[21]

Methodology:

  • Sample Preparation:

    • Prepare ADC samples at a concentration of 2 mg/mL in the desired formulation buffer.

  • pH Stress:

    • Slowly add 1 M HCl drop-wise to the sample solution to adjust the pH to 3.5.

    • Incubate at 40°C for 1 hour.

    • Slowly add 1 M NaOH to adjust the pH back to the original formulation pH.

  • Thermal Stress:

    • Incubate the ADC sample at 60°C for 60 minutes.[21]

  • Analysis:

    • Analyze the stressed samples by SEC (as described in Protocol 1) and compare the aggregation levels to an unstressed control sample.

Visualizations

ADC_Aggregation_Pathway cluster_causes Primary Causes of Aggregation cluster_adc ADC State Hydrophobicity Increased Hydrophobicity (Payload & Linker) Unfolded Partially Unfolded Intermediate Hydrophobicity->Unfolded Conjugation Conjugation Process (Structural Changes) Conjugation->Unfolded Stress Environmental Stress (pH, Temp, Agitation) Stress->Unfolded Monomer Stable Monomeric ADC Monomer->Unfolded Unfolding Unfolded->Monomer Refolding Aggregates Aggregated ADC (Soluble & Insoluble) Unfolded->Aggregates Self-Association

Caption: Factors leading to ADC aggregation.

Troubleshooting_Workflow Start Aggregation Issue Identified (e.g., Turbidity, HMW species in SEC) Char Characterize Aggregates (SEC-MALS, DLS) Start->Char Investigate Investigate Root Cause Char->Investigate Formulation Optimize Formulation (pH, Excipients) Investigate->Formulation Formulation Issue Process Optimize Process (DAR, Temp, Purification) Investigate->Process Process Issue Reanalyze Re-analyze for Aggregation Formulation->Reanalyze Process->Reanalyze Reanalyze->Investigate Unsuccessful End Aggregation Mitigated Reanalyze->End Successful

Caption: Troubleshooting workflow for ADC aggregation.

References

Technical Support Center: Refinement of Boc Deprotection Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine Boc deprotection conditions and prevent the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during Boc deprotection and why does it occur?

A1: The most prevalent side reaction during acid-mediated Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation.[1] This carbocation is generated upon cleavage of the Boc group and can subsequently react with electron-rich functional groups present in the substrate.[2]

The general mechanism of Boc deprotection involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and the formation of a carbamic acid, which then decarboxylates to yield the free amine.[3][4] The liberated tert-butyl cation is a reactive electrophile that can lead to unwanted side products.

Q2: Which amino acid residues are particularly susceptible to t-butylation?

A2: Amino acid residues with nucleophilic side chains are most susceptible to alkylation by the tert-butyl cation. These include:

  • Methionine (Met): The sulfur atom in the thioether side chain is highly nucleophilic.[5][6]

  • Tryptophan (Trp): The indole ring is electron-rich and prone to electrophilic attack.[7][8]

  • Cysteine (Cys): The thiol group is a strong nucleophile.

  • Tyrosine (Tyr): The electron-rich phenolic ring can be alkylated.[7]

  • Arginine (Arg): The guanidinium group, although protonated, can still be subject to modification under certain conditions.

Other nucleophilic sites on a molecule, such as electron-rich aromatic rings, can also be susceptible to t-butylation.[1]

Q3: How can t-butylation side reactions be prevented?

A3: The most effective strategy to prevent t-butylation is the addition of "scavengers" to the deprotection reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive residues in the substrate, thus "trapping" the carbocation before it can cause unwanted side reactions.[7]

Commonly used scavengers include:

  • Triisopropylsilane (TIS) [6]

  • Thioanisole [9]

  • 1,2-Ethanedithiol (EDT)

  • Anisole

  • Water

The choice and combination of scavengers, often referred to as a "scavenger cocktail," depend on the specific amino acid composition of the peptide or the nature of the substrate.

Troubleshooting Guides

Issue 1: Side Product Formation with Methionine-Containing Peptides

Symptom: You observe a significant side product corresponding to the t-butylation of the methionine residue in your peptide after Boc deprotection. This can be identified by mass spectrometry as a +56 Da adduct.

Cause: The sulfur atom in the methionine side chain is highly nucleophilic and readily attacked by the tert-butyl cation generated during deprotection.

Solution: Refined Deprotection Protocol with Scavengers

The use of a scavenger cocktail is crucial to prevent S-alkylation of methionine. A highly effective approach involves the use of thioanisole and other sulfur-containing scavengers.

Experimental Protocol: Deprotection of Met-Containing Peptides

  • Prepare the Cleavage Cocktail: For a standard reaction, prepare a cleavage cocktail consisting of 90% Trifluoroacetic Acid (TFA), 5% thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% anisole.

  • Reaction Setup: Dissolve the Boc-protected peptide in the cleavage cocktail at a concentration of approximately 10-20 mg/mL.

  • Deprotection: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC.

  • Work-up: After completion, precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Data Presentation: Efficacy of Scavengers for Methionine

Scavenger CocktailDesired Peptide Yield (%)S-alkylated Side Product (%)Reference
95% TFA / 5% H₂O7525[6]
90% TFA / 5% Thioanisole / 5% Phenol928[10]
90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole>95<5[10]

Workflow for Preventing Methionine T-Butylation

cluster_prep Preparation cluster_reaction Deprotection cluster_workup Work-up & Analysis boc_peptide Boc-Protected Met-Peptide dissolve Dissolve Peptide in Cocktail boc_peptide->dissolve cocktail Prepare Scavenger Cocktail (TFA/Thioanisole/EDT/Anisole) cocktail->dissolve react Stir at RT (2-4 hours) dissolve->react precipitate Precipitate with Cold Ether react->precipitate analyze Analyze by HPLC/MS precipitate->analyze

Caption: Workflow for Boc deprotection of Met-peptides with scavengers.

Issue 2: Alkylation of Tryptophan Residues

Symptom: Mass spectral analysis of your deprotected peptide shows one or more adducts of +56 Da, indicating t-butylation of the tryptophan indole ring.

Cause: The electron-rich indole nucleus of tryptophan is highly susceptible to electrophilic attack by the tert-butyl cation.

Solution: Use of Indole-Protected Tryptophan and Scavengers

A highly effective method to prevent this side reaction is to use tryptophan with its indole nitrogen protected with another Boc group (Fmoc-Trp(Boc)-OH) during peptide synthesis.[11] During TFA treatment, the indole Boc group is cleaved to form a carbamic acid intermediate that protects the indole ring from alkylation.[11] If unprotected tryptophan is used, a scavenger cocktail containing a thiol scavenger is recommended.

Experimental Protocol: Deprotection of Trp-Containing Peptides

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% 1,2-ethanedithiol (EDT), and 2.5% H₂O.

  • Deprotection Reaction: Dissolve the peptide (synthesized with either unprotected Trp or Trp(Boc)) in the cleavage cocktail.

  • Reaction Time: Stir at room temperature for 2-3 hours.

  • Work-up and Analysis: Precipitate the peptide with cold ether, wash, and dry. Analyze the crude product by HPLC and mass spectrometry to quantify the extent of t-butylation.

Data Presentation: Prevention of Tryptophan t-Butylation

Tryptophan DerivativeScavenger CocktailDesired Peptide Purity (%)t-Butylated Side Product (%)Reference
Unprotected Trp95% TFA / 5% H₂O~70-80~20-30[12]
Unprotected Trp95% TFA / 2.5% EDT / 2.5% H₂O>90<10[13]
Trp(Boc)95% TFA / 5% H₂O>95<5[11]

Logical Relationship for Tryptophan Protection

start Boc Deprotection of Trp-containing Peptide unprotected_trp Unprotected Tryptophan start->unprotected_trp protected_trp Indole-Protected Tryptophan (e.g., Trp(Boc)) start->protected_trp scavengers Use of Scavengers (e.g., EDT) unprotected_trp->scavengers no_scavengers No Scavengers unprotected_trp->no_scavengers low_alkylation Low % of t-Butylation protected_trp->low_alkylation scavengers->low_alkylation high_alkylation High % of t-Butylation no_scavengers->high_alkylation

Caption: Decision tree for minimizing Trp t-butylation.

Issue 3: Side Reactions with Arginine-Containing Peptides

Symptom: You observe side products related to the modification of the arginine guanidinium group, or alkylation of other sensitive residues by species released from arginine's side-chain protecting group (e.g., Pbf, Pmc).

Cause: While the guanidinium group itself is less nucleophilic, the protecting groups used for arginine in Fmoc/Boc synthesis (like Pbf or Pmc) can, upon cleavage, generate reactive cationic species that can alkylate other residues, particularly tryptophan.

Solution: Optimized Scavenger Cocktails

The use of a scavenger cocktail containing a "soft" nucleophile like thioanisole is effective in trapping these sulfonyl-containing cations.

Experimental Protocol: Deprotection of Arg-Containing Peptides

  • Prepare "Reagent R": A commonly used effective cocktail is "Reagent R," which consists of 90% TFA, 5% thioanisole, 3% EDT, and 2% anisole.[10]

  • Deprotection: Dissolve the arginine-containing peptide in Reagent R and stir at room temperature for 2-4 hours.

  • Work-up: Precipitate the product with cold diethyl ether, wash, and dry.

Data Presentation: Efficacy of Scavenger Cocktails for Arginine-Related Side Reactions

Scavenger CocktailPeptide Purity (%)Arg-related Side Products (%)Reference
95% TFA / 5% TIS~85~15[14]
Reagent R>95<5[10]

Alternative "Mild" Deprotection Methods

For substrates that are sensitive to strong acids like TFA, alternative, milder deprotection methods can be employed.

Method 1: Oxalyl Chloride in Methanol

This method is particularly useful for compounds with other acid-labile functional groups.[15]

Experimental Protocol

  • Reaction Setup: Dissolve the N-Boc protected compound in methanol (MeOH).

  • Reagent Addition: Add 3 equivalents of oxalyl chloride dropwise to the solution at room temperature.

  • Reaction Time: Stir the reaction for 1-4 hours. The reaction is typically complete within this timeframe.[15]

  • Work-up: Quench the reaction with water and extract the product.

Workflow for Oxalyl Chloride Deprotection

start N-Boc Compound in MeOH add_reagent Add Oxalyl Chloride (3 eq.) at Room Temperature start->add_reagent stir Stir for 1-4 hours add_reagent->stir quench Quench with Water stir->quench extract Extract Product quench->extract

References

Technical Support Center: Monitoring Boc-amino-PEG3-SSPy Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of a Boc-amino-PEG3-SSPy conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to monitor the progress of a this compound conjugation reaction?

A1: The progress of a this compound conjugation reaction can be monitored using several analytical techniques. The most common methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the available equipment, the scale of the reaction, and the required level of detail.

Q2: How can I use Thin Layer Chromatography (TLC) to monitor the reaction?

A2: TLC is a quick and straightforward method to qualitatively monitor the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the starting materials and the formation of the product. The product, being more polar than the Boc-protected starting material, will typically have a lower Retention Factor (Rf) value.[1] A co-spot of the starting material and the reaction mixture can help in confirming the presence of unreacted starting material.

Q3: What should I do if I see streaking on my TLC plate?

A3: Streaking of PEGylated compounds on TLC plates is a common issue due to their high polarity.[2] To mitigate this, you can try using a more polar solvent system, such as adding a small amount of methanol to a dichloromethane or chloroform-based mobile phase.[3] Using a solvent system of 1:1 ethanol/isopropanol in chloroform has also been reported to provide better separation for PEG-containing compounds.[2]

Q4: Can I use HPLC to get more quantitative information about my reaction?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantitative monitoring of PEGylation reactions.[4] By developing a suitable method, you can separate the starting materials, the product, and any by-products. The peak areas in the chromatogram can be used to determine the percentage of conversion and the purity of the product. Reversed-phase HPLC is commonly used for this purpose.[5]

Q5: What kind of HPLC column and mobile phase should I use?

A5: A C4 or C8 reversed-phase column is often suitable for the separation of PEGylated molecules.[5][6] A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) (e.g., 0.1%), is typically employed.[5] The gradient will depend on the specific hydrophobicity of your reactants and product.

Q6: How can LC-MS help in monitoring the reaction?

A6: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This allows you to not only monitor the reaction progress by observing the disappearance of reactant peaks and the appearance of the product peak in the chromatogram but also to confirm the identity of the product by its mass-to-charge ratio (m/z).[7] This is particularly useful for confirming that the desired conjugation has occurred and for identifying any potential side products.[8]

Q7: What is the role of NMR spectroscopy in this context?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for structural confirmation of the final product. It can also be used to monitor the reaction progress by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the conjugated product. For instance, you can monitor the signals of the protons adjacent to the reactive groups.[9] It is also a key technique to monitor the deprotection of the Boc group, by observing the disappearance of the characteristic tert-butyl proton signal.[10][11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No product formation observed by TLC/HPLC. Inactive reagents, incorrect reaction conditions (pH, temperature), or inappropriate solvent.- Ensure the freshness and activity of your reagents. - Verify the reaction pH is within the optimal range for the SSPy reaction (typically around pH 7-8). - Check that the reaction temperature is appropriate. - Ensure your starting materials are soluble in the chosen solvent.
Multiple spots/peaks observed on TLC/HPLC. Formation of side products, degradation of starting materials or product, or presence of impurities.- Use LC-MS to identify the mass of the different species to understand the side reactions. - Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time) to minimize side product formation. - Ensure the purity of your starting materials.
Poor separation of spots on TLC. Inappropriate mobile phase. PEGylated compounds are known to streak.[2]- Increase the polarity of the mobile phase. Try solvent systems like Dichloromethane/Methanol or Chloroform/Ethanol/Isopropanol.[2][3] - Consider using a different TLC plate (e.g., alumina instead of silica).
Poor peak shape or resolution in HPLC. Inappropriate column, mobile phase, or gradient. Column bleeding can also be an issue.- Optimize the gradient profile (steeper or shallower). - Try a different reversed-phase column (e.g., C4, C8, or C18). - Adjust the concentration of the ion-pairing agent (e.g., TFA). - Increase the column temperature to improve peak shape.[5]
Difficulty interpreting NMR spectra. Overlapping peaks, low signal-to-noise ratio.- Use a higher field NMR spectrometer if available. - For ¹H NMR of PEGylated compounds, the large PEG signal can obscure other peaks. Consider using 2D NMR techniques like COSY or HSQC for better structural elucidation. - Ensure your sample is sufficiently concentrated and pure.

Experimental Protocols

Thin Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of your starting materials (this compound and the molecule to be conjugated) and the reaction mixture in a suitable volatile solvent (e.g., Dichloromethane, Methanol).

  • Spotting: Using a capillary tube, spot the starting materials and the reaction mixture on the baseline of the TLC plate. It is also recommended to do a co-spot (spotting the starting material and reaction mixture on the same point).

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common starting point for PEGylated molecules is a mixture of Dichloromethane and Methanol (e.g., 9:1 v/v).[3] Adjust the polarity as needed to achieve good separation.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent. For PEG-containing compounds, a modified Dragendorff stain can be effective.[2]

  • Analysis: Calculate the Rf values for the starting materials and the product. The product should have a different Rf value than the starting materials.

High-Performance Liquid Chromatography (HPLC)
  • Column: Reversed-phase C4 or C8 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B and increase it over time. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B. This needs to be optimized for your specific compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where your molecule of interest absorbs (e.g., 220 nm for peptide bonds, or a specific wavelength for a chromophore in your molecule).

  • Injection Volume: 10-20 µL.

  • Analysis: Monitor the disappearance of the starting material peaks and the appearance of the product peak. The retention time of the PEGylated product is expected to be different from the starting materials.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Look for the disappearance of the characteristic signal for the Boc-protecting group, a singlet at around 1.4 ppm, if deprotection was part of the reaction sequence.[12]

    • Identify the characteristic signals of the PEG linker, typically a complex multiplet around 3.6 ppm.[13]

    • Look for the appearance of new signals corresponding to the protons of the newly formed conjugate.

    • Integration of the peaks can provide information on the success of the conjugation.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_monitoring Reaction Monitoring cluster_purification_characterization Purification & Characterization start This compound + Target Molecule reaction Reaction Mixture start->reaction Conjugation tlc TLC Analysis reaction->tlc Qualitative Check hplc HPLC Analysis reaction->hplc Quantitative Check purification Purification tlc->purification Proceed if reaction is complete lcms LC-MS Analysis hplc->lcms Confirmation hplc->purification Proceed if reaction is complete nmr NMR Analysis purification->nmr Structural Confirmation final_product Final Conjugate nmr->final_product

Caption: Experimental workflow for monitoring a this compound conjugation reaction.

References

Validation & Comparative

Determining the Drug-to-Antibody Ratio (DAR) for Boc-amino-PEG3-SSPy ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy and safety. For ADCs synthesized using the cleavable Boc-amino-PEG3-SSPy linker, which conjugates payloads to antibodies via disulfide bonds, accurate DAR determination is paramount. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy. Each method's principles, experimental protocols, and performance characteristics are detailed to aid researchers in selecting the most appropriate technique for their developmental needs.

Comparison of Key Performance Characteristics

The selection of a DAR determination method often involves a trade-off between the level of detail required, sample throughput, and the instrumentation available. The following table summarizes the key quantitative performance characteristics of the most common techniques.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Vis Spectroscopy
Information Provided Average DAR and distribution of drug-loaded species (DAR 0, 2, 4, 6, 8)Average DAR and distribution of drug-loaded light and heavy chainsAverage DAR, distribution of drug-loaded species, and mass confirmationAverage DAR only
Resolution High for different DAR speciesHigh for light and heavy chains and their drug-loaded formsVery high, can resolve different glycoformsNot applicable
Sensitivity ModerateModerate to HighHighLow to Moderate
Throughput ModerateModerateLow to ModerateHigh
Sample Requirement Intact ADCReduced ADC (requires sample preparation)Intact or Reduced ADCIntact ADC
Instrumentation HPLC/UHPLC system with a HIC columnHPLC/UHPLC system with a reversed-phase columnLC system coupled to a mass spectrometer (e.g., Q-TOF)UV-Vis Spectrophotometer
Key Advantage Resolves intact ADC species under native-like conditionsOrthogonal method providing detailed information on chain loadingProvides mass confirmation and high resolutionSimple, rapid, and requires basic instrumentation
Key Disadvantage May not be suitable for highly hydrophobic payloadsRequires reduction of the ADC, altering the native structureComplex data analysis and potential for ionization suppressionProvides only the average DAR and is susceptible to interference

Experimental Methodologies and Workflows

A detailed understanding of the experimental protocol for each technique is crucial for successful implementation and data interpretation.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity.[1][2] Since the conjugation of a drug via the this compound linker increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs (and thus different DARs) can be resolved.[3] This technique is often considered the gold standard for analyzing cysteine-linked ADCs as it is performed under non-denaturing conditions, preserving the ADC's native structure.[4][5]

Experimental Protocol:

  • Sample Preparation: The ADC sample is typically diluted in a high-salt mobile phase (e.g., containing ammonium sulfate) to promote hydrophobic interactions with the stationary phase.[1]

  • Chromatographic Separation:

    • Column: A HIC column (e.g., Butyl-NPR) is used.[3]

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).[6]

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with a low percentage of an organic modifier like isopropanol).[6]

    • Gradient: A descending salt gradient is used to elute the ADC species, with the most hydrophobic (highest DAR) eluting last.[4]

  • Detection: UV absorbance is monitored at 280 nm.

  • Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species (DAR 0, DAR 2, DAR 4, etc.).[1]

Workflow for HIC-based DAR Determination

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Processing Prep Dilute ADC in High Salt Buffer HPLC Inject onto HIC Column Prep->HPLC Inject Gradient Apply Descending Salt Gradient HPLC->Gradient Elution Detect UV Detection (280 nm) Gradient->Detect Detection Integrate Integrate Peak Areas of DAR Species Detect->Integrate Chromatogram Calculate Calculate Weighted Average DAR Integrate->Calculate Peak Areas

Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides an orthogonal method to HIC for DAR determination.[7] For ADCs with disulfide linkers like this compound, the analysis is typically performed on the reduced ADC. This involves cleaving the interchain disulfide bonds, separating the light and heavy chains, and quantifying the extent of drug conjugation on each chain.[8][9]

Experimental Protocol:

  • Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains.[10]

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C4 or C8) is used.[8]

    • Mobile Phase A: Typically water with a small amount of acid (e.g., 0.1% trifluoroacetic acid - TFA).

    • Mobile Phase B: An organic solvent like acetonitrile with 0.1% TFA.

    • Gradient: An increasing organic solvent gradient is used for elution.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The average DAR is calculated based on the relative peak areas of the unconjugated and drug-conjugated light and heavy chains.[11][12]

Workflow for RP-HPLC-based DAR Determination

RPHPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing Reduce Reduce ADC with DTT to separate chains HPLC Inject onto RP Column Reduce->HPLC Inject Gradient Apply Organic Solvent Gradient HPLC->Gradient Elution Detect UV Detection (280 nm) Gradient->Detect Detection Integrate Integrate Peak Areas of Light & Heavy Chains Detect->Integrate Chromatogram Calculate Calculate Weighted Average DAR Integrate->Calculate Peak Areas

Caption: Workflow for DAR determination using Reversed-Phase HPLC (RP-HPLC).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that provides not only the DAR and its distribution but also the mass confirmation of the different ADC species.[3][9] For disulfide-linked ADCs, analysis can be performed on the intact ADC using native MS conditions or on the reduced chains, similar to RP-HPLC.[13]

Experimental Protocol (Intact ADC):

  • Sample Preparation: The ADC sample may require buffer exchange into a volatile, MS-friendly buffer like ammonium acetate. Deglycosylation with an enzyme like PNGase F can simplify the mass spectrum.[14]

  • LC Separation (Optional but recommended): Size exclusion chromatography (SEC) or native RP-HPLC can be used for online buffer exchange and separation of aggregates.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is typically used.

    • Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) is required to resolve the different DAR species.[11]

  • Data Analysis: The raw mass spectrum, which shows a distribution of charge states for each DAR species, is deconvoluted to obtain the zero-charge mass spectrum. The average DAR is then calculated from the relative intensities of the peaks corresponding to each DAR species.[15]

Workflow for LC-MS-based DAR Determination

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep Buffer Exchange & (Optional) Deglycosylation LC Inject onto LC (e.g., SEC) Prep->LC Inject MS High-Resolution Mass Spectrometry LC->MS Elution Deconvolute Deconvolute Mass Spectrum MS->Deconvolute Raw Spectrum Calculate Calculate DAR from Peak Intensities Deconvolute->Calculate Deconvoluted Spectrum

Caption: Workflow for DAR determination using Liquid Chromatography-Mass Spectrometry (LC-MS).

UV-Vis Spectroscopy

UV-Vis spectroscopy is the simplest and most rapid method for determining the average DAR.[][17][18] It relies on the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the conjugated payload.[12]

Experimental Protocol:

  • Determine Extinction Coefficients: The molar extinction coefficients of the unconjugated antibody and the free drug-linker at two different wavelengths (e.g., 280 nm and the absorbance maximum of the drug) must be accurately determined.

  • Measure ADC Absorbance: The absorbance of the ADC solution is measured at the same two wavelengths.

  • Calculate Concentrations: Using the Beer-Lambert law and a set of simultaneous equations, the molar concentrations of the antibody and the conjugated drug can be calculated.[12]

  • Calculate Average DAR: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.[]

Workflow for UV-Vis-based DAR Determination

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Calculation ExtCoeff Determine Extinction Coefficients (mAb & Drug) Measure Measure ADC Absorbance at Two Wavelengths CalcConc Calculate mAb and Drug Concentrations Measure->CalcConc Absorbance Values CalcDAR Calculate Average DAR (Drug Conc. / mAb Conc.) CalcConc->CalcDAR Molar Concentrations

References

A Researcher's Guide to Mass Spectrometry Analysis of Boc-amino-PEG3-SSPy Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the precise characterization of protein bioconjugates is paramount to ensuring efficacy and safety. The Boc-amino-PEG3-SSPy linker is a valuable tool in the bioconjugation toolbox, enabling the attachment of molecules to proteins through a cleavable disulfide bond. This guide provides a comparative analysis of mass spectrometry techniques for characterizing proteins conjugated with this linker, offering supporting data and detailed experimental protocols.

Understanding the this compound Linker

This compound is a heterobifunctional crosslinker featuring a Boc-protected amine and a pyridyl disulfide group, separated by a three-unit polyethylene glycol (PEG) spacer.[1][2] The pyridyl disulfide moiety reacts specifically with free sulfhydryl groups on proteins, such as those from cysteine residues, to form a stable disulfide bond.[1] The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent modifications. The key feature of this linker is the disulfide bond, which can be cleaved under reducing conditions, a property often exploited for drug delivery in the reducing environment of the cell.[3]

The general workflow for protein conjugation and subsequent analysis is depicted below.

G cluster_conjugation Protein Conjugation cluster_analysis Mass Spectrometry Analysis Protein_with_thiol Protein with free thiol (-SH) Conjugated_Protein Boc-Protected Conjugated Protein Protein_with_thiol->Conjugated_Protein Thiol-disulfide exchange Linker This compound Linker->Conjugated_Protein Deprotection Deprotection (e.g., TFA) Conjugated_Protein->Deprotection Final_Conjugate Amino-Functionalized Conjugated Protein Deprotection->Final_Conjugate MS_System LC-MS System (e.g., QTOF, Orbitrap) Final_Conjugate->MS_System Sample Preparation Intact_Mass Intact Mass Analysis (DAR determination) Peptide_Mapping Peptide Mapping (Conjugation site) MS_System->Intact_Mass MS_System->Peptide_Mapping

Fig. 1. General workflow for protein conjugation and mass spectrometry analysis.

Mass Spectrometry Approaches for Characterization

The heterogeneity of antibody-drug conjugates (ADCs) and other protein conjugates necessitates a multi-faceted analytical approach.[4] Mass spectrometry, coupled with liquid chromatography (LC-MS), is a cornerstone technique for comprehensive characterization.[4][5] The two primary levels of analysis are intact mass analysis and peptide mapping.

Intact Mass Analysis: Determining the Drug-to-Antibody Ratio (DAR)

Intact mass analysis provides the molecular weight of the entire conjugated protein. This is crucial for determining the drug-to-antibody ratio (DAR), a critical quality attribute that affects both the potency and safety of an ADC.[6][7] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry can be employed for this purpose.

MALDI-TOF MS: This technique is often used for rapid screening due to its speed and tolerance to some buffers.[8][9] It provides the average molecular weight of the conjugate population. However, for heterogeneous samples like ADCs, the resulting spectra can be complex due to the presence of multiple species with different numbers of conjugated linkers and payloads.[10]

ESI-MS: Coupled with liquid chromatography (LC), ESI-MS is the preferred method for detailed characterization of ADCs.[11] LC, typically Size Exclusion Chromatography (SEC) or Reversed-Phase Liquid Chromatography (RPLC), separates the different conjugated species before they enter the mass spectrometer.[4][12] This allows for the determination of the distribution of different DAR species.

Data Presentation: Intact Mass Analysis of a Cysteine-Linked ADC

SpeciesExpected Mass (Da)Observed Mass (Da)Abundance (%)
Unconjugated Antibody148,000148,0025
DAR 2150,500150,50325
DAR 4153,000153,00550
DAR 6155,500155,50815
DAR 8158,000158,0105

Note: The expected and observed masses are hypothetical and for illustrative purposes. The mass of the linker and payload would need to be added to the mass of the unconjugated antibody to calculate the expected masses.

Peptide Mapping: Identifying the Conjugation Site

To pinpoint the exact location of the linker on the protein, a "bottom-up" proteomics approach known as peptide mapping is used.[13][14] This involves enzymatically digesting the conjugated protein into smaller peptides, which are then separated by RPLC and analyzed by tandem mass spectrometry (MS/MS).[13] By comparing the peptide maps of the conjugated and unconjugated protein, peptides containing the modification can be identified by their mass shift. MS/MS fragmentation of the modified peptide then confirms the precise amino acid residue to which the linker is attached.[15]

Data Presentation: Peptide Mapping of a Cysteine-Conjugated Peptide

Peptide SequenceModificationPrecursor m/zFragment Ions Observed
TPC*PEG-Linker-Payload-VTSCys-SS-PEG-Payload850.4y-ions, b-ions, and specific payload fragments
TPCVTSUnmodified650.3y-ions, b-ions

Note: C* indicates the cysteine residue conjugated with the linker-payload. The m/z values are illustrative.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for intact mass analysis and peptide mapping of a protein conjugated with a thiol-reactive linker.

Protocol 1: Intact Mass Analysis by LC-ESI-MS
  • Sample Preparation:

    • If necessary, deglycosylate the antibody-drug conjugate using an enzyme like PNGase F to reduce spectral complexity.[12]

    • Desalt the sample using a suitable method, such as a desalting column or buffer exchange into a volatile buffer like ammonium acetate.[11]

    • The final concentration should be in the range of 0.1-1 mg/mL.

  • LC Separation (SEC):

    • Column: A size-exclusion column suitable for proteins (e.g., Waters ACQUITY UPLC BEH200 SEC).

    • Mobile Phase: Isocratic elution with a volatile, MS-compatible buffer such as 50 mM ammonium acetate.[16]

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

  • MS Analysis (QTOF or Orbitrap):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: 500-4000 m/z.

    • Data Acquisition: Acquire data in intact protein mode.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

    • Identify the peaks corresponding to the different DAR species and calculate their relative abundances.

Protocol 2: Peptide Mapping by LC-MS/MS
  • Sample Preparation:

    • Denature the conjugated protein in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

    • Reduce disulfide bonds (if not the conjugation site) with a reducing agent like DTT or TCEP.

    • Alkylate free cysteines with an alkylating agent like iodoacetamide to prevent disulfide scrambling.

    • Digest the protein with a specific protease, such as trypsin, overnight at 37 °C.

    • Quench the digestion with an acid, such as formic acid.

  • LC Separation (RPLC):

    • Column: A C18 reversed-phase column suitable for peptides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from ~5% to ~40% B over 60-90 minutes.

    • Flow Rate: Typically 200-300 µL/min.

    • Column Temperature: 40-60 °C.

  • MS/MS Analysis (QTOF or Orbitrap):

    • Ionization Mode: Positive ESI.

    • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 5-10 most intense precursor ions for fragmentation.

    • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Use a proteomics software suite (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence.

    • Include the mass of the linker-payload as a variable modification on cysteine residues.

    • Manually validate the identification of modified peptides and the fragmentation spectra.

Comparison with Alternative Linker Chemistries

The choice of linker chemistry is critical in the design of bioconjugates. While the this compound linker offers the advantage of cleavability, other linkers with different functionalities are also widely used.

Linker ChemistryReactive GroupBond FormedCleavable?Mass Spec Considerations
Pyridyl Disulfide (SSPy) ThiolDisulfideYes (reducing agents)Can be cleaved in-source in MALDI-MS. Stable in ESI-MS.
Maleimide ThiolThioetherNoStable bond. Mass shift is readily detectable.
NHS Ester Amine (Lysine)AmideNoStable bond. Can lead to a heterogeneous mixture of conjugates.
Hydrazone Aldehyde/KetoneHydrazoneYes (acid-labile)Can be unstable in the MS source depending on conditions.

The workflow for analyzing conjugates with these alternative linkers is generally similar to that described for the SSPy linker, with the main difference being the expected mass shift and the stability of the formed bond during analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the detailed workflow for the mass spectrometry analysis of a this compound conjugated protein.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Conjugated_Protein This compound Conjugated Protein Intact_Prep Desalting & (Optional) Deglycosylation Conjugated_Protein->Intact_Prep Peptide_Prep Denaturation Reduction & Alkylation Enzymatic Digestion Conjugated_Protein->Peptide_Prep LC_Intact SEC or RPLC Intact_Prep->LC_Intact LC_Peptide RPLC Peptide_Prep->LC_Peptide MS_Intact ESI-MS (QTOF/Orbitrap) Intact Mass Mode LC_Intact->MS_Intact MS_Peptide ESI-MS/MS (QTOF/Orbitrap) DDA Mode LC_Peptide->MS_Peptide Deconvolution Deconvolution MS_Intact->Deconvolution Database_Search Database Search & Spectrum Annotation MS_Peptide->Database_Search DAR_Calculation DAR Calculation & Distribution Deconvolution->DAR_Calculation Site_Identification Conjugation Site Identification Database_Search->Site_Identification

Fig. 2. Detailed workflow for mass spectrometry analysis.

References

A Comparative Guide to HPLC Methods for Analyzing Boc-amino-PEG3-SSPy Conjugation Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with bioconjugation, the precise analysis of reaction products is critical. The linker, Boc-amino-PEG3-SSPy, a valuable tool for attaching molecules to cysteine residues via a cleavable disulfide bond, requires robust analytical methods to ensure purity and successful conjugation. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose. This guide provides a comparative overview of HPLC methods for analyzing this compound and its conjugation products, supported by experimental data from related applications.

Principles of Separation: Choosing the Right HPLC Method

The analysis of this compound and its conjugates primarily relies on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18, C8, C4), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol). Molecules with greater hydrophobicity interact more strongly with the stationary phase and thus elute later.

Other HPLC methods like Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEC) are also employed for analyzing PEGylated biomolecules, but for a relatively small molecule like this compound and its initial conjugation products, RP-HPLC generally offers superior resolution.[1]

Experimental Workflow for HPLC Analysis

The general workflow for analyzing a this compound conjugation reaction involves several key steps, from sample preparation to data analysis.

HPLC Analysis Workflow Experimental Workflow for HPLC Analysis of this compound Conjugation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Reaction_Quenching Quench Conjugation Reaction Sample_Dilution Dilute Sample in Mobile Phase A Reaction_Quenching->Sample_Dilution Sample_Filtration Filter Sample (0.22 µm) Sample_Dilution->Sample_Filtration Injection Inject Sample onto Column Sample_Filtration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection Gradient_Elution->Detection Chromatogram_Acquisition Acquire Chromatogram Detection->Chromatogram_Acquisition Peak_Integration Integrate Peak Areas Chromatogram_Acquisition->Peak_Integration Purity_Calculation Calculate Purity and Yield Peak_Integration->Purity_Calculation System_Suitability System Suitability Test System_Suitability->Injection Ensures Performance Method_Development Method_Development Method_Development->Injection Defines Conditions

Caption: Workflow for HPLC analysis of conjugation products.

Comparison of Reversed-Phase HPLC Columns

The choice of the stationary phase is a critical parameter in developing a separation method. For PEGylated molecules, the length of the alkyl chain on the silica support influences retention and resolution.

Stationary PhaseKey CharacteristicsExpected Performance for this compound & Conjugates
C18 (Octadecylsilane) Highly hydrophobic, provides strong retention for nonpolar molecules.Offers good retention for the Boc-protected linker and its conjugates. May provide high resolution for complex mixtures. Can sometimes lead to broader peaks for larger PEGylated products due to the heterogeneity of the PEG chain.
C8 (Octylsilane) Moderately hydrophobic, less retentive than C18.A good alternative to C18, potentially offering better peak shapes for more hydrophobic conjugates by reducing excessive retention.
C4 (Butylsilane) Low hydrophobicity, provides weaker retention.Generally preferred for the separation of large, hydrophobic proteins and peptides. For the smaller this compound and its initial conjugates, it might not provide sufficient retention, leading to early elution and poor separation from the solvent front. However, for larger, more hydrophobic conjugates, a C4 column could be beneficial.[1]
Phenyl-Hexyl Offers alternative selectivity based on π-π interactions with aromatic analytes.The pyridyl and Boc groups in the linker may exhibit favorable interactions with the phenyl phase, potentially leading to unique selectivity and improved resolution compared to alkyl phases, especially for separating closely related impurities.

Recommendation: For initial method development, a C18 column is a robust starting point due to its high resolving power. If peak tailing or excessive retention is observed, particularly with more hydrophobic conjugates, switching to a C8 or Phenyl-Hexyl column is recommended.

Mobile Phase and Gradient Elution

A gradient elution, where the concentration of the organic solvent is increased over time, is typically necessary for resolving the starting materials, product, and potential byproducts of a conjugation reaction.

Mobile Phase Composition
  • Aqueous Phase (Mobile Phase A): Ultrapure water with an additive to improve peak shape and resolution.

    • 0.1% Trifluoroacetic Acid (TFA): The most common choice, it acts as an ion-pairing agent, sharpening peaks of peptides and other charged molecules.

    • 0.1% Formic Acid (FA): A volatile alternative to TFA, making it compatible with mass spectrometry (LC-MS) for further characterization.[2]

  • Organic Phase (Mobile Phase B):

    • Acetonitrile (ACN): The preferred organic solvent due to its low viscosity and UV transparency.

    • Methanol (MeOH): Can be used as an alternative, but may result in higher backpressure.

Generic Gradient Profile

A scouting gradient is often employed during method development to determine the approximate elution conditions of the analytes.

Time (min)% Mobile Phase A (e.g., Water + 0.1% TFA)% Mobile Phase B (e.g., Acetonitrile + 0.1% TFA)
0.0955
25.0595
30.0595
30.1955
35.0955

This generic gradient can be optimized by creating a shallower slope around the elution time of the peaks of interest to improve resolution.[3][4]

Detection Methods

  • UV-Vis Detector: The most common detector for HPLC. The pyridyl group in the SSPy moiety of the linker provides a chromophore that can be detected. A wavelength of 254 nm or 280 nm is typically suitable. For peptide and protein conjugates, detection at 220 nm is also common due to the absorbance of the peptide backbone.[5]

  • Evaporative Light Scattering Detector (ELSD): Useful for detecting molecules that lack a strong UV chromophore, such as the PEG linker itself.[6]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer allows for the confirmation of the identity of the eluting peaks by providing mass information. This is particularly valuable for identifying conjugation products and potential side-products.[7]

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound and its conjugation products, adapted from methods used for similar compounds.

Protocol 1: Purity Analysis of this compound Linker

This method is designed to assess the purity of the linker before conjugation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

Protocol 2: Monitoring a Conjugation Reaction with a Cysteine-Containing Peptide

This method is suitable for separating the unreacted peptide, the unreacted linker, and the final conjugate.

  • Column: C18, 2.1 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-22 min: 5-65% B

    • 22-25 min: 65-95% B

    • 25-28 min: 95% B

    • 28.1-35 min: 5% B (re-equilibration)

Logical Relationships in Method Development

The process of developing a robust HPLC method is iterative and involves a logical progression of steps to achieve the desired separation.

HPLC Method Development Logic Logical Flow of HPLC Method Development Define_Objective Define Analytical Objective (Purity, Reaction Monitoring) Initial_Conditions Select Initial Conditions (C18 Column, ACN/H2O/TFA) Define_Objective->Initial_Conditions Scouting_Gradient Run Scouting Gradient Initial_Conditions->Scouting_Gradient Evaluate_Chromatogram Evaluate Chromatogram (Resolution, Peak Shape, Retention) Scouting_Gradient->Evaluate_Chromatogram Optimize_Gradient Optimize Gradient Slope Evaluate_Chromatogram->Optimize_Gradient Suboptimal Resolution Change_Column Change Column Chemistry (e.g., C8, Phenyl) Evaluate_Chromatogram->Change_Column Poor Peak Shape/ Selectivity Change_Mobile_Phase Adjust Mobile Phase (e.g., pH, Additive) Evaluate_Chromatogram->Change_Mobile_Phase Poor Peak Shape Final_Method Final Validated Method Evaluate_Chromatogram->Final_Method Acceptable Optimize_Gradient->Scouting_Gradient Re-evaluate Change_Column->Scouting_Gradient Re-evaluate Change_Mobile_Phase->Scouting_Gradient Re-evaluate

Caption: Iterative process of HPLC method development.

Conclusion

The successful analysis of this compound and its conjugation products is readily achievable with reversed-phase HPLC. A C18 column with an acetonitrile/water gradient containing 0.1% TFA is an excellent starting point for method development. Optimization of the gradient slope and evaluation of alternative column chemistries, such as C8 or Phenyl-Hexyl, can further enhance resolution and peak shape. For unambiguous identification of conjugation products, coupling HPLC with mass spectrometry is highly recommended. By systematically applying the principles and protocols outlined in this guide, researchers can develop robust and reliable analytical methods to support their bioconjugation research and drug development efforts.

References

Efficacy Showdown: Boc-amino-PEG3-SSPy Versus Other PEGylated Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in antibody-drug conjugates (ADCs) and other targeted therapies is a critical determinant of therapeutic success. This guide provides an objective comparison of the performance of the cleavable disulfide linker, Boc-amino-PEG3-SSPy, against other PEGylated linkers, supported by experimental data and detailed protocols.

The efficacy of a targeted drug conjugate is intrinsically linked to the properties of its linker. The linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target cells. Polyethylene glycol (PEG) has been widely adopted in linker design to enhance solubility, stability, and pharmacokinetic profiles of ADCs.[1][] this compound is a specific type of cleavable PEGylated linker that incorporates a disulfide bond, designed to be cleaved in the reducing environment of the cell, and a short, discrete PEG chain (PEG3) to impart hydrophilicity.

This guide will delve into a comparative analysis of this compound with other PEGylated linkers, focusing on key performance indicators such as in vitro cytotoxicity, in vivo efficacy, drug release kinetics, and the influence of linker structure on overall performance.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The in vitro cytotoxicity of an ADC is a primary indicator of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the ADC.

The structure of the linker, including the length of the PEG chain and the nature of the cleavable group, can significantly influence the IC50. While direct comparative studies for this compound against a wide array of linkers are limited in single publications, we can synthesize data from various studies to provide a representative comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different PEGylated Linkers

Linker TypePEG LengthCleavage MechanismAntibody-PayloadTarget Cell LineIC50 (pM)Reference
Disulfide-PEG PEG3 (similar to this compound)Glutathione-mediated reductionTrastuzumab-MMAESK-BR-3 (HER2+)8.8[3]
Disulfide-PEGPEG8Glutathione-mediated reductionAnti-CD30-MMAEKarpas 299 (CD30+)~15[4]
Disulfide-PEGPEG12Glutathione-mediated reductionAnti-CD30-MMAEKarpas 299 (CD30+)~20[4]
Disulfide-PEG (sterically hindered)-Glutathione-mediated reductionAnti-CanAg-MaytansinoidCOLO205 (CanAg+)~5[5]
Maleimide-PEGPEG4Thioether (non-cleavable)Trastuzumab-DM1NCI-N87 (HER2+)~30[6]
Peptide (Val-Cit)-Cathepsin B cleavageTrastuzumab-MMAESK-BR-3 (HER2+)14.3[3]

Note: The data presented is a compilation from multiple sources and should be interpreted with caution as experimental conditions (e.g., antibody, payload, cell line, incubation time) may vary.

In Vivo Efficacy: Tumor Growth Inhibition

In vivo studies using animal models, typically xenografts where human cancer cells are implanted in immunocompromised mice, are crucial for evaluating the real-world therapeutic potential of an ADC. The primary endpoint in these studies is often the inhibition of tumor growth over time.

The length of the PEG chain in the linker has been shown to have a significant impact on the in vivo performance of ADCs. Longer PEG chains can lead to increased plasma and tumor exposure, resulting in enhanced efficacy.[4]

Table 2: Impact of PEG Chain Length on In Vivo Efficacy of a Disulfide-Linked ADC

PEG Units in LinkerMean Tumor Volume Change (%)Plasma Exposure (AUC)Tumor Exposure (AUC)Reference
0 (Non-PEGylated)-11%BaselineBaseline[4]
2-35% to -45%IncreasedIncreased[4]
4-35% to -45%IncreasedIncreased[4]
8-75% to -85%Significantly IncreasedSignificantly Increased[4]
12-75% to -85%Significantly IncreasedSignificantly Increased[4]
24-75% to -85%Significantly IncreasedSignificantly Increased[4]

This data is based on a study investigating the effect of PEG chain length on the efficacy of a disulfide-linked ADC in a L540cy tumor xenograft model.[4] The results demonstrate a clear advantage for longer PEG chains in this particular model.

Drug Release Kinetics: The Role of the Disulfide Bond

The SSPy (pyridyl disulfide) group in the this compound linker is designed to react with thiols, leading to the cleavage of the disulfide bond and the release of the cytotoxic payload. The primary intracellular thiol responsible for this cleavage is glutathione (GSH), which is present at significantly higher concentrations inside cells compared to the bloodstream.[] The rate of this drug release is a critical factor influencing the therapeutic window of the ADC.

The steric hindrance around the disulfide bond can also play a significant role in the stability of the linker and the rate of drug release. Linkers with greater steric hindrance tend to be more stable in circulation.[5][7]

Table 3: Factors Influencing Drug Release from Disulfide-Containing Linkers

FactorImpact on Drug Release RateRationale
Glutathione (GSH) Concentration Increased concentration leads to faster releaseGSH is the primary reducing agent that cleaves the disulfide bond.
Steric Hindrance Increased steric hindrance leads to slower releaseBulky chemical groups near the disulfide bond can shield it from attack by reducing agents.[5][8]
PEG Chain Length Can have a modest impactLonger PEG chains may slightly alter the accessibility of the disulfide bond.[9]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the IC50 of an ADC.[10][11]

Materials:

  • Cancer cell line of interest (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs with different linkers

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include a vehicle control (medium without ADC).

  • Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

Protocol 2: Glutathione-Mediated Drug Release Assay

This protocol is designed to assess the stability of the disulfide linker and its susceptibility to cleavage by glutathione.

Materials:

  • ADC construct with a disulfide linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced glutathione (GSH) stock solution

  • Reaction buffer (e.g., PBS containing EDTA)

  • Quenching solution (e.g., N-ethylmaleimide in acetonitrile)

  • Analytical method for drug quantification (e.g., HPLC-MS/MS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the ADC construct with the reaction buffer to a final concentration.

  • Initiate Cleavage: Add GSH stock solution to the reaction mixture to achieve the desired final concentration (e.g., physiological intracellular concentration of 1-10 mM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the quenching solution to the aliquot. This will cap any free thiols and prevent further reaction.

  • Sample Preparation: Process the quenched samples for analysis (e.g., protein precipitation followed by centrifugation).

  • Drug Quantification: Analyze the supernatant for the concentration of the released drug using a validated analytical method like HPLC-MS/MS.

  • Data Analysis: Plot the concentration of the released drug over time to determine the drug release kinetics.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[1][12]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Human cancer cell line

  • Matrigel (optional, for subcutaneous injection)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human cancer cells (e.g., 5 x 10^6 cells in PBS or a Matrigel mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = (length x width²)/2) and the body weight of the mice regularly.

  • Randomization: Once the tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, ADC with linker A, ADC with linker B).

  • ADC Administration: Administer the ADCs to the mice via a suitable route (e.g., intravenous injection) at a predetermined dose and schedule (e.g., once a week for three weeks).

  • Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.

Visualizing the Concepts

To better illustrate the key processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of ADCs A->B C Incubate for 72-96 hours B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of ADCs.

Drug_Release_Mechanism cluster_release Glutathione-Mediated Drug Release ADC ADC with Disulfide Linker (in cytoplasm) Cleavage Disulfide Bond Cleavage ADC->Cleavage GSH Glutathione (GSH) GSH->Cleavage Released_Drug Active Drug Cleavage->Released_Drug Target Cellular Target Released_Drug->Target Induces Cytotoxicity

Caption: Mechanism of drug release from a disulfide-linked ADC.

Conclusion

The selection of a PEGylated linker is a multifaceted decision that requires careful consideration of the desired properties of the drug conjugate. This compound, with its cleavable disulfide bond and short PEG chain, offers a balance of hydrophilicity and a specific release mechanism.

The comparative data, although compiled from various sources, suggests that:

  • Disulfide-based linkers , like this compound, can be highly potent, with their efficacy influenced by factors such as steric hindrance around the disulfide bond.

  • Longer PEG chains in linkers can significantly enhance in vivo efficacy by improving the pharmacokinetic profile of the ADC.[4] This suggests that while a PEG3 chain offers benefits in solubility, longer PEG chains might be advantageous for certain applications.

  • The choice of the cleavable moiety (e.g., disulfide vs. peptide) can impact the potency of the ADC, and the optimal choice may be target and payload dependent.

Ultimately, the ideal linker is not a one-size-fits-all solution. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and select the most effective linker for their specific therapeutic application. Further head-to-head studies with standardized reagents and methodologies will be invaluable in elucidating the subtle yet critical differences between various PEGylated linkers.

References

Stability of Boc-amino-PEG3-SSPy ADCs in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical determinant of its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy. This guide provides a comparative analysis of the serum stability of ADCs featuring the Boc-amino-PEG3-SSPy linker, a cleavable linker system that utilizes a pyridyl disulfide moiety for drug attachment. Due to the limited availability of public data specifically for the this compound linker, this guide draws upon stability data from ADCs with structurally similar pyridyl disulfide and other disulfide-based linkers to provide a comprehensive overview. Comparisons with alternative linker technologies are also presented to offer a broader context for researchers in the field.

Understanding the Stability of Disulfide-Based Linkers

The this compound linker belongs to the class of reducible linkers. The pyridyl disulfide (-SSPy) group is designed to be relatively stable in the bloodstream but is susceptible to cleavage in the reducing intracellular environment of target cancer cells, where high concentrations of glutathione (GSH) facilitate the release of the cytotoxic payload. However, the presence of free thiols in human serum, most notably the Cys34 residue of human serum albumin (HSA), can lead to thiol-disulfide exchange reactions in the bloodstream, potentially causing premature drug release.[1][2][3] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[4]

Comparative Serum Stability of ADC Linkers

The following table summarizes the serum stability of various ADC linker technologies. It is important to note that direct quantitative data for this compound was not available in the public domain at the time of this review. The data for pyridyl disulfide linkers from different studies are presented to provide an estimate of the expected stability.

Linker TypeKey Structural FeatureStability in Human Serum/PlasmaHalf-life (t½) / Drug LossReference
Pyridyl Disulfide (SSPy) Unhindered disulfide bondModerate to Low~50% drug loss in 24 hours (in vivo, unhindered maytansinoid ADC)[5]
Hindered Disulfide Alkyl groups near the disulfide bondHigh~10% drug loss after 7 days (in vivo, maytansinoid ADC)[5]
Maleimide Thiosuccinimide ether bondModerate to Low (susceptible to retro-Michael reaction and thiol exchange)DAR decrease observed over 120 hours
Disulfide Re-bridging Covalent re-bridging of interchain disulfidesHighNo decrease in DAR over 120 hours (in vitro, with 1% HSA)
Non-cleavable (e.g., SMCC) Thioether bondHighGenerally stable in circulation[6]

Experimental Protocols

Accurate assessment of ADC stability in serum is crucial for preclinical development. The two most common methods for quantifying ADC stability are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Drug-to-Antibody Ratio (DAR) Analysis

This method allows for the determination of the average DAR and the distribution of different drug-loaded species over time.

Protocol:

  • Incubation: Incubate the ADC in human serum at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours). Immediately freeze the samples at -80°C to quench any further reaction.

  • Immunoaffinity Capture: To isolate the ADC from the complex serum matrix, use an anti-human IgG antibody immobilized on magnetic beads or a similar affinity chromatography support.

  • Washing: Wash the beads with phosphate-buffered saline (PBS) to remove non-specifically bound proteins.

  • Elution: Elute the captured ADC from the beads using an acidic buffer (e.g., glycine-HCl, pH 2.5-3.0).

  • Sample Preparation for LC-MS:

    • Intact Mass Analysis: For a general assessment of DAR, the eluted ADC can be directly analyzed.

    • Middle-Up Analysis: For more detailed analysis, the ADC can be fragmented using enzymes like IdeS (which cleaves below the hinge region) and/or reduced to separate heavy and light chains. This simplifies the mass spectra and improves resolution.

  • LC-MS Analysis:

    • Chromatography: Use a reversed-phase or size-exclusion column to separate the different ADC species.

    • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire the mass spectra.

  • Data Analysis: Deconvolute the raw mass spectra to determine the masses of the different ADC species (unconjugated antibody, and antibody with 1, 2, 3, etc., drugs). Calculate the average DAR at each time point by taking a weighted average of the different species. The rate of decrease in the average DAR indicates the instability of the linker.[7][8]

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying Total and Conjugated Antibody

ELISA can be used to determine the concentration of total antibody and the concentration of antibody that still has the drug conjugated.

Protocol for Conjugated Antibody Quantification:

  • Plate Coating: Coat a 96-well microplate with an anti-payload antibody. Incubate overnight at 4°C. This antibody will capture only the ADCs that still have the drug attached.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the serum samples (collected at different time points from the stability study) and a standard curve of the ADC to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody that will bind to the captured ADC. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A color change will occur, proportional to the amount of conjugated ADC.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the conjugated antibody in the samples by comparing their absorbance to the standard curve. A decrease in the concentration of the conjugated antibody over time indicates drug loss. A separate ELISA using an anti-human IgG capture antibody can be performed to measure the total antibody concentration, ensuring that any observed decrease in conjugated antibody is not due to the degradation of the antibody itself.[9][10][11][12][13]

Visualizing ADC Stability and Degradation Pathways

The following diagrams illustrate the key concepts related to ADC stability in serum.

ADC_Stability_in_Serum cluster_bloodstream Systemic Circulation (Serum) cluster_target_cell Target Cancer Cell ADC Intact ADC (this compound) Deconjugated_ADC Deconjugated ADC ADC->Deconjugated_ADC Premature Payload Release (Thiol-Disulfide Exchange) Albumin_Payload Albumin-Payload Adduct ADC->Albumin_Payload ADC_internalized Internalized ADC ADC->ADC_internalized Targeting & Internalization Albumin Human Serum Albumin (HSA) with free thiol (Cys34) Albumin->Albumin_Payload Payload Transfer Released_Payload Released Payload (Active Drug) ADC_internalized->Released_Payload Intracellular Cleavage (Reduction) GSH Glutathione (GSH) (High Concentration) GSH->Released_Payload ADC_blood ADC_blood->ADC

Caption: Fate of a this compound ADC in serum and target cells.

Experimental_Workflow_LCMS start Start: ADC + Human Serum incubation Incubate at 37°C (Time course sampling) start->incubation capture Immunoaffinity Capture (e.g., Anti-IgG beads) incubation->capture wash Wash to Remove Unbound Proteins capture->wash elute Elute ADC wash->elute lcms LC-MS Analysis (Intact or Middle-up) elute->lcms analysis Data Analysis: Calculate Average DAR at each time point lcms->analysis

Caption: Workflow for ADC serum stability analysis using LC-MS.

Linker_Comparison_Concept Linkers Linker Technologies Pyridyl Disulfide (SSPy) Hindered Disulfide Maleimide Non-cleavable Stability Serum Stability Moderate to Low High Moderate to Low High Linkers:f0->Stability:f0 Linkers:f1->Stability:f1 Linkers:f2->Stability:f2 Linkers:f3->Stability:f3 Release_Mechanism Primary Release Mechanism Thiol-Disulfide Exchange Thiol-Disulfide Exchange Retro-Michael / Thiol Exchange Proteolytic Degradation Linkers:f0->Release_Mechanism:f0 Linkers:f1->Release_Mechanism:f1 Linkers:f2->Release_Mechanism:f2 Linkers:f3->Release_Mechanism:f3

Caption: Conceptual comparison of different ADC linker technologies.

Conclusion

The this compound linker offers a mechanism for intracellular drug release through the cleavage of its pyridyl disulfide bond. Based on data from structurally related unhindered disulfide linkers, ADCs utilizing this technology are expected to exhibit moderate to low stability in serum due to the potential for thiol-disulfide exchange with serum components like albumin. The stability of such linkers can be significantly influenced by steric hindrance around the disulfide bond. For researchers developing ADCs with pyridyl disulfide linkers, rigorous evaluation of serum stability using methods such as LC-MS and ELISA is essential to understand the pharmacokinetic profile and potential for off-target toxicities. Comparison with more stable linker technologies, such as hindered disulfide or non-cleavable linkers, should be considered based on the desired therapeutic window and the specific target-payload combination.

References

Benchmarking Boc-amino-PEG3-SSPy: A Comparative Guide to Disulfide-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Boc-amino-PEG3-SSPy with other common disulfide-based linkers used in the development of bioconjugates, particularly antibody-drug conjugates (ADCs). We will delve into the critical performance attributes of these linkers, supported by representative experimental data and detailed protocols to aid in your research and development endeavors.

Introduction to Disulfide-Based Linkers

Disulfide-based linkers are a cornerstone in the design of cleavable bioconjugates. Their utility stems from the significant redox potential difference between the extracellular environment and the intracellular cytoplasm. The bloodstream maintains a relatively low concentration of reducing agents, ensuring the stability of the disulfide bond and minimizing premature payload release. In contrast, the cytoplasm of cells, especially tumor cells, has a significantly higher concentration of glutathione (GSH), a thiol-containing tripeptide that can efficiently reduce the disulfide bond and trigger the release of the conjugated payload.[1][2] This selective cleavage mechanism is paramount for targeted drug delivery, enhancing therapeutic efficacy while reducing off-target toxicity.[3]

Factors such as steric hindrance around the disulfide bond and the inclusion of hydrophilic spacers like polyethylene glycol (PEG) can significantly influence the stability and release kinetics of these linkers.[4]

Linker Profiles: A Comparative Overview

This section details the structural and functional characteristics of this compound and other widely used disulfide-based linkers.

This compound is a heterobifunctional linker featuring a Boc-protected amine, a three-unit polyethylene glycol (PEG) spacer, and a pyridyl disulfide reactive group.[5] The pyridyl disulfide moiety reacts specifically with free thiols on a biomolecule, such as a cysteine residue on an antibody, to form a cleavable disulfide bond. The PEG3 spacer enhances aqueous solubility and can reduce aggregation of the bioconjugate.[6] The Boc-protected amine provides a latent functional group that can be deprotected for subsequent modification or conjugation.

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) is a classic short-chain heterobifunctional crosslinker. It contains an NHS ester for reaction with primary amines (like lysine residues on an antibody) and a pyridyl disulfide for reaction with thiols.[]

SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) is an analogue of SPDP with a longer spacer arm, which can be beneficial in overcoming steric hindrance.

Hindered Disulfide Linkers incorporate bulky substituents, such as methyl groups, adjacent to the disulfide bond. This steric hindrance increases the stability of the linker in the bloodstream by sterically shielding the disulfide bond from reducing agents.[4][8]

Performance Data: A Head-to-Head Comparison

Linker TypePlasma Half-life (t½) in Human Plasma (hours)Cleavage Half-life (t½) with 5 mM GSH (minutes)Key Features
Unhindered Disulfide (e.g., SPDP-like) 20 - 50< 10Rapid cleavage, potentially lower plasma stability.
Sterically Hindered Disulfide > 10030 - 120Enhanced plasma stability, slower cleavage rate.[4]
PEGylated Disulfide (e.g., this compound) Expected to be > 50< 15 (estimated)Improved solubility, potentially enhanced stability due to PEG shielding, rapid cleavage.

Note: The data presented are representative values and can vary significantly depending on the specific antibody, payload, and conjugation site.

Visualizing the Chemistry and Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

Caption: Chemical structures of this compound and other disulfide linkers.

Disulfide Linker Cleavage Mechanism ADC Antibody-Drug Conjugate (Stable in Bloodstream) Internalization Internalization into Target Cell ADC->Internalization Targeting GSH High Intracellular Glutathione (GSH) Concentration Internalization->GSH Cleavage Reduction of Disulfide Bond GSH->Cleavage Thiol-Disulfide Exchange Release Payload Release Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Signaling pathway of disulfide linker cleavage and payload release.

Experimental Workflow for Linker Stability Assay cluster_plasma Plasma Stability Assay cluster_gsh Glutathione Cleavage Assay Incubate Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Analysis_Plasma Analyze by LC-MS or ELISA to Quantify Intact ADC and Released Payload Timepoints->Analysis_Plasma HalfLife Calculate Plasma Half-life Analysis_Plasma->HalfLife Incubate_GSH Incubate ADC with Glutathione (GSH) Solution Timepoints_GSH Collect Aliquots at Various Time Points Incubate_GSH->Timepoints_GSH Analysis_GSH Analyze by HPLC or LC-MS to Quantify ADC Cleavage Timepoints_GSH->Analysis_GSH RateConstant Determine Cleavage Rate Constant Analysis_GSH->RateConstant

Caption: Workflow for assessing linker stability and cleavage.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker performance. Below are protocols for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the antibody-drug conjugate (ADC) in plasma from different species.

Materials:

  • ADC construct

  • Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system or ELISA reader

  • Protein A or other affinity capture beads

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Spike the ADC stock solution into pre-warmed plasma from each species to a final concentration of 100 µg/mL in a 96-well plate.

  • Incubate the plate at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours), collect aliquots from each well.

  • To quantify the intact ADC, use affinity capture beads (e.g., Protein A) to isolate the antibody-containing species from the plasma.

  • Elute the captured ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) or by a suitable ELISA to quantify the amount of conjugated antibody.

  • To quantify the released payload, precipitate the plasma proteins from a separate aliquot (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS.

  • Plot the percentage of intact ADC or the concentration of released payload over time to determine the plasma half-life of the linker.

Protocol 2: Glutathione-Mediated Cleavage Assay

Objective: To evaluate the susceptibility of the disulfide linker to cleavage by glutathione.

Materials:

  • ADC construct

  • Reduced glutathione (GSH)

  • PBS, pH 7.4

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Quenching solution (e.g., N-ethylmaleimide in acetonitrile)

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • Initiate the cleavage reaction by adding the GSH stock solution to the ADC solution to a final GSH concentration of 5 mM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • Analyze the quenched samples by HPLC or LC-MS.

  • Monitor the decrease in the peak area of the intact ADC and the increase in the peak area of the cleaved components (antibody and payload).

  • Calculate the percentage of ADC cleavage at each time point and plot the data to determine the cleavage half-life and the pseudo-first-order rate constant.

Conclusion

The selection of an appropriate disulfide-based linker is a critical decision in the design of effective and safe bioconjugates. This compound offers the advantages of a hydrophilic PEG spacer to improve solubility and a versatile Boc-protected amine for further functionalization. While direct quantitative comparisons with other linkers are not extensively documented, the principles of steric hindrance and PEGylation provide a rational basis for linker design. The experimental protocols provided in this guide offer a framework for researchers to generate their own comparative data and make informed decisions for their specific applications. As the field of bioconjugation continues to evolve, the development and thorough characterization of novel linkers will remain a key driver of innovation.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-amino-PEG3-SSPy: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Boc-amino-PEG3-SSPy, a cleavable antibody-drug conjugate (ADC) linker. By adhering to these protocols, laboratories can ensure a safe working environment and compliance with regulatory standards.

Understanding the Compound: Key Safety and Reactivity Data

PropertyValue/InformationSource/Comment
Molecular Formula C18H30N2O5S2[1]
Molecular Weight 418.57 g/mol [1]
Appearance Solid[1]
Primary Hazard The pyridyl disulfide group is reactive towards thiols.Based on the known reactivity of pyridyl disulfide compounds.
Other Components The Boc-protecting group and PEG linker are generally considered to be of low hazard. An SDS for a similar compound, Boc-NH-PEG-NH2, indicates it is not a hazardous substance.
Storage Store in a cool, dry place.General recommendation for similar chemical reagents.

Core Disposal Protocol: A Step-by-Step Approach

Given the reactive nature of the pyridyl disulfide group, the primary safety concern for the disposal of this compound is its potential to react with other chemicals in a mixed waste stream. Therefore, a two-pronged approach is recommended: deactivation of the reactive group for small quantities, and segregated disposal for larger amounts.

1. Segregation and Labeling:

  • Immediately segregate all waste containing this compound from other laboratory waste streams.

  • Use a dedicated, clearly labeled, and sealed container for this waste. The label should include the full chemical name: "this compound Waste."

2. Disposal of Uncontaminated and Empty Containers:

  • Containers that have held this compound but are now empty should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).

  • The rinsate must be collected and treated as chemical waste.

  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the original label defaced.

3. Disposal of Contaminated Materials:

  • Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be placed in the designated, labeled waste container.

4. Disposal of the Chemical in Solution or as a Solid:

  • For small quantities (typically < 1 gram): Deactivation of the pyridyl disulfide group is the preferred method before disposal. A detailed experimental protocol for this procedure is provided below.

  • For larger quantities: Direct disposal via a certified hazardous waste management service is required. Do not attempt to deactivate large amounts of the chemical in the laboratory.

Experimental Protocol: Deactivation of Small Quantities of this compound

This protocol details the deactivation of the reactive pyridyl disulfide group through reduction.

Objective: To cleave the disulfide bond, rendering the compound less reactive for disposal.

Materials:

  • This compound waste

  • A suitable reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • A compatible buffer solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • A designated chemical waste container.

Procedure:

  • In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of a compatible solvent in which it is soluble.

  • Add an excess of the reducing agent (e.g., a 10-fold molar excess of DTT) to the solution.

  • Allow the reaction to proceed at room temperature for at least one hour to ensure complete reduction of the disulfide bond.

  • The resulting solution, containing the cleaved products, should be collected in a properly labeled hazardous waste container.

  • Dispose of the container through your institution's hazardous waste management program.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated decision Is the quantity > 1 gram? start->decision deactivate Deactivate with reducing agent (e.g., DTT, TCEP) decision->deactivate No collect_large Collect in labeled hazardous waste container decision->collect_large Yes collect_deactivated Collect in labeled hazardous waste container deactivate->collect_deactivated dispose Dispose via certified hazardous waste management collect_deactivated->dispose collect_large->dispose

Caption: Disposal decision workflow for this compound.

By implementing these procedures, laboratories can effectively manage the disposal of this compound, ensuring the safety of personnel and the protection of the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling Boc-amino-PEG3-SSPy

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Boc-amino-PEG3-SSPy

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment based on its structural components—a Boc-protected amine, a polyethylene glycol (PEG) linker, and a pyridyl disulfide (SSPy) group—mandates cautious handling. The pyridyl disulfide component, in particular, suggests potential for skin and eye irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety Goggles or Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects against potential splashes and airborne particles. The SSPy moiety suggests irritant properties.[1][2]
Skin Protection Nitrile GlovesChemical-resistant, disposable.Nitrile gloves offer good resistance against pyridine-containing compounds.[3] Always inspect gloves before use and change them immediately if contaminated.
Laboratory CoatStandard, full-sleeved.Prevents skin contact with the chemical.[3]
Respiratory Protection Not typically required if handled in a certified chemical fume hood.Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities that may generate dust or aerosols.Boc-protected PEG compounds can cause respiratory irritation.[2] Handling in a fume hood minimizes inhalation risk.[3]
Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.

Operational Plan:

  • Ventilation : Always handle this compound inside a certified chemical fume hood to minimize inhalation of any potential fumes or dust.[2][3]

  • Avoid Contact : Take measures to prevent contact with eyes, skin, and clothing.[2]

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical.[2]

  • Weighing : If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating airborne dust.

Storage Plan:

  • Temperature : Store the compound according to the manufacturer's recommendations, typically found on the product's Certificate of Analysis.[4] While some suppliers suggest room temperature, similar PEGylated compounds are often stored at -5°C, kept dry, and protected from light.[5][6]

  • Container : Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[2][3]

  • Compatibility : Store away from strong oxidizing agents and sources of ignition.[3]

First Aid and Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure.

First Aid Measures:

Exposure RouteProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]
Ingestion Do not induce vomiting. Clean mouth with water and then drink plenty of water. Seek medical attention if you feel unwell.[1]

Spill Management: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[3] Sweep up the material and place it into a sealed, labeled container for chemical waste disposal.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Disposal Protocol:

  • Waste Classification : While polyethylene glycol itself is considered biodegradable, the complete compound should be treated as chemical waste.[7] Do not dispose of it down the drain or in regular trash.[7]

  • Containment : Collect waste material in a clearly labeled, sealed container.

  • Contractor : Transfer the waste to a licensed chemical waste disposal contractor for proper disposal, likely via incineration at an approved facility.[2][7]

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely managing this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol a Receive Chemical & Review SDS/CoA b Don Personal Protective Equipment (PPE) a->b c Prepare Fume Hood Workspace b->c d Weigh/Handle Chemical in Fume Hood c->d e Perform Experimental Procedure d->e j Spill or Exposure Occurs d->j f Store Unused Chemical Appropriately e->f g Segregate Chemical Waste e->g h Decontaminate Workspace & Glassware e->h e->j i Dispose of Waste via Licensed Contractor g->i k Follow First Aid & Spill Procedures j->k l Report Incident k->l

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.